RuBi-4AP
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEGPXUCOGNVKR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2N8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RuBi-4AP: A Technical Guide to a Photoactivatable Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
RuBi-4AP is a photoactivatable, or "caged," compound that provides spatiotemporal control over the release of 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (Kᵥ) channels. This ruthenium-bipyridine complex offers significant advantages for neuroscience research and drug development by enabling the precise modulation of neuronal excitability. This guide provides a comprehensive overview of this compound, its mechanism of action, photochemical properties, and experimental considerations for its use.
Introduction to this compound
This compound is a water-soluble coordination complex featuring a central ruthenium atom bound to bipyridine ligands and two molecules of 4-aminopyridine.[1][2][3] In its "caged" form, the 4-AP molecules are inactive. Upon illumination with visible light or through two-photon excitation, this compound undergoes photodissociation, releasing the 4-AP molecules and a ruthenium aquo complex.[4][5][6] The released 4-AP is then free to exert its biological effect as a non-selective blocker of voltage-gated potassium channels.[3][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | bis(2,2'-Bipyridine-N,N')bis(4-aminopyridine-N¹) ruthenium(2+) dichloride complex | [3] |
| Molecular Formula | C₃₀H₂₈Cl₂N₈Ru | |
| Molecular Weight | 672.58 g/mol | |
| Appearance | Solid | |
| Solubility | Water soluble | |
| Storage Conditions | -20°C, protected from light, under desiccating conditions |
Mechanism of Action
The mechanism of action of this compound is a two-step process: the light-induced release of 4-aminopyridine (uncaging) and the subsequent blockade of voltage-gated potassium channels by the freed 4-AP.
Photodissociation of this compound (Uncaging)
The uncaging of 4-AP from the this compound complex is initiated by the absorption of a photon. This process can be triggered by either single-photon absorption of visible light or by the near-simultaneous absorption of two lower-energy photons in the near-infrared range.[4][6]
The generally accepted mechanism for the photodissociation of ruthenium-bipyridine complexes involves the following steps[2][8][9]:
-
Excitation: Absorption of a photon promotes an electron from a metal-centered d-orbital to a π* orbital of a bipyridine ligand, forming a metal-to-ligand charge transfer (¹MLCT) excited state.
-
Intersystem Crossing: The singlet MLCT state rapidly undergoes intersystem crossing to a longer-lived triplet MLCT (³MLCT) state.
-
Population of a Dissociative State: The ³MLCT state can thermally populate a dissociative metal-centered (³MC) state.
-
Ligand Dissociation: In the ³MC state, a Ru-N bond is labilized, leading to the dissociation of a 4-aminopyridine ligand. This process is followed by the coordination of a water molecule to the ruthenium center, forming an aquo complex. The second 4-AP ligand can also be released upon further irradiation.
The final byproducts of the photolysis are free 4-aminopyridine and a ruthenium aquo complex.[5][6]
Action of 4-Aminopyridine on Voltage-Gated Potassium Channels
Once released, 4-aminopyridine acts as a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[3][7] These channels are crucial for repolarizing the neuronal membrane after an action potential. By blocking Kᵥ channels, 4-AP broadens the action potential, leading to an increase in neurotransmitter release and enhanced neuronal excitability.
The key aspects of the mechanism of 4-AP action include:
-
Intracellular Binding: 4-AP accesses its binding site from the intracellular side of the channel.
-
Open-Channel Block: It primarily blocks the channel when it is in the open conformation.
-
Trapping: The 4-AP molecule can become trapped within the channel pore when the channel closes.
Photochemical Data
Precise control over the uncaging of this compound requires an understanding of its photochemical properties.
Absorption and Excitation
This compound can be excited by both one-photon and two-photon absorption.
-
One-Photon Excitation: this compound exhibits a broad absorption in the visible spectrum, with a peak around 450-500 nm.[4] This allows for the use of common light sources such as blue lasers and LEDs for uncaging.
-
Two-Photon Excitation: Two-photon uncaging of this compound is typically achieved using near-infrared (NIR) light, with an optimal wavelength around 800 nm.[6][10][11] Two-photon excitation offers superior spatial resolution, deeper tissue penetration, and reduced phototoxicity compared to one-photon excitation.
A summary of the photochemical parameters is provided in Table 2.
| Parameter | Value | Reference(s) |
| One-Photon Excitation λ | ~450-500 nm | [4] |
| Two-Photon Excitation λ | ~800 nm | [6][10][11] |
| Two-Photon Cross-Section (σ₂) | Estimated 0.01 - 0.1 GM at 800 nm | [6] |
| Quantum Yield (Φ) | High (specific value not reported) | [4][12] |
Experimental Protocols
The following provides a general framework for the application of this compound in a research setting. Specific parameters will need to be optimized for the experimental preparation and objectives.
Preparation of this compound Stock Solutions
This compound is water-soluble. Prepare stock solutions in aqueous buffers (e.g., saline, artificial cerebrospinal fluid). Due to its light sensitivity, all handling of this compound solutions should be performed in the dark or under dim red light. Stock solutions should be stored frozen at -20°C and protected from light.
General Protocol for Two-Photon Uncaging in Brain Slices
This protocol is adapted from methodologies for two-photon uncaging of other RuBi compounds in neuronal tissue.[10][11]
-
Slice Preparation: Prepare acute brain slices using standard vibratome sectioning techniques.
-
Incubation and Perfusion: Transfer slices to a recording chamber on a two-photon microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
Bath Application of this compound: Add this compound to the perfusion solution to a final concentration typically in the range of 10-100 µM. Allow for equilibration before starting experiments.
-
Cellular Visualization: Identify and visualize target neurons or regions of interest using appropriate imaging techniques (e.g., differential interference contrast or fluorescence if cells are labeled).
-
Two-Photon Uncaging:
-
Tune a mode-locked Ti:Sapphire laser to the optimal two-photon excitation wavelength for this compound (~800 nm).
-
Focus the laser beam to a small spot on the target area (e.g., a specific neuronal process or cell body).
-
Deliver short pulses of laser light (e.g., 1-10 ms) to trigger the uncaging of 4-AP. Laser power will need to be optimized to achieve the desired biological effect without causing photodamage.
-
-
Electrophysiological or Optical Recording: Record the physiological response to 4-AP uncaging using techniques such as patch-clamp electrophysiology or calcium imaging.
Conclusion
This compound is a valuable tool for the precise optical control of neuronal activity. Its water solubility, visible and near-infrared light sensitivity, and the well-characterized action of its payload, 4-aminopyridine, make it a versatile reagent for a wide range of applications in neuroscience and related fields. Careful consideration of its photochemical properties and optimization of experimental parameters will enable researchers to fully harness the potential of this powerful photoactivatable compound.
References
- 1. Photochemical and Photobiological Activity of Ru(II) Homoleptic and Heteroleptic Complexes Containing Methylated Bipyridyl-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 3. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
RuBi-4AP: A Technical Guide to a Photocaged Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RuBi-4AP, a caged compound designed for the spatiotemporal control of potassium channel activity. This document details its photophysical and biological characteristics, provides experimental protocols for its synthesis and use, and illustrates key concepts with diagrams.
Core Concepts: Chemical Structure and Properties
This compound is a ruthenium-based caged compound that sequesters the potent voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP).[1][2] The caging moiety, a ruthenium-bipyridine complex, renders the 4-AP inactive until it is released through photolysis.[1] This allows for precise control over the location and timing of Kv channel blockade, making it a valuable tool in neuroscience research for studying neuronal excitability, synaptic transmission, and signal propagation. This compound is a water-soluble, synthetic compound that is sensitive to light and should be stored in the dark under desiccating conditions.
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data
Photophysical Properties
| Property | Value (estimated for this compound) | Reference |
| One-Photon Absorption Max (λmax) | ~450 nm | [3] |
| Molar Extinction Coefficient (ε) at λmax | Data not available | |
| One-Photon Uncaging Quantum Yield (Φu) | High (specific value not available) | [1][4] |
| Two-Photon Absorption Maximum | ~800 nm | [2] |
| Two-Photon Uncaging Action Cross-Section (δu) | Data not available |
Biological Properties of Uncaged 4-Aminopyridine
Upon photolysis, this compound releases 4-aminopyridine, a non-selective blocker of voltage-gated potassium channels. The following table summarizes the inhibitory concentrations (IC50) of 4-AP on various Kv channel subtypes.
| Target | IC50 (μM) | Cell Type/System | Reference |
| Kv1.1 | 147 | CHO cells | |
| Kv1.2 | 399 | Not specified | |
| Kv1.4 | 399 | Not specified | |
| Kv3.1 | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a general procedure for the creation of ruthenium-bipyridine caged amines. This protocol is adapted from the synthesis of similar compounds.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)2Cl2])
-
4-Aminopyridine (4-AP)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Acetone
-
Water
-
Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a round-bottom flask, dissolve [Ru(bpy)2Cl2] in a minimal amount of acetone.
-
In a separate flask, dissolve a 2-fold molar excess of 4-aminopyridine in water.
-
Add the 4-aminopyridine solution to the [Ru(bpy)2Cl2] solution.
-
To this mixture, add a 2-fold molar excess of AgOTf dissolved in acetone. This will precipitate AgCl.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 24-48 hours, protected from light.
-
After the reaction is complete, filter the mixture to remove the AgCl precipitate.
-
The filtrate, containing the this compound complex, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of acetonitrile in dichloromethane).
-
The final product should be characterized by NMR spectroscopy and mass spectrometry.
Photochemical Uncaging of this compound
The following protocol provides a general framework for the uncaging of this compound in a biological preparation, such as neuronal cultures or brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
-
Light source for one-photon (e.g., 450-480 nm LED or laser) or two-photon (e.g., Ti:Sapphire laser tuned to ~800 nm) excitation
-
Microscope equipped for photostimulation
-
Electrophysiology or imaging setup for monitoring neuronal activity
Procedure:
-
Prepare the biological sample (e.g., brain slice) and place it in the recording chamber of the microscope, continuously perfused with aCSF.
-
Bath-apply this compound to the preparation at a final concentration typically ranging from 10 to 100 μM. Allow for equilibration.
-
Position the light source to illuminate the specific region of interest (e.g., a single neuron or a small population of synapses).
-
Deliver a brief light pulse to uncage the 4-AP. The duration and intensity of the light pulse will need to be optimized for the specific experimental setup and desired concentration of uncaged 4-AP.
-
Record the physiological response (e.g., changes in membrane potential, action potential firing, or intracellular calcium levels) following photostimulation.
Below is a diagram illustrating the experimental workflow for uncaging this compound.
Caption: Experimental workflow for this compound uncaging.
Signaling Pathways
The primary mechanism of action of the uncaged 4-aminopyridine is the blockade of voltage-gated potassium channels. This leads to a prolongation of the action potential duration and an increase in neurotransmitter release. These initial events can trigger a cascade of downstream signaling pathways.
One important consequence of increased neuronal activity is the influx of calcium (Ca2+) through voltage-gated calcium channels. This rise in intracellular Ca2+ can activate various signaling molecules, including the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[1] Dephosphorylated NFAT can then translocate to the nucleus and regulate the expression of target genes.
Furthermore, sustained neuronal hyperactivity induced by 4-AP has been shown to upregulate the expression of the RE1-Silencing Transcription factor (REST), a master regulator of neuronal gene expression. This suggests that 4-AP can induce long-term changes in neuronal function through transcriptional regulation.
The following diagram illustrates the signaling pathway initiated by the uncaging of this compound.
Caption: Signaling pathway of uncaged 4-AP.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to RuBi-4AP: Synthesis, Chemical Profile, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
RuBi-4AP is a ruthenium-bipyridine caged compound designed for the spatiotemporal control of 4-aminopyridine (4-AP) delivery. As a photoactivated potassium (K+) channel blocker, it offers precise modulation of neuronal excitability. This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical and photophysical characteristics, and protocols for its experimental application.
Introduction
4-Aminopyridine (4-AP) is a well-characterized blocker of voltage-gated potassium (Kv) channels. Its application in neuroscience research is widespread, primarily to increase neurotransmitter release and enhance neuronal excitability by prolonging action potentials. However, systemic application of 4-AP lacks spatial and temporal specificity. To overcome this limitation, this compound was developed as a "caged" form of 4-AP. The ruthenium-bipyridine complex renders the 4-AP molecule inactive until it is liberated through photoactivation. This allows for precise, light-controlled release of 4-AP in specific locations and at desired times, making it a powerful tool for studying neural circuits and cellular excitability. This compound is water-soluble and can be activated by both one-photon (visible light) and two-photon (near-infrared light) excitation, the latter offering enhanced spatial resolution in scattering tissue.[1][2][3]
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the precursor complex, cis-bis(2,2'-bipyridine)dichlororuthenium(II), followed by the substitution of the chloride ligands with 4-aminopyridine.
Synthesis of cis-Ru(bpy)₂Cl₂
The precursor, cis-Ru(bpy)₂Cl₂, is synthesized from ruthenium(III) chloride trihydrate.
-
Ruthenium(III) chloride trihydrate (1.00 g, 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and lithium chloride (1.08 g) are added to 7 mL of N,N-dimethylformamide (DMF).
-
The mixture is refluxed with magnetic stirring for 8 hours.
-
After cooling to room temperature, 32 mL of acetone is added to the reaction mixture.
-
The mixture is then cooled to 0°C to facilitate precipitation.
-
The resulting black crystalline solid is collected by filtration.
-
The solid is washed sequentially with three 10 mL portions of water and three 10 mL portions of diethyl ether.
-
The final product is dried under suction.[4]
Synthesis of [Ru(bpy)₂(4-AP)₂]Cl₂ (this compound)
The final product, this compound, is synthesized by the reaction of cis-Ru(bpy)₂Cl₂ with 4-aminopyridine.
-
cis-Ru(bpy)₂Cl₂·2H₂O (100 mg, 0.19 mmol) and 4-aminopyridine (100 mg, 1.06 mmol) are dissolved in a 1:1 (v/v) mixture of ethanol and water.
-
The solution is refluxed for 5 hours.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting solid is redissolved in a minimal amount of ethanol.
-
The product is precipitated by the addition of diethyl ether.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
Chemical Characteristics
This compound is a water-soluble, red solid.[3] Its key chemical and photophysical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | bis(2,2'-Bipyridine-N,N')bis(4-aminopyridine-N¹)ruthenium(2+) dichloride | [1] |
| Alternative Names | Rubi-4-aminopyridine | [1] |
| CAS Number | 851956-02-0 | [1] |
| Molecular Formula | C₃₀H₂₈Cl₂N₈Ru | [1] |
| Molecular Weight | 672.58 g/mol | [1] |
| Appearance | Red solid | [3] |
| Solubility | Water soluble (20.18 mg/mL) | [2] |
| Storage | Store at -20°C, protect from light | [1] |
Table 2: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maximum (λₘₐₓ) | ~465 nm | Aqueous solution | [3] |
| One-Photon Uncaging Wavelength | Visible light (e.g., 473 nm) | Aqueous solution | [3] |
| Two-Photon Uncaging Wavelength | ~800 nm | Aqueous solution | [3] |
| Quantum Yield (Φ) | ~0.03 | Irradiated at 365 nm in aqueous solution | [3] |
| Two-Photon Absorption Cross-Section (δ) | 0.01-0.1 GM | at 800 nm | [3] |
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is based on the light-induced release of 4-aminopyridine. The ruthenium-bipyridine complex serves as a photolabile protecting group. Upon absorption of a photon, the complex undergoes a metal-to-ligand charge transfer (MLCT) transition, which leads to the heterolytic cleavage of the ruthenium-nitrogen bond, releasing a 4-aminopyridine molecule. The freed 4-AP then acts on its biological target: voltage-gated potassium (Kv) channels. By blocking these channels, 4-AP broadens the action potential, which in turn enhances calcium influx at the presynaptic terminal and increases the probability of neurotransmitter release.
Caption: Signaling pathway of this compound action.
Experimental Protocols
One-Photon Uncaging of this compound
This protocol describes the general procedure for releasing 4-AP from this compound using a single-photon light source.
-
This compound stock solution (e.g., 10 mM in water)
-
Biological preparation (e.g., neuronal culture or brain slice)
-
Microscope equipped with a suitable light source (e.g., 473 nm laser or LED) and objective
-
Data acquisition system for recording biological responses (e.g., electrophysiology setup)
-
Prepare the biological sample and perfuse with artificial cerebrospinal fluid (aCSF) or appropriate buffer.
-
Bath-apply this compound to the sample at a final concentration of 10-100 µM.
-
Allow the compound to equilibrate for several minutes.
-
Identify the target cell or region of interest using the microscope.
-
Deliver a pulse of visible light (e.g., 473 nm) to the target area. The duration and power of the light pulse should be optimized to achieve the desired biological effect while minimizing phototoxicity.
-
Record the physiological response (e.g., changes in membrane potential, firing rate, or synaptic currents).
Caption: Workflow for one-photon uncaging of this compound.
Two-Photon Uncaging of this compound
This protocol provides a higher spatial resolution for 4-AP release, which is particularly useful for targeting subcellular compartments like individual dendritic spines.
-
This compound stock solution (e.g., 10 mM in water)
-
Biological preparation
-
Two-photon microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser tuned to ~800 nm)
-
Data acquisition system
-
Prepare and mount the biological sample on the two-photon microscope stage.
-
Bath-apply this compound at a final concentration of 100-300 µM.
-
Identify the target subcellular structure (e.g., a dendritic spine) using the imaging capabilities of the microscope.
-
Park the focused NIR laser beam at the target location.
-
Deliver short pulses of laser light (e.g., 1-10 ms duration, 80 MHz repetition rate) to uncage this compound. The average laser power should be carefully calibrated to elicit a response without causing photodamage.
-
Record the resulting biological signal (e.g., excitatory postsynaptic potential or calcium transient).
Caption: Workflow for two-photon uncaging of this compound.
Conclusion
This compound is a valuable tool for neuroscientists and pharmacologists, enabling the precise optical control of potassium channel blockade. Its synthesis is achievable in a standard chemistry laboratory, and its favorable photophysical properties, including water solubility and one- and two-photon sensitivity, make it suitable for a wide range of experimental paradigms. The detailed protocols and data presented in this guide are intended to facilitate the adoption and effective use of this powerful photoactivatable compound in research and drug development.
References
An In-depth Technical Guide to RuBi-4AP for Studying Voltage-Gated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of RuBi-4AP, a photoactivatable "caged" compound, and its application in the precise study of voltage-gated potassium (Kv) channels. This compound offers unparalleled spatiotemporal control over the delivery of its active component, 4-aminopyridine (4-AP), a broad-spectrum Kv channel blocker. This allows for targeted investigations into the role of these channels in cellular excitability, synaptic transmission, and signal propagation.
Core Concepts: Caged Compounds and Photopharmacology
Caged compounds are molecules that are rendered biologically inactive by a photolabile protecting group.[1] Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule in a process known as uncaging. This technique allows researchers to control the timing and location of drug application with high precision, overcoming the limitations of traditional pharmacological methods. This compound utilizes a ruthenium-bipyridine complex as its photosensitive cage, which can be cleaved by both one-photon (visible light) and two-photon (infrared light) excitation.
Mechanism of Action: From Inert Precursor to Potent Blocker
Initially, this compound is inert and does not interact with Kv channels. When exposed to an appropriate light source, the ruthenium-based cage absorbs photons, leading to the rapid release of 4-aminopyridine (4-AP). 4-AP is a well-characterized, non-selective blocker of a wide range of voltage-gated potassium channels. It is thought to cross the cell membrane in its uncharged form and then act on the intracellular side of the channel in its ionized state. By physically occluding the pore of the Kv channel, 4-AP prevents the efflux of potassium ions, which is crucial for the repolarization phase of the action potential. This blockade leads to membrane depolarization, an increase in the duration of action potentials, and enhanced neurotransmitter release.
Quantitative Data: Photochemical Properties and Kv Channel Inhibition
The effectiveness of this compound as a research tool is defined by its photochemical properties and the pharmacological profile of the uncaged 4-AP.
Photochemical Properties of RuBi-Caged Compounds
| Property | Typical Value for RuBi Compounds | Wavelength | Notes |
| One-Photon Excitation | Visible (Blue-Green) | ~450-500 nm | Allows for the use of less phototoxic visible light compared to UV-sensitive cages. |
| Two-Photon Excitation | Infrared | ~740-820 nm | Enables deeper tissue penetration and sub-micron spatial resolution. |
| Quantum Yield (Φ) | ~0.09 (for RuBi-GABA) | 447 nm | Represents the efficiency of photon absorption to uncaging events. |
| Two-Photon Cross-Section (δ) | 0.01-0.1 GM (estimated for this compound) | 800 nm | A measure of the efficiency of simultaneous absorption of two photons. |
Inhibition of Voltage-Gated Potassium Channels by 4-Aminopyridine (4-AP)
The uncaged 4-AP acts as a potent, albeit non-selective, blocker of various Kv channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-AP for several key Kv channels.
| Kv Channel Subtype | IC50 (µM) | Cell Type | Reference |
| Kv1.1 | 147 | Chinese Hamster Ovary (CHO) cells | [2] |
| Kv1.1 | 242 | Not Specified | [3] |
| Kv1.2 | 230 | CHO cells | |
| Kv1.2 | 399 | Not Specified | [3] |
| Kv1.4 | 399 | Not Specified | [3] |
| Fast Kv Current | 400 | Human iPSC-derived Dopaminergic Neurons | [3] |
| Delayed Rectifier Kv Current | 2000 | Human iPSC-derived Dopaminergic Neurons | [3] |
| Shaker Channel | 200-350 (voltage-dependent) | Not Specified | [4] |
It is important to note that 4-AP can also have complex effects on other channels, such as enhancing Kv7.4 currents at certain concentrations.
Experimental Protocols
The following are generalized protocols for the use of this compound in electrophysiological studies. Specific parameters may need to be optimized for individual experimental preparations.
One-Photon Uncaging of this compound
This protocol is suitable for experiments where broad illumination of a region of interest is sufficient.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in distilled water or your desired experimental buffer to create a stock solution (e.g., 10 mM).
-
Protect the stock solution from light by wrapping the vial in aluminum foil and storing it at -20°C.
2. Loading of this compound:
-
For brain slice or cell culture experiments, bath apply this compound at a final concentration of 100 µM in artificial cerebrospinal fluid (aCSF) or the appropriate recording solution.
-
Allow the tissue or cells to incubate in the this compound solution for at least 15-20 minutes before commencing uncaging experiments.
3. Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording from the neuron of interest.
-
Record baseline neuronal activity before uncaging.
4. Uncaging Procedure:
-
Use a light source capable of delivering light in the blue-green spectrum (e.g., a 473 nm or 480 nm laser or LED).
-
Deliver a brief pulse of light (e.g., 10-100 ms) to the area of interest through the microscope objective.
-
The power of the light source should be adjusted to achieve the desired level of Kv channel blockade without causing photodamage. Start with low power and gradually increase it while monitoring the cell's health and response.
5. Data Acquisition and Analysis:
-
Record the changes in membrane potential, firing rate, or synaptic currents following uncaging.
-
Compare the post-uncaging activity to the baseline to determine the effect of Kv channel blockade.
Two-Photon Uncaging of this compound
This protocol is ideal for experiments requiring high spatial resolution, such as targeting individual dendritic spines or subcellular compartments.
1. Preparation of this compound Solution:
-
Prepare a stock solution as described for one-photon uncaging.
-
The final concentration of this compound in the recording solution may need to be higher than for one-photon uncaging, typically in the range of 300 µM.
2. Loading and Electrophysiology:
-
Follow the same procedures for loading and obtaining electrophysiological recordings as in the one-photon protocol.
3. Two-Photon Uncaging Setup:
-
A two-photon laser scanning microscope equipped with a Ti:Sapphire laser is required.
-
Tune the laser to a wavelength between 740 nm and 820 nm.
4. Uncaging Procedure:
-
Identify the specific subcellular location for uncaging (e.g., a dendritic spine head).
-
Deliver a short train of laser pulses (e.g., 1-10 pulses of 1-4 ms duration) to the target location.
-
The laser power at the sample should be carefully calibrated to be in the range of 10-30 mW to achieve efficient uncaging without causing photodamage.
5. Data Acquisition and Analysis:
-
Record and analyze the physiological responses with high temporal resolution to capture the localized effects of Kv channel blockade.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Kv Channel Blockade by Uncaged 4-AP
Caption: Signaling cascade initiated by the uncaging of this compound.
Experimental Workflow for this compound Uncaging in Electrophysiology
Caption: A typical workflow for an electrophysiology experiment using this compound.
References
Introduction: Precision Neuromodulation with Light
An In-depth Technical Guide to the Application of RuBi-4AP in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience, the ability to manipulate neuronal activity with high spatiotemporal precision is paramount. Caged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as powerful tools for achieving this control. Upon illumination, the "cage" is cleaved, releasing the active molecule at a precise time and location. This compound is a water-soluble, ruthenium-bipyridine based caged compound that liberates the potent voltage-gated potassium (Kᵥ) channel blocker, 4-aminopyridine (4-AP), upon excitation with visible or near-infrared (NIR) light.[1][2][3] This technology offers a significant advantage over traditional methods of drug application, enabling researchers to investigate the role of specific ion channels in neuronal computation, circuit function, and disease states with unparalleled accuracy.
The ruthenium-based caging strategy is particularly advantageous as it can be triggered by one-photon excitation with visible light (e.g., blue-green light) or, more powerfully, by two-photon excitation with NIR light.[1][4] Two-photon absorption confines the uncaging event to a femtoliter-sized focal volume, allowing for the stimulation of single cells or even subcellular compartments like individual dendritic spines, deep within light-scattering brain tissue.[5][6] This guide provides a comprehensive overview of this compound, its mechanism of action, photophysical properties, and detailed protocols for its application in neuroscience research.
Mechanism of Action: From Photon to Action Potential
The utility of this compound stems from the well-characterized action of its payload, 4-aminopyridine.
-
Photon Absorption & Uncaging: The process begins when a photon (or two photons in the NIR range) of sufficient energy is absorbed by the ruthenium complex of this compound. This absorption triggers a rapid (nanosecond-scale) heterolytic cleavage of the metal-ligand bond, releasing the 4-aminopyridine molecule.[7][8]
-
Potassium Channel Blockade: Once uncaged, 4-AP acts as a non-selective blocker of voltage-gated potassium channels.[3][9][10] In neurons, these channels are crucial for the repolarization phase of the action potential, allowing potassium ions to efflux and return the membrane potential to its resting state.
-
Action Potential Broadening: By blocking these Kᵥ channels, 4-AP impedes the repolarization process. This leads to a significant prolongation of the action potential duration, primarily by flattening the falling slope of the waveform.[11][12]
-
Enhanced Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium channels open for a longer period. The resulting increase in calcium influx significantly enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[11] This ultimately leads to an increase in neuronal excitability and can induce burst firing.
The following diagram illustrates the signaling pathway initiated by the photoactivation of this compound.
Quantitative Data and Photophysical Properties
| Property | Value | Wavelength | Compound | Reference |
| One-Photon Absorption (λₘₐₓ) | ~450 nm | Visible Spectrum | RuBi-Complexes | [1][13] |
| Two-Photon Excitation (λₘₐₓ) | ~800 nm | Near-Infrared | RuBi-Glutamate | [9][13] |
| Quantum Yield (Φᵤ) | ~0.09 | Visible Spectrum | RuBi-GABA | [7] |
| Two-Photon Uncaging Cross-Section (δᵤ) | 0.14 GM | 800 nm | RuBi-Glutamate | [13] |
| Release Kinetics | Nanoseconds | - | RuBi-Complexes | [7] |
Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹.
One study demonstrated a significant increase in neuronal firing upon this compound uncaging.
| Condition | Mean Spike Frequency (Hz) |
| Control | 0.23 ± 0.12 |
| This compound (100 µM) pre-illumination | 0.39 ± 0.16 |
| During Blue Light (480 nm) Illumination | 2.9 ± 2.1 |
| 10 min after Washout | 0.74 ± 0.36 |
Experimental Protocols
Successful application of this compound requires careful preparation of biological samples and precise configuration of the optical and recording equipment. The following sections provide detailed methodologies for acute brain slice preparation and a generalized protocol for two-photon uncaging combined with electrophysiology.
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard methods for preparing viable brain slices for electrophysiology and imaging.[2][10][14]
Solutions Required:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. pH adjusted to 7.3–7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic. Perform a transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG slicing solution until the brain is cleared of blood.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG solution.
-
Slicing: Mount the brain onto the stage of a vibratome (vibrating microtome). Submerge the brain in the ice-cold, carbogenated NMDG solution. Cut coronal or sagittal slices at a desired thickness (typically 250-350 µm).
-
Recovery: Transfer the slices to a recovery chamber containing NMDG slicing solution heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.
-
Incubation: Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature. Allow slices to rest for at least 1 hour before starting experiments.
Protocol 2: Two-Photon Uncaging of this compound and Whole-Cell Recording
This protocol describes how to photorelease 4-AP in a targeted neuron within a brain slice while recording its electrical activity.[11][15][16][17]
Equipment:
-
Two-photon laser scanning microscope with a tunable NIR laser (e.g., Ti:Sapphire).
-
Water-immersion objective with high numerical aperture (e.g., 40x or 60x).
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
Perfusion system for delivering aCSF and this compound.
Procedure:
-
Slice Transfer: Transfer a recovered brain slice to the recording chamber on the microscope stage. Continuously perfuse with carbogenated aCSF (1.5-2 mL/min).
-
Target Neuron Identification: Using differential interference contrast (DIC) or fluorescence (if using a transgenic line), identify a target neuron.
-
Patch-Clamp Recording:
-
Pull a borosilicate glass pipette (3-7 MΩ resistance) and fill it with an appropriate internal solution (e.g., K-Gluconate based).
-
Approach the target neuron with the pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to monitor the neuron's membrane potential and firing activity.
-
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM). Allow the solution to equilibrate in the chamber for several minutes.
-
Two-Photon Uncaging:
-
Tune the laser to the optimal two-photon excitation wavelength (e.g., ~800 nm).
-
Position the laser spot adjacent to the soma or a specific dendrite of the recorded neuron.
-
Deliver a short laser pulse (e.g., 1-10 ms duration, 10-30 mW power at the sample) to uncage this compound.
-
Record the resulting change in membrane potential and action potential firing.
-
-
Data Analysis: Analyze the electrophysiological recordings to quantify the effect of 4-AP release on neuronal excitability, such as changes in firing rate, action potential width, and synaptic responses.
The diagram below outlines the general workflow for a this compound uncaging experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Two-photon uncaging of neurochemicals using inorganic metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. frontiersin.org [frontiersin.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [jove.com]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 15. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Unveiling Neuronal Dynamics: A Technical Guide to 4-Aminopyridine Release from RuBi-4AP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of 4-aminopyridine (4-AP) release from its photo-activatable precursor, RuBi-4AP. By providing precise spatiotemporal control over the delivery of 4-AP, a potent potassium channel blocker, this compound serves as an invaluable tool for investigating neuronal excitability, synaptic transmission, and complex signaling pathways. This document details the underlying mechanisms, experimental protocols, and downstream consequences of light-induced 4-AP release, offering a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound and 4-Aminopyridine
4-Aminopyridine (4-AP) is a non-selective inhibitor of voltage-gated potassium (Kv) channels.[1] By blocking these channels, 4-AP prolongs the repolarization phase of the action potential, leading to an increase in neurotransmitter release at presynaptic terminals.[2][3] This property makes it a powerful tool for studying synaptic function and a therapeutic agent for conditions like multiple sclerosis, where it can enhance conduction in demyelinated axons.[4]
This compound is a "caged" form of 4-AP, rendering it biologically inactive until it is "uncaged" by light.[5] This ruthenium-based compound is water-soluble and can be excited by visible wavelengths, including two-photon excitation, which allows for highly localized release of 4-AP in three-dimensional space with minimal photodamage to surrounding tissue.[6][7][8] The uncaging of RuBi compounds is known to be rapid and efficient, with related compounds like RuBi-Glutamate having a functional two-photon cross-section of 0.14 GM and an estimated two-photon uncaging cross-section for this compound in the range of 0.01 to 0.1 GM at 800 nm.[9][10]
Quantitative Data on 4-AP Effects
The release of 4-AP from this compound elicits a range of quantifiable physiological effects on neurons. The following tables summarize key quantitative data from studies on the impact of 4-AP on synaptic transmission.
| Parameter | Control | 4-AP (200 µM) | Reference |
| fEPSP Initial Slope | 100% | 225.6 ± 23.8% | [11] |
| NMDA-mediated fEPSP | 100% | 177.4 ± 20.1% | [11] |
| AMPA-mediated fEPSP | 100% | 142.3 ± 18.9% | [11] |
| mEPSC Frequency | 100% | 324.2 ± 25.4% | [11] |
| mIPSC Frequency | 100% | 287.3 ± 36.3% | [11] |
| Paired-Pulse Facilitation Ratio | 1.62 ± 0.16 | 0.61 ± 0.15 | [11] |
| Table 1: Effects of 4-Aminopyridine on Field Excitatory Postsynaptic Potentials (fEPSPs) and Miniature Postsynaptic Currents (mPSCs/mIPSCs) in rat hippocampal slices. |
| Parameter | Control | 4-AP (200 µM) | Reference |
| GABA-induced Current | 100% | 68.2 ± 15.5% | [11] |
| NMDA-induced Current | 100% | 155.3 ± 17.8% | [11] |
| AMPA-induced Current | 100% | 94.2 ± 15.6% | [11] |
| Table 2: Postsynaptic Effects of 4-Aminopyridine on Ligand-Gated Ion Channels in dissociated hippocampal pyramidal cells. |
Signaling Pathways Modulated by 4-AP Release
The release of 4-AP initiates a cascade of intracellular signaling events. The primary mechanism of action, the blockade of Kv channels, leads to membrane depolarization and increased intracellular calcium, which in turn activates various downstream pathways.
Presynaptic Mechanisms and Neurotransmitter Release
The blockade of presynaptic Kv channels by 4-AP prolongs the action potential duration. This extended depolarization enhances the influx of Ca²⁺ through voltage-gated calcium channels (VGCCs), leading to a significant increase in the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters.[2][12]
Postsynaptic Signaling Cascades
The increased neurotransmitter release triggers postsynaptic signaling pathways. Notably, the enhanced glutamatergic transmission leads to the activation of NMDA receptors, which are critical for synaptic plasticity. This can subsequently activate the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, a key regulator of gene expression and long-term changes in synaptic strength.[11][13] Furthermore, there is evidence suggesting the involvement of Orai1-mediated store-operated calcium entry and TGF-β signaling in modulating neuronal responses, although their direct link to 4-AP's effects is an area of ongoing research.[14][15][16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the uncaging of this compound and the subsequent analysis of its effects.
Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[1][3][6][18]
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF).
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-aCSF. Cut coronal or sagittal slices (typically 300 µm thick) using a vibratome.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes. Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Two-Photon Uncaging of this compound and Patch-Clamp Recording
This protocol outlines the procedure for combining two-photon uncaging with whole-cell patch-clamp electrophysiology.[4][19][20][21]
-
Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.
-
Patch-Clamp Setup: Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics, a two-photon laser, and an electrophysiology rig. Continuously perfuse the slice with oxygenated aCSF.
-
Cell Targeting and Recording: Using IR-DIC, identify and target a neuron of interest. Obtain a whole-cell patch-clamp recording in either voltage-clamp or current-clamp mode.
-
This compound Application: Bath-apply this compound at a suitable concentration (e.g., 100-200 µM) to the recording chamber.
-
Two-Photon Uncaging: Use a Ti:Sapphire laser tuned to approximately 800 nm to deliver short pulses of light to a specific region of interest (e.g., a dendritic spine or an axonal bouton).
-
Data Acquisition: Record the electrophysiological response of the neuron before, during, and after the uncaging event.
Calcium Imaging During this compound Uncaging
This protocol describes how to combine calcium imaging with the uncaging of this compound to visualize changes in intracellular calcium concentration.[22][23][24]
-
Indicator Loading: Load the target neuron with a fluorescent calcium indicator (e.g., Fluo-4 or GCaMP) via the patch pipette during whole-cell recording or by bulk loading.
-
Imaging Setup: Use a confocal or two-photon microscope to visualize the calcium indicator fluorescence.
-
Baseline Imaging: Acquire a baseline fluorescence image or time-series before uncaging.
-
Uncaging and Imaging: Simultaneously trigger the uncaging light pulse and the image acquisition to capture the change in fluorescence in response to 4-AP release.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium transient.
Conclusion
This compound provides an exceptional level of control for studying the multifaceted effects of 4-aminopyridine on neuronal function. The ability to precisely deliver this potassium channel blocker in space and time opens up new avenues for dissecting complex neural circuits and understanding the molecular mechanisms underlying synaptic plasticity and neuronal excitability. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments that will further illuminate the intricate workings of the nervous system.
References
- 1. digitalcommons.providence.org [digitalcommons.providence.org]
- 2. Ru(II) Polypyridyl Complexes as Photocages for Bioactive Compounds Containing Nitriles and Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repression of a Potassium Channel by Nuclear Hormone Receptor and TGF-β Signaling Modulates Insulin Signaling in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 6. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protection by NMDA receptor antagonists against seizures induced by intracerebral administration of 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopyridine-induced epileptogenesis depends on activation of mitogen-activated protein kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repression of a Potassium Channel by Nuclear Hormone Receptor and TGF-β Signaling Modulates Insulin Signaling in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of the store‐operated calcium entry channel Orai1 in cultured rat hippocampal synapse formation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orai-mediated calcium entry determines activity of central dopaminergic neurons by regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orai-mediated calcium entry determines activity of central dopaminergic neurons by regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. precisionary.com [precisionary.com]
- 19. Ex vivo mouse brain patch clamp recordings combined with uncaging and optogenetic stimulation [protocols.io]
- 20. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.fsu.edu [bio.fsu.edu]
- 22. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RuBi-4AP for Investigating Synaptic Transmission and Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of RuBi-4AP, a caged compound that has emerged as a powerful tool for the precise spatiotemporal control of neuronal activity. By releasing the potent potassium (K+) channel blocker 4-aminopyridine (4-AP) upon photostimulation, this compound allows for targeted investigations into the roles of voltage-gated potassium channels in synaptic transmission and plasticity.
Core Concepts and Mechanism of Action
This compound is a water-soluble compound based on ruthenium photochemistry.[1][2][3] The core principle behind its utility is "caging," where the bioactive molecule, 4-AP, is rendered inert by being chemically bound to a photolabile ruthenium complex. This "cage" is exceptionally stable in physiological conditions and in the dark, preventing any unintended effects of 4-AP.[1]
Upon illumination with visible light (around 450-500 nm) or through two-photon excitation with infrared light, the ruthenium complex absorbs photons, leading to the rapid cleavage of the bond holding 4-AP.[4][5][6] This "uncaging" process releases 4-AP into the immediate vicinity, where it can then exert its biological effects. The released 4-AP is a well-characterized blocker of voltage-gated potassium channels (Kv), particularly those sensitive to low millimolar concentrations.[7][8] By blocking these channels, 4-AP broadens action potentials, leading to an increase in calcium influx at the presynaptic terminal and consequently enhancing neurotransmitter release.[1][7] This mechanism makes this compound an invaluable tool for locally and transiently modulating synaptic strength.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and the effects of its uncaged product, 4-AP.
| Parameter | Value | Significance for Experiments | References |
| Molecular Weight | 672.58 g/mol | Essential for preparing solutions of known molarity. | [1] |
| Solubility | Water-soluble | Allows for direct application in physiological buffers without organic solvents. | [1][3] |
| One-Photon Excitation | Visible light (blue-green) | Enables uncaging with standard light sources, reducing phototoxicity compared to UV. | [4][5][6] |
| Two-Photon Excitation | Infrared light (~800 nm) | Provides high spatial resolution for targeting subcellular compartments like individual synapses. | [5] |
| Quantum Yield (related compound) | ~0.3 (for a similar Ru-bipyridine compound) | Indicates high efficiency of photorelease upon photon absorption. | [4] |
| Parameter | Concentration | Observed Effect | References |
| EC50 for fEPSP Enhancement | 46.7 ± 2.68 µM | Concentration at which 4-AP produces a half-maximal increase in field excitatory postsynaptic potential slope. | [7] |
| Increase in fEPSP Slope | 200 µM | 225.6 ± 23.8% increase in total fEPSP, 177.4 ± 20.1% in NMDA component, 142.3 ± 18.9% in AMPA component. | [7] |
| Increase in mEPSC Frequency | 200 µM | 324.2 ± 25.4% increase. | [7] |
| Increase in mIPSC Frequency | 200 µM | 287.3 ± 36.3% increase. | [7] |
| Neuronal Firing Rate (in vitro) | 100 µM (this compound uncaged) | Increased axonal spike frequency from 0.23 ± 0.12 Hz to 2.9 ± 2.1 Hz. | [9] |
| Neuronal Firing Rate (in vitro) | 100 µM (4-AP) | Increased initial firing frequency from 81.7 ± 12.2 Hz to 172 ± 16.4 Hz in fast-spiking basket cells. | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid.[1] Reconstitute the compound in high-purity water or a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 1-10 mM.
-
Storage : Protect the stock solution from light by storing it in an amber tube or a tube wrapped in aluminum foil. Store at -20°C for long-term use.[1]
-
Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration (typically 10-300 µM) in artificial cerebrospinal fluid (aCSF).[9][11]
Two-Photon Uncaging of this compound in Brain Slices
This protocol is adapted from methodologies for two-photon uncaging of other RuBi compounds.[11][12]
-
Slice Preparation : Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery : Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Electrophysiological Recording :
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from the neuron of interest. Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron.
-
-
Application of this compound : Bath-apply this compound at a final concentration of 100-300 µM.[9][11] Allow at least 10-15 minutes for the compound to diffuse into the tissue.
-
Two-Photon Uncaging :
-
Use a Ti:Sapphire laser tuned to ~800 nm for two-photon excitation.[5]
-
Position the laser spot at the desired location (e.g., near a dendritic spine or axon terminal) using the imaging mode of the microscope.
-
Deliver short laser pulses (e.g., 1-10 ms) at a power of 10-30 mW to uncage 4-AP.[12]
-
Record the resulting electrophysiological responses (e.g., changes in membrane potential, postsynaptic currents, or action potential firing).
-
Induction of Long-Term Potentiation (LTP) using this compound
This protocol is a hypothetical adaptation based on the known effects of 4-AP on synaptic transmission and standard LTP induction protocols.[13][14][15]
-
Baseline Recording : Obtain a stable baseline of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes by stimulating a presynaptic pathway at a low frequency (e.g., 0.05 Hz).
-
This compound Application : Bath-apply this compound (e.g., 50-100 µM).
-
Targeted Photostimulation :
-
Position the uncaging light source (one-photon or two-photon) over the synaptic region of interest.
-
Deliver a brief period of photostimulation (e.g., 1-5 seconds of continuous light or pulsed laser) to uncage 4-AP.
-
-
LTP Induction : Immediately following photostimulation, deliver a sub-threshold LTP induction protocol (e.g., a weak theta-burst stimulation or a small number of high-frequency stimulation trains) to the presynaptic pathway. The localized increase in neurotransmitter release caused by the uncaged 4-AP should facilitate the induction of LTP.
-
Post-Induction Recording : Continue recording synaptic responses for at least 60 minutes to monitor the expression of LTP.
Induction of Long-Term Depression (LTD) using this compound
This protocol is a hypothetical adaptation based on the known effects of 4-AP and standard LTD induction protocols.[16][17][18]
-
Baseline Recording : Establish a stable baseline of synaptic responses as described for the LTP protocol.
-
This compound Application : Bath-apply this compound (e.g., 50-100 µM).
-
Targeted Photostimulation and LTD Induction :
-
Position the uncaging light source over the desired synaptic region.
-
Simultaneously deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) and the photostimulation to uncage 4-AP.[16] The enhanced presynaptic activity due to 4-AP during LFS may facilitate the induction of certain forms of LTD.
-
-
Post-Induction Recording : Monitor synaptic responses for at least 60 minutes to assess the expression of LTD.
Visualizations of Workflows and Signaling Pathways
References
- 1. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of potassium channel blockers on synaptic plasticity in the corticostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel form of long-term potentiation produced by a K+ channel blocker in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Timing Dependence of the Induction of Cerebellar LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
fundamental principles of one-photon vs two-photon uncaging of RuBi-4AP
An In-depth Technical Guide to One-Photon vs. Two-Photon Uncaging of RuBi-4AP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles underpinning one-photon and two-photon uncaging of this compound, a ruthenium-based caged compound designed for the photoactivated release of the potassium channel blocker 4-aminopyridine (4-AP). We explore the photophysical mechanisms, compare quantitative performance metrics, and outline detailed experimental protocols to assist researchers in selecting and implementing the optimal uncaging strategy for their specific application.
Introduction to Photochemical Uncaging and this compound
Caged compounds are powerful tools in biology and pharmacology, enabling precise spatial and temporal control over the release of bioactive molecules.[1] These compounds consist of a biologically active molecule, such as a neurotransmitter or ion channel blocker, which is rendered inert by a photolabile protecting group, or "cage".[1] Upon illumination with light of a specific wavelength, the cage undergoes a photochemical reaction, releasing the active molecule.[1]
This compound (Ruthenium-bipyridine-4-aminopyridine) is a water-soluble caged compound that utilizes a ruthenium metal complex as the photosensor.[1][2] This platform offers distinct advantages, including excitation by visible light, which reduces phototoxicity and increases tissue penetration compared to traditional UV-sensitive cages.[3][4] this compound can be activated through either one-photon or two-photon excitation, providing experimental flexibility for applications ranging from broad tissue stimulation to single-synapse interrogation.[1]
Core Principles: One-Photon vs. Two-Photon Absorption
The activation of this compound, like any photolabile compound, begins with the absorption of light. The manner in which this energy is absorbed—via a single high-energy photon or two lower-energy photons simultaneously—dictates the fundamental characteristics of the uncaging experiment.
One-Photon Absorption (1PA)
In one-photon uncaging, a single photon possesses sufficient energy to directly elevate the this compound molecule from its ground electronic state (S₀) to an excited state (S₁).[5] The probability of this event is directly proportional to the intensity of the incident light.[6] Consequently, excitation occurs all along the path of the light beam as it passes through the sample.[5]
Key Characteristics:
-
Linear Process: The rate of uncaging scales linearly with light intensity.
-
Lower Spatial Confinement: Excitation is not confined to the focal plane, leading to an elongated "cone" of activation, which can result in unintended uncaging above and below the point of interest.[5]
-
Simpler Instrumentation: Can be achieved with relatively inexpensive and common light sources such as continuous wave (CW) lasers (e.g., 473 nm) or high-power LEDs.[7][8]
Two-Photon Absorption (2PA)
Two-photon uncaging is a nonlinear process where the this compound molecule absorbs two lower-energy photons (typically in the infrared spectrum) in a virtually simultaneous event (within femtoseconds) to reach the same excited state (S₁).[9][10] The energy of the two photons combined equals the energy of a single, higher-energy photon used in 1PA.[11]
The probability of 2PA is proportional to the square of the light intensity.[6][12] This quadratic dependence means that absorption is overwhelmingly confined to the tiny, femtoliter-sized focal volume of a high numerical aperture objective, where the photon density is highest.[11][13]
Key Characteristics:
-
Nonlinear Process: The rate of uncaging scales with the square of the light intensity.
-
High Spatial Resolution: Uncaging is intrinsically localized to the focal point, providing three-dimensional precision on a subcellular scale.[11][14]
-
Enhanced Tissue Penetration: Utilizes near-infrared (NIR) light (e.g., 750-900 nm), which scatters less and is less absorbed by biological tissue, allowing for deeper imaging and uncaging.[11]
-
Reduced Phototoxicity: Because NIR light is lower in energy and absorption is confined, photodamage to surrounding tissue is significantly minimized.[11]
-
Advanced Instrumentation: Requires a pulsed femtosecond laser (e.g., a Ti:Sapphire laser) and a specialized two-photon microscope.[15]
Figure 1: Energy level diagram comparing one-photon and two-photon excitation.
The Uncaging Mechanism of this compound
The photorelease of 4-AP from the this compound complex is a rapid and efficient process based on metal-ligand heterolytic cleavage.[1]
-
Excitation: The ruthenium core absorbs one or two photons, promoting the complex to a metal-to-ligand charge transfer (MLCT) excited state.
-
Dissociation: This excited state quickly evolves into a dissociative state.
-
Cleavage: The bond between the ruthenium center and the nitrogen of the 4-aminopyridine ligand breaks heterolytically.
-
Release: This single photochemical step releases the free, active 4-AP molecule and a water-soluble, non-fluorescent ruthenium aquo complex.[3][16]
This direct, single-step release mechanism contributes to the fast uncaging kinetics of RuBi compounds.[3][17]
Figure 2: Simplified signaling pathway of this compound uncaging.
Quantitative Data Summary
The efficiency and applicability of an uncaging experiment depend on several key photophysical parameters. The following table summarizes and compares these properties for one-photon and two-photon uncaging of this compound and related RuBi compounds.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Reference(s) |
| Excitation Wavelength | Visible (blue-green, ~450-500 nm) | Near-Infrared (NIR, ~750-820 nm) | [1][18][19] |
| Quantum Yield (Φu) | High in the visible spectrum | Not directly comparable; depends on 2P cross-section | [1][4] |
| 2P Uncaging Cross-Section (δu) | Not Applicable | Estimated at 0.01 - 0.1 GM at 800 nm | [16] |
| Spatial Resolution | Lower; limited by light scattering and diffraction | High; sub-micron, confined to the focal volume | [13][18] |
| Temporal Resolution | Fast (<50 ns release kinetics) | Fast (<50 ns release kinetics) | [17] |
| Relative Phototoxicity | Higher outside the focal plane due to linear absorption | Lower; confined to the focal point, less damaging NIR light | [3][4] |
| Tissue Penetration | Limited by scattering and absorption of visible light | Deeper due to reduced scattering of NIR light | [3][11] |
Note: The two-photon uncaging cross-section (δu) is a measure of a molecule's ability to undergo photolysis via 2PA, measured in Goeppert-Mayer (GM) units. Higher values indicate greater efficiency.
Experimental Protocols
The choice between 1P and 2P uncaging dictates the experimental setup. Below are generalized methodologies for each approach.
Protocol for One-Photon Uncaging
Objective: To induce widespread or targeted 4-AP release in a cell culture or tissue slice.
Methodology:
-
Preparation of this compound Stock: Dissolve this compound powder in aqueous buffer (e.g., HEPES-buffered saline or artificial cerebrospinal fluid) to create a concentrated stock solution. Protect from light.
-
Sample Preparation: Prepare cell culture or acute brain slices as per standard protocols.
-
Bath Application: Perfuse the sample with physiological solution containing the final working concentration of this compound (e.g., 5-30 µM).[3][18] Allow for equilibration.
-
Light Source and Delivery:
-
Uncaging Parameters: Deliver light pulses of defined duration (e.g., 1-10 ms) and power (e.g., 1-5 mW).[7][20] These parameters must be optimized to achieve the desired biological effect without causing significant photodamage.
-
Data Acquisition: Record the biological response to released 4-AP (e.g., increased neuronal firing, changes in network activity) using techniques like whole-cell patch-clamp electrophysiology or calcium imaging.
Protocol for Two-Photon Uncaging
Objective: To release 4-AP with subcellular precision at a specific 3D coordinate.
Methodology:
-
Preparation and Application: Prepare and apply this compound as described for the one-photon protocol. A higher concentration (e.g., up to 300 µM for other RuBi compounds) may be required to compensate for the smaller excitation volume.[18][21]
-
Instrumentation: Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire) and a high numerical aperture (NA > 0.8) water-immersion objective.[16]
-
Wavelength Selection: Tune the laser to the optimal two-photon excitation wavelength for this compound, typically around 800 nm.[16][18]
-
Uncaging Parameters:
-
Position the focused laser spot at the desired x, y, and z coordinates (e.g., on a specific dendritic spine or axon segment).
-
Deliver short laser pulses (e.g., 0.5-5 ms) with a specified average power at the sample (e.g., 5-25 mW).[15] Power must be carefully calibrated to avoid tissue damage at the focal point.
-
-
Data Acquisition: Record the highly localized biological response using electrophysiology or high-speed two-photon imaging. The timing of the uncaging pulse should be precisely synchronized with the data acquisition.[15]
Figure 3: General experimental workflow for this compound uncaging experiments.
Conclusion: Choosing the Right Approach
The decision to use one-photon or two-photon uncaging of this compound depends entirely on the scientific question being addressed.
-
One-photon uncaging is a robust, accessible method ideal for applications requiring the stimulation of larger areas, such as entire cells or small networks, where subcellular precision is not the primary goal. Its simpler hardware requirements make it a cost-effective choice for many labs.
-
Two-photon uncaging offers unparalleled spatial precision, making it the gold standard for mapping receptor fields on dendrites, activating individual synapses, or studying signaling within subcellular compartments.[18][22] The benefits of deeper tissue penetration and reduced phototoxicity are critical for delicate in vivo or long-term imaging experiments.[4][11]
By understanding the fundamental principles, performance characteristics, and experimental requirements of each modality, researchers can effectively leverage this compound to precisely control neuronal activity and advance our understanding of complex biological systems.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. Lighting the Way to See Inside Two-Photon Absorption Materials: Structure–Property Relationship and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Two-photon absorption: an overview of measurements and principles [opg.optica.org]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 18. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. higleylab.org [higleylab.org]
- 21. researchgate.net [researchgate.net]
- 22. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Precision Phototherapy: An In-depth Technical Guide to the Photochemistry of Ruthenium-Based Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
The targeted release of therapeutic agents with spatiotemporal control represents a paradigm shift in medicine. Ruthenium-based caged compounds are at the forefront of this revolution, offering a versatile platform for photoactivated chemotherapy (PACT) and photodynamic therapy (PDT). These octahedral metal complexes can securely "cage" a bioactive molecule, rendering it inert until a precise light trigger initiates its release. This whitepaper provides a comprehensive technical overview of the core principles governing the photochemistry of these promising compounds, detailing their synthesis, photo-uncaging mechanisms, and the biological pathways they modulate.
Core Principles of Ruthenium-Based Photochemistry
Ruthenium(II) polypyridyl complexes are the workhorses of this field, prized for their rich photophysical and photochemical properties that can be finely tuned by modifying their ligand sphere.[1] The fundamental principle of their use as caging agents lies in the light-induced cleavage of a coordination bond, leading to the release of a therapeutic ligand.[1][2] This process, known as photosubstitution, is a cornerstone of PACT.[3]
The general structure of these compounds can be represented as [Ru(LL)2(L')X]n+, where LL is a bidentate polypyridyl ligand (e.g., 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen)), L' is another ligand that helps tune the complex's properties, and X is the caged bioactive molecule. A common scaffold involves a terpyridine (tpy) ligand, as in [Ru(tpy)(NN)L], where NN is a bidentate ligand and L is the caged monodentate ligand.[][5]
The photoactivation process is initiated by the absorption of a photon, which excites the complex from its ground state to a metal-to-ligand charge transfer (MLCT) state.[5] From this excited state, the complex can relax through several pathways. In the context of caged compounds, the crucial pathway involves the population of a dissociative metal-centered (MC) state.[5] This population leads to the elongation and eventual cleavage of a Ru-ligand bond, releasing the caged molecule.[5] The efficiency of this process is quantified by the photosubstitution quantum yield (Φ_PS).[3]
Alternatively, the excited complex can transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂).[6] This process is the basis of PDT.[6] The efficiency of singlet oxygen generation is given by the singlet oxygen quantum yield (Φ_Δ).[7] Some ruthenium complexes are designed as "dual-action" agents, capable of both photorelease of a drug and singlet oxygen generation, offering a multi-pronged therapeutic attack.[6]
Quantitative Photochemical and Photophysical Data
The efficacy of a ruthenium-based caged compound is determined by several key quantitative parameters. The following tables summarize representative data for various complexes, highlighting the tunability of their photochemical properties through ligand design.
| Complex Architecture | Caged Ligand (L) | λ_max (nm) | Photosubstitution Quantum Yield (Φ_PS) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |
| [Ru(tpy)(bpy)(Hmte)]^2+ | Hmte | ~450 | - | - | [1] |
| [Ru(tpy)(NN)(Hmte)]^2+ where NN = i-biq | Hmte | 517 | 0.070 | Very low | [8] |
| [Ru(tpy)(NN)(Hmte)]^2+ where NN = i-Hdiqa | Hmte | 517 | - | Very low | [8] |
| [Ru(bpy)2(P(p-R-Ph)3)(CH3CN)]^2+ | CH3CN | ≥ 395 | - | - | [6] |
| [Ru(tpy)(dmbpy)(SFT-31)] | SFT-31 | - | 0.080 (at 625 nm, 37°C) | < 0.005 | [9] |
| [Ru(tpy)(biq)(SFT-31)] | SFT-31 | - | 0.019 (at 625 nm, 37°C) | 0.036 | [9] |
| [Ru(Ph2phen)2(mtmp)]^2+ | mtmp | 445 | 0.0010 | 0.020 | [7] |
| cis-[Ru(bpy)2(py)2]^2+ | py | 454 | 0.2 | - | [10] |
| cis-[Ru(bpy)2(4-acPy)(Cl)] | Cl | 495 | 0.07 | - | [10] |
| cis-[Ru(bpy)2(CH3CN)(Cl)] | Cl | 481 | 0.12 | - | [10] |
Table 1: Photochemical Properties of Representative Ruthenium-Based Caged Compounds. λ_max represents the wavelength of maximum absorption for photoactivation. Hmte = 2-(methylthio)ethanol, i-biq = 3,3'-biisoquinoline, i-Hdiqa = di(isoquinolin-3-yl)amine, dmbpy = 4,4'-dimethyl-2,2'-bipyridine, biq = 2,2'-biquinoline, SFT-31 = a NAMPT inhibitor, mtmp = methyl p-tolyl sulfide, py = pyridine, 4-acPy = 4-acetylpyridine.
| Complex | Cell Line | IC50 Dark (µM) | IC50 Light (µM) | Photo-cytotoxicity Index (PI) | Reference(s) |
| [Ru(tpy)(i-biq)(Hmte)]^2+ | Various human cancer cells | - | - | 4 | [8] |
| [Ru(tpy)(i-Hdiqa)(Hmte)]^2+ | Various human cancer cells | - | - | 4 | [8] |
| Ru-STF31 | U87MG (normoxic) | ~30 | ~10 | 3 | [11] |
| Ru-STF31 | U87MG (hypoxic) | ~40 | ~10 | 4 | [11] |
| Ru-Py | U87MG (normoxic) | > 50 | ~33 | > 1.5 | [11] |
| Ru-Py | U87MG (hypoxic) | > 50 | ~45 | > 1.1 | [11] |
| GRBA | MDA-MB-231 | - | 0.043 | - | [12] |
Table 2: In Vitro Phototoxicity of Selected Ruthenium Complexes. The Photo-cytotoxicity Index (PI) is the ratio of the IC50 value in the dark to that under illumination. Ru-STF31 cages a NAMPT inhibitor, while Ru-Py cages pyridine. GRBA is an anthracene-containing ruthenium complex.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of ruthenium-based caged compounds.
Synthesis of a Generic [Ru(tpy)(NN)L] Complex
This protocol is adapted from procedures for synthesizing heteroleptic ruthenium complexes.[8][13][14][15]
Materials:
-
[Ru(tpy)Cl3] precursor
-
Bidentate ligand (NN) (e.g., 2,2'-bipyridine)
-
Caged ligand (L) (e.g., 2-(methylthio)ethanol, Hmte)
-
Ethanol/water mixture (e.g., 7:3 v/v)
-
Triethylamine (Et3N)
-
Saturated aqueous solution of KPF6 or tetrabutylammonium chloride in acetone
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve [Ru(tpy)Cl3] (1 equivalent) and the bidentate ligand (NN) (1 equivalent) in an ethanol/water mixture.
-
Add the caged ligand (L) (1-1.2 equivalents) to the solution.
-
Add triethylamine (a few equivalents) to the mixture to act as a reducing agent and base.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for several hours (e.g., 4 hours), monitoring the reaction by thin-layer chromatography.
-
After cooling to room temperature, add an excess of a saturated aqueous solution of KPF6 to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum.
-
For biological studies, the PF6- salt can be converted to the more water-soluble chloride salt by dissolving the complex in a minimum amount of acetone and adding a saturated solution of tetrabutylammonium chloride in acetone to precipitate the chloride salt.[7]
Determination of Photosubstitution Quantum Yield (Φ_PS)
This protocol is based on monitoring the change in the UV-Vis absorption spectrum of the complex upon irradiation.[7]
Materials and Equipment:
-
Ruthenium complex solution of known concentration in a suitable solvent (e.g., water, acetonitrile)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., LED or laser)
-
Actinometer (e.g., ferrioxalate) for light intensity calibration
-
Quartz cuvette
Procedure:
-
Prepare a dilute solution of the ruthenium complex with an absorbance of approximately 0.1-0.2 at the irradiation wavelength.
-
Measure the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution in the cuvette with a light source of known intensity for a specific period.
-
Measure the UV-Vis absorption spectrum again.
-
Repeat steps 3 and 4 for several time intervals, ensuring the total conversion is kept low (typically < 20%) for accurate initial quantum yield determination.
-
The change in the concentration of the complex is determined from the change in absorbance at the maximum absorption wavelength (λ_max) using the Beer-Lambert law (ΔA = ε * l * Δc).
-
The number of photons absorbed by the sample is determined using a chemical actinometer or a calibrated photodiode.
-
The photosubstitution quantum yield (Φ_PS) is calculated as the ratio of the number of moles of the complex that have reacted to the number of moles of photons absorbed.
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
This can be determined directly by measuring the near-infrared phosphorescence of singlet oxygen or indirectly using a chemical trap.[12][16][17][18][19]
Direct Method (NIR Phosphorescence):
Materials and Equipment:
-
Ruthenium complex solution in a deuterated solvent (e.g., CD3OD)
-
Photosensitizer standard with a known Φ_Δ (e.g., [Ru(bpy)3]^2+)
-
Pulsed laser for excitation
-
NIR detector (e.g., liquid nitrogen-cooled germanium detector)
-
Monochromator
Procedure:
-
Prepare solutions of the sample and the standard with the same absorbance at the excitation wavelength.
-
Excite the solutions with the laser and measure the time-resolved phosphorescence of singlet oxygen at ~1270 nm.
-
The singlet oxygen quantum yield of the sample (Φ_Δ,sample) is calculated relative to the standard (Φ_Δ,std) using the following equation: Φ_Δ,sample = Φ_Δ,std * (I_sample / I_std) * (A_std / A_sample) where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.
Indirect Method (Chemical Trapping):
Materials and Equipment:
-
Ruthenium complex solution
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))
-
UV-Vis or fluorescence spectrophotometer
-
Light source
Procedure:
-
Prepare a solution containing the ruthenium complex and the chemical trap.
-
Irradiate the solution with light of a suitable wavelength.
-
Monitor the decrease in absorbance or fluorescence of the trap over time as it reacts with the generated singlet oxygen.
-
The rate of trap consumption is proportional to the rate of singlet oxygen generation.
-
By comparing this rate to that obtained with a standard photosensitizer under identical conditions, the singlet oxygen quantum yield can be determined.
In Vitro Photocytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Ruthenium complex stock solution (in DMSO or water)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the ruthenium complex. Prepare a parallel plate that will be kept in the dark as a control.
-
Incubate the plates for a specific period (e.g., 24-48 hours).
-
For the "light" plate, irradiate the cells with light of the appropriate wavelength and dose.
-
After irradiation, incubate both plates for a further period (e.g., 48 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at ~510 nm using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined for both dark and light conditions.
Targeted Signaling Pathways
The therapeutic efficacy of ruthenium-caged compounds is ultimately determined by the interaction of the photoreleased drug with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Angiogenesis and VEGF Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5][20][21][22] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.[][5][20][21] Ruthenium complexes have been designed to inhibit angiogenesis by targeting components of this pathway.[23] For instance, some complexes have been shown to inhibit the activation of VEGF and its receptor VEGFR-2, thereby blocking downstream signaling through the Akt and ERK1/2 pathways.[23]
Caption: Simplified VEGF signaling pathway leading to angiogenesis and points of inhibition by photoreleased ruthenium complexes.
Cell Proliferation and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a central signaling route that regulates cell proliferation, differentiation, and survival.[1][3][6][24][25] Dysregulation of this pathway is a hallmark of many cancers. Certain ruthenium complexes can suppress this pathway, contributing to their anticancer effects.[23]
Caption: The MAPK/ERK signaling pathway and its inhibition by photoreleased species from ruthenium complexes.
DNA Damage Response: The ATM/ATR Pathway
Many chemotherapeutic agents, including some ruthenium-based compounds, exert their cytotoxic effects by inducing DNA damage.[23] This triggers the DNA Damage Response (DDR) pathway, orchestrated by the ATM and ATR kinases.[2][9][10][26][27] Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis. The photoreleased ruthenium fragment itself can bind to DNA, causing damage and activating this pathway.
Caption: Activation of the ATM/ATR-mediated DNA damage response pathway by photoreleased ruthenium fragments.
Programmed Cell Death: The Apoptosis Pathway
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis and is a major target for cancer therapy.[28][29][30][31] Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspase enzymes. The generation of reactive oxygen species (ROS) by PDT agents or the induction of DNA damage can trigger the intrinsic apoptotic pathway.
Caption: The intrinsic apoptosis pathway triggered by ROS generated from a ruthenium-based PDT agent.
Experimental Workflow for Photo-induced Drug Release and Action
The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of a ruthenium-based caged compound.
Caption: A generalized experimental workflow for the preclinical development of ruthenium-based photo-therapeutics.
Conclusion and Future Perspectives
Ruthenium-based caged compounds represent a highly promising and versatile platform for the development of next-generation phototherapies. Their tunable photochemical properties allow for the precise release of a wide array of therapeutic agents with minimal off-target effects. The ability to activate these compounds with visible or even near-infrared light enhances their potential for deep tissue penetration and clinical translation.[10]
Future research will likely focus on several key areas:
-
Red-Shifted Activation: Developing complexes that can be activated by longer wavelengths of light (in the "phototherapeutic window" of 650-900 nm) to enable deeper tissue penetration.
-
Targeted Delivery: Conjugating ruthenium complexes to tumor-targeting moieties (e.g., antibodies, peptides) to enhance their accumulation at the desired site of action.[2]
-
Multi-modal Therapeutics: Designing sophisticated complexes that combine PACT and PDT with other therapeutic modalities, such as immunotherapy or chemotherapy, for synergistic effects.
-
Advanced In Vivo Imaging: Incorporating imaging agents into the complex to allow for real-time monitoring of drug delivery and activation.
The continued exploration of the rich photochemistry of ruthenium complexes will undoubtedly pave the way for novel and more effective cancer treatments with improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. rsc.org [rsc.org]
- 8. Ruthenium-based PACT agents based on bisquinoline chelates: synthesis, photochemistry, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA 損傷反應 (DDR) 通路 [sigmaaldrich.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. rsc.org [rsc.org]
- 13. Tuning the Coordination Environment of Ru(II) Complexes with a Tailored Acridine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Initial Characterization of RuBi-4AP in Neuronal Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of RuBi-4AP, a caged compound that upon photolysis releases 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium channels. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for precise spatiotemporal control of neuronal activity in culture.
Introduction
This compound is a water-soluble, ruthenium-based caged compound that offers significant advantages for studying neuronal function.[1][2] Its ability to be uncaged by visible light, including two-photon excitation, allows for targeted and rapid release of 4-aminopyridine (4-AP) with high spatial and temporal resolution.[2][3] 4-AP is a well-characterized blocker of voltage-gated potassium (K+) channels, which leads to a prolongation of action potentials and an increase in neurotransmitter release.[4][5][6] This property makes this compound a powerful tool for investigating synaptic transmission, neuronal excitability, and network dynamics in neuronal cultures. This guide summarizes the key quantitative data, provides detailed experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in neuronal preparations. It is important to note that optimal parameters may vary depending on the specific neuronal culture preparation and experimental setup.
| Parameter | Value | Cell Type / Preparation | Wavelength | Notes | Reference |
| Concentration | 100 µM | Mouse Hippocampal Mossy Fiber Boutons | 480 nm | Focal perfusion | [1] |
| 100 µM | Human iPSC-derived Neuronal Cultures | N/A (bath application) | Used to trigger hyperactivity for plasticity studies | [4] | |
| Uncaging Wavelength (1-Photon) | 480 nm | Mouse Hippocampal Mossy Fiber Boutons | 480 nm | Illumination of a 100 µm square area | [1] |
| Uncaging Wavelength (2-Photon) | ~800 nm | N/A (estimation) | 800 nm | Estimated from NMR 2P photolysis | [3] |
| Effect on Neuronal Firing | Increase from 0.23 ± 0.12 Hz to 2.9 ± 2.1 Hz | Mouse Hippocampal Mossy Fiber Boutons | 480 nm | After 1 min of blue light illumination | [1] |
| Two-Photon Uncaging Cross-Section (δu) | 0.01 - 0.1 GM (estimation) | N/A | 800 nm | Gross estimation based on NMR 2P photolysis | [3] |
Experimental Protocols
Preparation of Dissociated Neuronal Cultures
This protocol provides a general guideline for establishing primary neuronal cultures from rodent brain tissue. Specific details may need to be optimized based on the age of the animals and the specific brain region of interest.
Materials:
-
Embryonic or early postnatal rodent brains
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissect the desired brain region (e.g., hippocampus or cortex) from embryonic or early postnatal rodents under sterile conditions.
-
Mince the tissue into small pieces.
-
Digest the tissue with an appropriate enzyme (e.g., papain or trypsin) according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine or poly-L-ornithine coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes as needed.
Two-Photon Uncaging of this compound and Electrophysiological Recording
This protocol describes the methodology for performing two-photon uncaging of this compound while simultaneously recording neuronal activity using patch-clamp electrophysiology. This protocol is adapted from methodologies used for other RuBi-caged compounds.[7][8]
Materials:
-
Mature dissociated neuronal culture
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Patch-clamp electrophysiology setup
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed infrared laser (tunable to ~800 nm)
-
Data acquisition and analysis software
Procedure:
-
Prepare a stock solution of this compound in water or aCSF. Protect the solution from light.
-
Transfer the neuronal culture to the recording chamber of the microscope and perfuse with aCSF.
-
Add this compound to the perfusion solution to a final concentration of approximately 100 µM. Allow the culture to equilibrate for several minutes.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Position the laser spot to a region of interest, such as a specific dendrite or the soma of the patched neuron.
-
Use a two-photon laser wavelength of approximately 800 nm for uncaging.
-
Deliver short laser pulses (e.g., 1-10 ms) to uncage 4-AP locally.
-
Record the resulting changes in membrane potential or firing rate of the neuron.
-
Vary the laser power and pulse duration to determine the optimal parameters for eliciting a desired physiological response.
-
Analyze the recorded electrophysiological data to characterize the effects of locally uncaged 4-AP on neuronal excitability.
Mandatory Visualizations
Experimental Workflow for this compound Uncaging
The following diagram illustrates the general workflow for conducting an experiment involving the two-photon uncaging of this compound in a neuronal culture.
Signaling Pathway of 4-AP Action in Neurons
The following diagram illustrates the signaling cascade initiated by the uncaging of 4-AP and its subsequent effect on neuronal activity.
Discussion and Conclusion
This compound presents a valuable addition to the optogenetic toolkit for neuroscientists. Its activation by visible and two-photon light allows for precise, non-invasive manipulation of neuronal activity in cultured networks. The release of 4-AP, a well-characterized potassium channel blocker, provides a reliable mechanism for enhancing neuronal excitability and synaptic transmission.
The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. It is important to empirically determine the optimal concentration and light parameters for each specific application to achieve the desired physiological effect while minimizing potential phototoxicity.
Future characterization of this compound should focus on determining its quantum yield in a cellular environment, as well as a more precise quantification of its spatial and temporal resolution for uncaging. Dose-response studies in various neuronal subtypes will also be crucial for a more complete understanding of its effects. The continued development and characterization of caged compounds like this compound will undoubtedly advance our understanding of the complex signaling dynamics within neural circuits.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of 4-Aminopyridine-induced network plasticity in human iPSC-derived neuronal cultures [frontiersin.org]
- 5. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
An In-depth Technical Guide to Utilizing RuBi-4AP for the Study of Dendritic Integration
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Uncaging New Possibilities in Dendritic Research
Dendritic integration is the fundamental process by which neurons process thousands of synaptic inputs to produce a coordinated output. The excitability of dendritic membranes, governed by a host of voltage-gated ion channels, plays a critical role in this computation.[1][2] Understanding how these channels contribute to synaptic integration requires tools that offer high spatiotemporal precision. RuBi-4AP, a caged compound, has emerged as a powerful tool for such investigations.[3][4]
This compound is a water-soluble ruthenium-bipyridine-triphenylphosphine complex that sequesters the potent voltage-dependent potassium (K+) channel blocker, 4-aminopyridine (4-AP).[4][5] The "cage" is a photolabile protecting group that renders the 4-AP inactive until it is cleaved by light.[3] This property allows researchers to deliver the K+ channel blocker to specific subcellular locations, such as a single dendritic branch, and control its activation with millisecond precision using visible or two-photon light sources.[4] This guide provides a comprehensive overview of this compound, its mechanism, experimental protocols, and its application in dissecting the complex processes of dendritic integration.
Mechanism of Action: Light-Induced Potassium Channel Blockade
The core of this compound's utility lies in its photochemical properties. The ruthenium-based cage absorbs light, leading to the rapid release of 4-AP.[4] Once uncaged, 4-AP acts as a non-selective blocker of voltage-gated potassium (Kv) channels.[4] By blocking these channels, which are crucial for membrane repolarization, 4-AP locally increases membrane excitability, prolongs depolarization, and enhances the likelihood of dendritic spike initiation or backpropagation. This targeted modulation allows for the precise investigation of how Kv channels shape synaptic signals within the dendritic tree.
Caption: Mechanism of this compound photoactivation and its effect on Kv channels.
Quantitative Data Presentation: The Impact of this compound Uncaging
The precise application of this compound allows for quantifiable analysis of its effects on neuronal firing properties. Studies have demonstrated a significant increase in axonal spike frequency upon photo-uncaging of 4-AP, providing direct evidence of its ability to modulate neuronal excitability.
| Condition | Mean Spike Frequency (Hz) | Standard Deviation (SD) | Statistical Significance (p-value) | Reference |
| Control | 0.23 | ± 0.12 | - | [6] |
| 1 min this compound Application (no light) | 0.39 | ± 0.16 | - | [6] |
| 1 min Blue Light Illumination with this compound | 2.9 | ± 2.1 | 0.00714 | [6] |
| 10 min Washout | 0.74 | ± 0.36 | - | [6] |
Experimental Protocols
Successful use of this compound requires careful preparation and execution. The following protocols provide a detailed methodology for both one-photon and two-photon uncaging experiments designed to study dendritic integration.
General Preparation (Slice Electrophysiology)
-
Slice Preparation: Prepare 300-350 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus, neocortex) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[7]
-
Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from the neuron of interest (e.g., a pyramidal neuron). The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize dendritic morphology.[7][8]
This compound Application and Uncaging
-
Compound Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution in aCSF to a final working concentration, typically around 100 µM.[6] Protect the solution from light.
-
Application: Bath-apply the this compound solution or use a local perfusion system to deliver it to the specific area of the slice being investigated.[6] Allow for an equilibration period of 5-10 minutes.
-
One-Photon (1P) Uncaging:
-
Light Source: Use a solid-state laser (e.g., 473 nm or 480 nm) coupled to the microscope.[6][7]
-
Targeting: Use the fluorescence of the intracellular dye to identify the dendritic region of interest.
-
Illumination: Deliver a focused spot or a defined area (e.g., 100 µm square) of blue light to the target region for a specific duration (e.g., 1-2 minutes) to uncage the 4-AP.[6]
-
-
Two-Photon (2P) Uncaging:
-
Light Source: Use a Ti:Sapphire pulsed laser tuned to a wavelength between 780-820 nm.[8][9]
-
Targeting: Precisely target a single dendritic spine or a small dendritic segment. Position the uncaging spot adjacent to (e.g., ~0.2 µm from) the spine head to avoid photodamage.[7]
-
Illumination: Deliver short laser pulses (e.g., 2-4 ms) at the target location.[7][9] Laser power on the sample typically ranges from 15-30 mW, which must be optimized for the specific setup and experiment.[8][10]
-
-
Data Acquisition: Record membrane potential or current before, during, and after the uncaging event to measure the effect on synaptic potentials (EPSPs), dendritic spikes, and action potential firing.
Caption: A typical experimental workflow for studying dendritic integration using this compound.
Logical Pathway: Modulating Dendritic Integration with this compound
The use of this compound provides a direct method to test hypotheses about the role of Kv channels in dendritic computation. By selectively blocking these channels on a specific dendritic branch, one can observe how the integration of synaptic inputs is altered. For example, sublinear integration might become linear or even supralinear, potentially facilitating the generation of local dendritic spikes (such as NMDA or calcium spikes) that are critical for synaptic plasticity and neuronal computation.[11][12] This allows for a causal link to be established between the activity of a specific ion channel subtype at a defined location and its functional role in dendritic signal processing.
Caption: Logical flow demonstrating how this compound uncaging alters dendritic signal processing.
Conclusion
This compound is a sophisticated neurochemical tool that offers unparalleled control for investigating the role of voltage-gated potassium channels in neuronal function. Its ability to be activated by light with high spatial and temporal fidelity makes it ideal for studying the fine-grained details of dendritic integration. By enabling researchers to manipulate dendritic excitability on a local scale, this compound facilitates a deeper understanding of how single neurons compute and process information, ultimately contributing to the development of novel therapeutic strategies for neurological disorders characterized by aberrant neuronal excitability.
References
- 1. Active dendritic integration as a mechanism for robust and precise grid cell firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 10. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 11. Distinct dendritic integration strategies control dynamics of inhibition in the neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dendritic Spikes in Sensory Perception [frontiersin.org]
Methodological & Application
Application Notes and Protocols for RuBi-4AP in Acute Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the application of a Ruthenium-bipyridine-triphenylphosphine (RuBi)-caged 4-aminopyridine (4-AP) compound, herein referred to as RuBi-4AP, for precise spatiotemporal control of neuronal activity in acute brain slice electrophysiology. Caged compounds are photosensitive molecules that, upon illumination with a specific wavelength of light, release a bioactive substance.[1] The RuBi cage offers the advantage of being sensitive to visible light, minimizing phototoxicity and allowing for deeper tissue penetration compared to UV-sensitive cages.[2][3] 4-aminopyridine (4-AP) is a potent blocker of voltage-gated potassium channels.[4][5] By blocking these channels, 4-AP broadens the action potential, leading to increased neurotransmitter release and enhanced neuronal excitability.[4][6][7] The targeted uncaging of 4-AP from the this compound complex allows for the precise induction of neuronal firing and modulation of synaptic transmission in a spatially and temporally controlled manner, making it a powerful tool for studying neural circuits and for drug discovery applications.
Data Presentation
Table 1: Solutions for Acute Brain Slice Preparation
| Solution | Component | Concentration (mM) |
| Slicing aCSF | NMDG | 92 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium L-Ascorbate | 5 | |
| Sodium Pyruvate | 3 | |
| MgSO₄·7H₂O | 10 | |
| CaCl₂·2H₂O | 0.5 | |
| Recording aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| MgSO₄·7H₂O | 1 | |
| CaCl₂·2H₂O | 2 | |
| Intracellular Solution | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 |
Table 2: Experimental Parameters
| Parameter | Value |
| This compound Concentration | 10-50 µM |
| 4-AP (control) Concentration | 10-100 µM |
| Light Source for Uncaging | 473 nm LED or laser |
| Light Pulse Duration | 1-10 ms |
| Brain Slice Thickness | 250-350 µm |
| Recording Temperature | 32-34 °C |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from established methods for preparing healthy acute brain slices.[8][9][10][11]
Materials:
-
Slicing and recording artificial cerebrospinal fluid (aCSF) (see Table 1)
-
Vibratome
-
Dissection tools (scissors, forceps, razor blades)
-
Incubation chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Prepare ice-cold, carbogen-gassed slicing aCSF.[8]
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing aCSF.[8]
-
Isolate the brain region of interest.
-
Mount the brain block onto the vibratome specimen plate.
-
Cut slices of 250-350 µm thickness in the ice-cold, carbogenated slicing aCSF.[9]
-
Transfer the slices to an incubation chamber containing slicing aCSF at 34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
Electrophysiological Recording and this compound Uncaging
Materials:
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)[12][13][14]
-
Patch pipettes (3-6 MΩ)
-
Intracellular solution (see Table 1)
-
This compound
-
Light source (e.g., 473 nm LED or laser) coupled to the microscope light path
-
Data acquisition software
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse with carbogenated recording aCSF at 32-34°C.
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
After establishing a stable recording, add this compound to the perfusing aCSF at a final concentration of 10-50 µM. Allow the slice to incubate in the this compound solution for 5-10 minutes.
-
Position the light spot over the desired area of the neuron (e.g., soma or dendrite) using the microscope optics.
-
Deliver brief pulses of light (1-10 ms) to uncage the 4-AP.
-
Record the resulting changes in membrane potential and firing activity.
-
As a control, bath-apply 4-AP (10-100 µM) to confirm the effect of the uncaged compound.
Visualizations
Caption: Experimental workflow for this compound uncaging in acute brain slices.
Caption: Signaling pathway of 4-Aminopyridine action on a presynaptic terminal.
Caption: The process of photo-uncaging this compound to release active 4-AP.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 10. Acute Brain Slices [protocols.io]
- 11. precisionary.com [precisionary.com]
- 12. researchgate.net [researchgate.net]
- 13. Complete electrophysiology setup - NPI Electronic [npielectronic.com]
- 14. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
Application Notes: Spatiotemporal Control of Neuronal Activity in Deep Brain Structures using RuBi-4AP
Introduction
RuBi-4AP is a caged compound that provides precise spatiotemporal control over the release of 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels. This technology is particularly valuable for researchers studying neural circuits in deep brain structures, where traditional drug application methods lack precision. By utilizing one-photon or two-photon excitation, researchers can selectively uncage 4-AP at specific cellular or subcellular locations, enabling the investigation of the role of K+ channel modulation in various neuronal processes.[1]
Mechanism of Action
The active molecule, 4-aminopyridine (4-AP), is a non-selective inhibitor of voltage-gated potassium channels.[2] By blocking these channels, 4-AP prolongs the repolarization phase of the action potential.[3][4][5] This extended depolarization leads to an increased influx of calcium (Ca2+) at the presynaptic terminal, which in turn enhances the release of various neurotransmitters, including dopamine, noradrenaline, acetylcholine, and glutamate.[3] The overall effect is an increase in neuronal excitability.[3]
Applications in Neuroscience Research
The targeted release of 4-AP using this compound opens up numerous experimental possibilities for neuroscientists, particularly in the study of deep brain circuits implicated in:
-
Synaptic Plasticity: Investigate the role of enhanced neurotransmitter release in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD) at specific synapses.
-
Neuronal Excitability and Firing Patterns: Modulate the firing rate and pattern of individual neurons or specific neuronal populations within a circuit to understand their contribution to network oscillations and information processing.
-
Neurotransmitter Release Dynamics: Study the mechanisms of neurotransmitter release with high temporal precision by triggering release with light.
-
Circuit Mapping and Connectivity: Functionally map connections between neurons by selectively enhancing the excitability of presynaptic neurons and observing postsynaptic responses.
-
Disease Modeling: Investigate the effects of hyperexcitability in models of neurological disorders such as epilepsy and neuropathic pain.[3]
Advantages of this compound
-
High Spatiotemporal Resolution: Two-photon uncaging allows for the precise release of 4-AP in femtoliter volumes, targeting individual dendritic spines or axon terminals.[6][7][8]
-
Visible Light Excitation: this compound can be uncaged using visible light, which offers deeper tissue penetration and is less phototoxic than UV light.[1]
-
Water Solubility: The compound is water-soluble, making it easy to dissolve in physiological buffers for in vitro and in vivo applications.
-
Rapid Photorelease: The uncaging process is rapid, allowing for the study of fast neuronal dynamics.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 672.58 g/mol | |
| Solubility | Water soluble | |
| Excitation | Visible wavelengths (one-photon) and two-photon uncaging capabilities | |
| Released Compound | 4-aminopyridine (4-AP) | |
| Storage | Store at -20°C, protected from light |
Table 2: Example Experimental Parameters for Two-Photon Uncaging of RuBi-Glutamate (as a proxy for RuBi-caged compounds)
| Parameter | Suggested Range/Value | Reference |
| Laser Wavelength | 720-800 nm | [7][9] |
| Laser Power at Objective | 5-20 mW | [10] |
| Pulse Duration | 1-10 ms | [11] |
| This compound Concentration | 100-500 µM (starting point, empirical optimization recommended) | [9] |
| Imaging Depth | Up to 200 µm in vivo | [12] |
Note: Optimal parameters for this compound should be empirically determined for each specific experimental setup and biological preparation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature.
-
Protect the compound from light throughout the procedure by working in a dark room or using amber-colored tubes.
-
Dissolve this compound in artificial cerebrospinal fluid (ACSF) or another appropriate physiological buffer to a final stock concentration of 10-20 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Two-Photon Uncaging of this compound in Acute Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.
-
Loading with this compound:
-
For bath application, transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated ACSF containing the desired final concentration of this compound (e.g., 100-500 µM). Allow at least 15-20 minutes for the compound to diffuse into the tissue.
-
For local application, a micropipette filled with a higher concentration of this compound can be positioned near the target deep brain structure.
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from a neuron in the deep brain structure of interest.
-
Monitor baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous firing.
-
-
Two-Photon Uncaging:
-
Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser tuned to a wavelength between 720-800 nm.
-
Focus the laser beam to a small spot on the desired subcellular target (e.g., a dendrite or axon terminal) near the recorded neuron.
-
Deliver short laser pulses (1-10 ms duration, 5-20 mW power at the objective) to uncage 4-AP.
-
-
Data Acquisition and Analysis:
-
Record the changes in the neuron's membrane potential, firing rate, and synaptic responses following uncaging.
-
Analyze the magnitude, duration, and spatial extent of the induced neuronal activity.
-
Protocol 3: In Vivo Two-Photon Uncaging of this compound in Deep Brain Structures
-
Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest, following approved animal care and use protocols.
-
Topical Application of this compound: Apply a solution of this compound in ACSF directly onto the exposed cortical surface. The caged compound will diffuse into the brain tissue.
-
In Vivo Imaging and Uncaging:
-
Use an in vivo two-photon microscope to locate the target deep brain structure.
-
Focus the uncaging laser beam to the desired coordinates within the deep brain structure.
-
Deliver laser pulses to uncage 4-AP.
-
-
Monitoring Neuronal Activity:
-
Simultaneously record neuronal activity using electrophysiological techniques (e.g., in vivo patch-clamp or extracellular recordings) or functional imaging (e.g., calcium imaging with a genetically encoded calcium indicator).
-
-
Data Analysis: Correlate the timing and location of this compound uncaging with the observed changes in neuronal activity and behavior.
Visualizations
Caption: Signaling pathway of 4-AP action following uncaging from this compound.
Caption: General experimental workflow for two-photon uncaging of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining RuBi-4AP Uncaging with Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of RuBi-4AP uncaging and Fura-2 AM-based calcium imaging. This powerful combination of techniques allows for the precise spatiotemporal control of neuronal activity through the photolytic release of the potassium channel blocker 4-aminopyridine (4-AP), while simultaneously monitoring the resulting intracellular calcium dynamics.[1][2] The controlled release of 4-AP from the caged compound, this compound, using visible light, induces neuronal depolarization and firing, which in turn triggers calcium influx through voltage-gated calcium channels.[1][2] The subsequent changes in intracellular calcium concentration ([Ca²⁺]i) are quantified using the ratiometric fluorescent indicator Fura-2 AM, providing a robust method to study neuronal excitability, synaptic function, and the effects of potential therapeutic agents on these processes.
Signaling Pathway of 4-AP Action and Calcium Influx
The uncaging of this compound initiates a cascade of events leading to an increase in intracellular calcium. This signaling pathway is critical for understanding the mechanism of action of 4-AP and for interpreting the results of combined uncaging and imaging experiments.
Experimental Workflow
A typical experiment combining this compound uncaging with Fura-2 calcium imaging involves several key steps, from cell preparation to data analysis. The following diagram outlines a logical workflow for conducting these experiments.
Detailed Experimental Protocols
Protocol 1: Fura-2 AM Loading of Neuronal Cultures
This protocol is optimized for loading primary neurons or neuronal cell lines with the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Neuronal culture medium
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Prepare Loading Solution: For a final loading concentration of 5 µM, add 5 µL of the 1 mM Fura-2 AM stock solution and 2.5 µL of 20% Pluronic F-127 to 1 mL of HBSS or serum-free culture medium. Vortex briefly to mix.
-
Cell Loading:
-
Aspirate the culture medium from the neuronal culture grown on a glass coverslip.
-
Gently wash the cells once with warm HBSS.
-
Add the Fura-2 AM loading solution to the cells, ensuring the entire coverslip is covered.
-
Incubate the cells in the dark for 30-45 minutes at 37°C and 5% CO₂.
-
-
De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells gently two times with warm HBSS or culture medium to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh, warm HBSS or culture medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Ready for Imaging: The cells are now loaded with Fura-2 and ready for the this compound incubation and subsequent imaging.
Protocol 2: this compound Uncaging and Simultaneous Calcium Imaging
This protocol describes the procedure for uncaging this compound to induce neuronal activity and measuring the corresponding calcium signals with Fura-2.
Materials:
-
Fura-2 loaded neuronal culture on a coverslip (from Protocol 1)
-
This compound
-
Physiological recording buffer (e.g., HBSS)
-
Microscope equipped for ratiometric fluorescence imaging (with excitation at 340 nm and 380 nm, and emission detection around 510 nm)
-
Light source for uncaging (e.g., a 470-480 nm LED or laser) coupled to the microscope light path.
Procedure:
-
This compound Application: Prepare a working solution of this compound in the physiological recording buffer at a concentration of 100 µM. Replace the medium on the Fura-2 loaded cells with the this compound solution. Incubate for 10-15 minutes to allow for diffusion.
-
Microscope Setup:
-
Mount the coverslip with the loaded cells in an imaging chamber on the microscope stage.
-
Focus on the desired field of view containing healthy-looking neurons.
-
Set up the imaging parameters for Fura-2 ratiometric imaging. This involves alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
-
Baseline Recording: Acquire a stable baseline of the Fura-2 ratio (F340/F380) for 1-2 minutes before uncaging.
-
This compound Uncaging:
-
Select the region of interest (ROI) for uncaging. This can be a single cell or a group of cells.
-
Deliver a brief pulse of blue light (e.g., 480 nm) to the ROI to uncage the 4-AP. The duration and intensity of the light pulse should be optimized to elicit a response without causing photodamage. Start with short pulses (e.g., 10-100 ms) and moderate intensity.
-
-
Calcium Imaging:
-
Continue to acquire ratiometric Fura-2 images during and after the uncaging event to capture the full time course of the intracellular calcium response. .
-
-
Data Analysis:
-
For each ROI, calculate the F340/F380 ratio for each time point.
-
Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min). Calibration with ionophores is required for accurate concentration determination.
-
Analyze the amplitude, duration, and frequency of the calcium transients induced by 4-AP uncaging.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 4-AP on intracellular calcium levels.
Table 1: Effect of 4-AP on Intracellular Calcium Concentration in Breast Cancer Cell Lines. [1]
| Cell Line | Treatment | Change in [Ca²⁺]i (Mean ± SD) |
| MCF-7 | Control | Baseline |
| 4-AP (1 mM) | Increased | |
| Paclitaxel (PTX) | Increased | |
| 4-AP + PTX | Significantly Increased | |
| MDA-MB-231 | Control | Baseline |
| 4-AP (1 mM) | Increased | |
| Paclitaxel (PTX) | Increased | |
| 4-AP + PTX | Significantly Increased |
Table 2: Effect of 4-AP on Neuronal Activity in Human Cerebral Spheroids. [2]
| Parameter | Control | 4-AP Treatment | Fold Change |
| Percentage of Active Cells | 17.22% | 67.20% | ~4x |
| Frequency of Calcium Waves | 16.14 mHz | 71.77 mHz | ~4.4x |
Troubleshooting and Considerations
-
Spectral Overlap: While this compound is uncaged with blue light (~480 nm) and Fura-2 is excited by UV light (340/380 nm), it is crucial to use appropriate filter sets to minimize any potential cross-talk. A dichroic mirror and emission filter that effectively separate the blue uncaging light from the Fura-2 emission are essential.
-
Phototoxicity: Both the UV excitation light for Fura-2 and the blue uncaging light can be phototoxic. It is important to use the lowest possible light intensities and exposure times that still provide a good signal-to-noise ratio.
-
Dye Loading: Inconsistent or poor loading of Fura-2 AM can lead to variable results. Optimize loading conditions (concentration, time, temperature) for your specific cell type.
-
This compound Concentration: The optimal concentration of this compound may vary depending on the cell type and experimental goals. A concentration of 100 µM is a good starting point.
-
Control Experiments: Always perform control experiments, including uncaging in the absence of this compound to check for light-induced artifacts, and imaging of this compound-treated cells without uncaging to ensure the caged compound itself does not affect baseline calcium levels.
References
- 1. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cerebral spheroids undergo 4-aminopyridine-induced, activity associated changes in cellular composition and microrna expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Successful RuBi-4AP Experiments in Acute Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-4AP is a caged compound that allows for the precise spatiotemporal release of 4-Aminopyridine (4-AP) using light. 4-AP is a potent blocker of voltage-gated potassium (K+) channels, and its release in neuronal tissue leads to membrane depolarization, increased neuronal excitability, and enhanced neurotransmitter release.[1][2][3] This makes this compound an invaluable tool for studying neuronal circuits, synaptic plasticity, and the mechanisms underlying neurological disorders such as epilepsy and multiple sclerosis.[4]
These application notes provide detailed protocols for the preparation of acute brain slices and the successful execution of one-photon and two-photon uncaging experiments using this compound.
Mechanism of Action
This compound is a water-soluble compound based on ruthenium photochemistry.[1][3][5] When illuminated with visible light (for one-photon excitation) or near-infrared light (for two-photon excitation), the ruthenium complex absorbs a photon and undergoes a conformational change, leading to the rapid release of the bioactive 4-AP molecule. The uncaged 4-AP then acts on voltage-gated potassium channels, leading to the desired physiological effects.
Data Presentation: Quantitative Parameters for this compound Experiments
The following table summarizes key quantitative data for planning and executing this compound experiments.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |
| This compound Concentration | 100 µM | 100 µM | [2] |
| Excitation Wavelength | 480 nm (Blue Light) | ~800 nm | [2][5] |
| Estimated 2P Cross-Section | N/A | 0.01 - 0.1 GM at 800 nm | [5] |
| Light Source | LED, Argon Ion Laser | Ti:Sapphire Laser | |
| Expected Electrophysiological Effect | Increased neuronal firing frequency | Increased neuronal firing frequency | [2] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation for this compound Experiments
This protocol is optimized for cell viability and is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, with specific considerations for working with a light-sensitive compound.[6][7]
Materials:
-
NMDG-HEPES aCSF (see recipe below)
-
HEPES holding aCSF (see recipe below)
-
Recording aCSF (see recipe below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome
-
Dissection tools
-
Recovery chamber
-
Red-filtered light or dim room lighting
aCSF Recipes:
| Component | NMDG-HEPES aCSF (mM) | HEPES Holding aCSF (mM) | Recording aCSF (mM) |
| NMDG | 92 | - | - |
| NaCl | - | 92 | 126 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 | 1.25 |
| NaHCO3 | 30 | 30 | 26 |
| HEPES | 20 | 20 | - |
| Glucose | 25 | 25 | 10 |
| Thiourea | 2 | 2 | - |
| Na-ascorbate | 5 | 5 | - |
| Na-pyruvate | 3 | 3 | - |
| CaCl2·2H2O | 0.5 | 2 | 2.4 |
| MgSO4·7H2O | 10 | 2 | 1.2 |
Procedure:
-
Preparation:
-
Prepare all aCSF solutions and saturate with carbogen gas for at least 30 minutes prior to use.
-
Chill the NMDG-HEPES aCSF to 2-4°C.
-
Warm the HEPES holding aCSF to 32-34°C for the initial recovery period.
-
All subsequent steps should be performed under dim, red-filtered light to minimize premature uncaging of this compound.
-
-
Animal Anesthesia and Perfusion:
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on the vibratome stage and section at the desired thickness (typically 300-400 µm).
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing carbogenated NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Subsequently, transfer the slices to a holding chamber with carbogenated HEPES holding aCSF at room temperature for at least 1 hour before starting the experiment.
-
References
- 1. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detecting CO2-Sensitive Hemichannels in Neurons in Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of RuBi-4AP in Studying Animal Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of RuBi-4AP, a caged compound that allows for the precise spatiotemporal release of the potassium channel blocker 4-aminopyridine (4-AP) using light. The primary documented application of this compound in vivo is the induction and study of epileptiform activity and seizure-related behaviors in animal models. This technique offers a significant advantage over traditional methods of inducing seizures by providing precise control over the timing and location of seizure onset.
Principle of Action
This compound is a photolabile compound that keeps the neuroactive molecule 4-AP in an inactive state. Upon illumination with visible light (typically blue light at ~470 nm), the "cage" is cleaved, releasing 4-AP into the targeted tissue. 4-AP is a potent blocker of voltage-gated potassium channels, which leads to neuronal depolarization, increased excitability, and, at sufficient concentrations, the generation of epileptiform discharges and seizures.[1][2] This method allows researchers to investigate the mechanisms of seizure initiation, propagation, and the efficacy of anti-epileptic drugs with high spatiotemporal resolution.
Applications in Animal Behavior Research
The primary application of this compound in animal behavior research is the creation of an optically-triggered seizure model. This model can be used to study:
-
Mechanisms of Ictal Onset and Propagation: By focally uncaging 4-AP in specific brain regions, researchers can investigate how seizures originate and spread through neural circuits.[1][2]
-
Behavioral Correlates of Seizures: The precise timing of seizure induction allows for the detailed study of behavioral changes that precede, accompany, and follow ictal events.
-
Efficacy of Anti-epileptic Drugs: This model provides a controlled system for testing the effectiveness of novel anticonvulsant compounds in suppressing optically-induced seizures.
-
Neurovascular Coupling During Seizures: The ability to induce seizures on demand facilitates the study of changes in cerebral blood flow and metabolism associated with epileptic activity.
Note: The application of this compound for studying other, non-seizure-related animal behaviors such as learning, memory, or social interaction is not well-documented in the current scientific literature. The protocols and data presented here are therefore focused on the epilepsy model.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported in the literature for the in vivo application of this compound to induce seizures in mice.
| Parameter | Value | Animal Model | Source |
| This compound Concentration | 15 mM | Mouse (in vivo) | [1] |
| Volume of Application | 0.1 ml (topical) | Mouse (in vivo) | [1] |
| Light Wavelength for Uncaging | 470 nm (blue light) | Mouse (in vivo) | [1] |
| Light Illumination Duration (Pulsed) | 1 second | Mouse (in vivo) | [2] |
| Light Illumination Duration (Sustained) | 60 seconds | Mouse (in vivo) | [2] |
| Resulting Neuronal Activity | Interictal spikes, polyspikes, ictal discharges | Mouse (in vivo) | [1][2] |
Experimental Protocols
Protocol 1: Topical Application and Wide-Field Illumination for Seizure Induction
This protocol describes the induction of seizures through the topical application of this compound onto the cortical surface followed by wide-field illumination.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Anesthetized mouse
-
Surgical equipment for craniotomy
-
Light source (e.g., 470 nm LED) coupled to a fiber optic
-
Electrophysiology recording system (e.g., LFP electrode)
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the cortical region of interest.
-
Prepare a 15 mM solution of this compound in ACSF.
-
Topically apply 0.1 ml of the this compound solution onto the exposed cortical surface.[1]
-
Allow a baseline period for the drug to diffuse into the tissue (e.g., 5 minutes), during which normal brain activity is recorded.[1]
-
Position the fiber optic above the craniotomy for wide-field illumination.
-
Deliver blue light (470 nm) to the cortical surface to uncage the 4-AP. The duration of illumination can be varied to control the extent of neuronal activation.
-
Record the electrophysiological and behavioral responses.
Protocol 2: Focal Illumination for Targeted Seizure Onset
This protocol allows for the induction of seizures from a more restricted cortical area.
Materials:
-
Same as Protocol 1, with the addition of a multi-electrode array for recording.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Insert a multi-electrode array into the cortex to record neuronal activity at different depths and locations.
-
Position the tip of the fiber optic close to the cortical surface at the desired location for focal seizure induction.
-
Deliver a focused beam of blue light (470 nm) to the target area. A short pulse (e.g., 1 second) can induce short-duration events, while longer illumination (e.g., 60 seconds) can trigger sustained polyspikes and ictal discharges.[2]
-
Record the propagation of the induced epileptiform activity across the electrode array and observe any accompanying behavioral manifestations.
Visualizations
Caption: Mechanism of this compound induced neuronal hyperexcitability.
Caption: General experimental workflow for this compound studies.
Caption: Illumination parameters determine the neuronal response.
References
Application Notes and Protocols for RuBi-4AP Mediated Focal Stimulation and Lesioning
Introduction
RuBi-4AP is a caged compound that provides precise spatiotemporal control over the release of 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels.[1][2][3] By irradiating this compound with visible light, researchers can induce neuronal hyperexcitability in a highly localized manner. This technique is invaluable for creating acute models of focal epilepsy, for mapping neural circuits through targeted stimulation, and, with prolonged exposure, for inducing focal lesions through excitotoxicity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound.
Mechanism of Action
This compound consists of a ruthenium-bipyridine complex (the "cage") covalently bound to 4-aminopyridine, rendering it biologically inactive.[4] The ruthenium cage exhibits a strong absorption maximum in the visible light spectrum (around 450-470 nm), which is less damaging to biological tissue than UV light.[4] Upon illumination with light of the appropriate wavelength, a photochemical reaction cleaves the bond, releasing 4-AP and the ruthenium complex.[4] The freed 4-AP then acts on its biological target, primarily voltage-gated potassium channels.[1][5]
By blocking these K+ channels, 4-AP prevents the efficient repolarization of the neuronal membrane following an action potential. This leads to a prolonged depolarization, an increase in neurotransmitter release, and a state of heightened neuronal excitability.[3] Depending on the concentration of uncaged 4-AP and the duration of stimulation, this can manifest as single action potentials, burst firing, interictal-like spikes, or full-blown ictal (seizure-like) discharges.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo experiments using this compound, derived from published studies. These values serve as a starting point for experimental design.
| Parameter | Topical Application | Intracortical Injection | Reference |
| Concentration | 15 mM | 25 mM | [4][5] |
| Volume | 0.1 ml | 2 µl | [4][5] |
| Vehicle | Artificial Cerebrospinal Fluid (ACSF) | Artificial Cerebrospinal Fluid (ACSF) | [4] |
| Light Source | 470 nm LED | 470 nm LED (via optical fiber) | [4][5] |
| Stimulation Duration & Effect | 10 s: Interictal discharges, polyspikes | 1 s: Interictal discharges, polyspikes | [4][5] |
| 300 s: Ictal (seizure) discharge | 60 s: Ictal (seizure) discharge | [4][5] | |
| 600 s: Sustained ictal-like activity | N/A | [4] |
Experimental Protocols
Two primary methods for in vivo application of this compound are topical application to the cortical surface and direct intracortical injection.
Experimental Workflow Overview
The general workflow for a this compound experiment involves animal preparation, compound delivery, baseline recording, photostimulation, and data acquisition/analysis.
Protocol 1: Topical Application for Wide-Field Cortical Stimulation
This protocol is suitable for inducing activity over a broader area of the exposed cortex.
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (ACSF)
-
Anesthetized animal in a stereotaxic frame
-
Surgical tools for craniotomy
-
Local field potential (LFP) electrode and recording system
-
LED light source (e.g., 470 nm) with appropriate optics
Procedure:
-
Preparation: Prepare a 15 mM solution of this compound in ACSF. Ensure the solution is protected from light.
-
Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the target cortical region, carefully removing the dura mater.
-
Application: Create a small well around the craniotomy using dental cement or silicone sealant. Place an LFP electrode on the cortical surface.[4]
-
Baseline Recording: Record baseline LFP for at least 5 minutes to ensure normal brain activity.[4]
-
Compound Loading: Gently apply 0.1 ml of the 15 mM this compound solution onto the exposed cortical surface within the well.[4] Allow for a brief incubation period (e.g., 5-10 minutes) while protecting the area from ambient light.
-
Photostimulation: Position the LED light source above the craniotomy.
-
Data Acquisition: Continuously record LFP data throughout the baseline, stimulation, and post-stimulation periods to capture the induced neural events.
Protocol 2: Intracortical Injection for Focal Stimulation
This protocol is designed for highly localized stimulation deep within the cortex.
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (ACSF)
-
Anesthetized animal in a stereotaxic frame
-
Microsyringe pump and glass micropipette
-
LFP electrode and recording system
-
LED light source coupled to an optical fiber
Procedure:
-
Preparation: Prepare a 25 mM solution of this compound in ACSF. Load the solution into a glass micropipette, avoiding air bubbles. Protect the solution from light.
-
Surgery: Anesthetize the animal and perform a craniotomy over the target brain region.
-
Injection: Using stereotaxic coordinates, slowly inject a small volume (e.g., 2 µl) of the 25 mM this compound solution into the neocortex at the desired depth.[5]
-
Electrode/Fiber Placement: Insert the LFP recording electrode and the optical fiber near the injection site.[5]
-
Baseline Recording: After allowing the tissue to settle, record at least 5 minutes of baseline LFP to confirm normal activity post-injection.[5]
-
Photostimulation: Deliver light through the optical fiber.
-
Data Acquisition: Record LFP data continuously to monitor the effects of the focal uncaging of 4-AP.
Creating Focal Lesions
To create a focal lesion, the goal is to induce excitotoxicity through prolonged and intense neuronal firing. This can be achieved by modifying the stimulation protocols:
-
Increase Light Power: Use a higher light intensity to uncage a greater amount of 4-AP.
-
Extend Illumination Duration: Significantly increase the light exposure time (e.g., >10 minutes).
-
Repeated Stimulations: Apply multiple long-duration light pulses.
The extent of the resulting lesion should be verified post-experimentally using histological techniques (e.g., Nissl staining, Fluoro-Jade) to assess cell death and tissue damage.
Safety and Considerations:
-
Light Protection: this compound is light-sensitive. All solutions should be prepared in low-light conditions and stored in light-blocking containers.
-
Cytotoxicity: While the primary goal of lesioning is controlled cell death, be aware that the ruthenium complex byproduct and prolonged seizure activity can have cytotoxic effects.
-
Wash-Out: 4-AP is a small molecule that can diffuse from the application site. The duration of its effect will depend on local clearance rates. Experiments should be planned accordingly.
References
- 1. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ane.pl [ane.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Illuminating Neuronal Excitability: RuBi-4AP for Spatiotemporal Control of Potassium Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-4AP is a caged compound that provides precise spatiotemporal control over the activity of the potent, broad-spectrum voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP). By sequestering 4-AP with a photolabile ruthenium-bipyridine complex, its biological activity is suppressed until released by illumination with visible or infrared light. This optical control allows researchers to investigate the role of specific potassium channels in defined neuronal compartments and circuits with high precision, overcoming the limitations of traditional bath application of pharmacological agents. These application notes provide detailed protocols for the use of this compound in studying potassium channel function in specific neuron types, particularly in brain slice preparations.
Principle of Action
This compound is a water-soluble compound that is biologically inert in its caged form.[1] Upon illumination with light of an appropriate wavelength, the ruthenium complex undergoes a photochemical reaction, releasing the 4-AP molecule. Released 4-AP acts primarily from the intracellular side of the neuronal membrane to block a wide range of voltage-gated potassium channels, including those of the Kv1, Kv3, and Kv4 families.[2][3] The blockade of these channels reduces the outward potassium current that is crucial for repolarizing the neuronal membrane after an action potential. This leads to a broadening of the action potential, a decrease in the afterhyperpolarization, and a general increase in neuronal excitability, often resulting in burst firing.[4] The ability to uncage 4-AP locally allows for the investigation of these effects in specific subcellular compartments, such as dendrites or axon terminals, and in targeted neurons within a complex network.
Applications in Neuroscience Research
-
Mapping the role of potassium channels in synaptic integration: By uncaging this compound at specific dendritic locations, researchers can investigate how potassium channels shape the integration of excitatory and inhibitory postsynaptic potentials.
-
Investigating the mechanisms of neuronal firing and burst generation: The precise temporal control of 4-AP release allows for the induction of burst firing in specific neurons, enabling the study of the underlying ionic currents and network dynamics.[4]
-
Elucidating the contribution of potassium channels to axonal signal propagation: Local uncaging of this compound at axon terminals can reveal the role of axonal potassium channels in modulating neurotransmitter release and presynaptic plasticity.[4]
-
Probing the function of specific potassium channel subtypes in genetically identified neurons: In combination with cell-type-specific labeling techniques, this compound can be used to dissect the role of potassium channels in the physiology of different neuronal populations.
Quantitative Data Presentation
The following tables summarize the quantitative effects of 4-aminopyridine (the active component of this compound) on various neuronal properties and potassium channels.
| Parameter | Neuron Type | 4-AP Concentration | Effect |
| Firing Frequency | Hippocampal Mossy Fiber Terminals | 100 µM (uncaged this compound) | Increase from 0.23 Hz to 2.9 Hz[4] |
| Action Potential Width | Purkinje Cells | 100 µM | Broadening of action potential waveform[1] |
| Coefficient of Variation of Interspike Intervals (CVisi) | Olfactory Bulb Mitral Cells | 5 µM | Decrease from 0.34 to 0.20[5] |
| Information Rate | Olfactory Bulb Mitral Cell Ensembles | 5 µM | Decrease from 437 to 397 bits/s[5] |
| Potassium Channel Subtype | IC50 of 4-AP | Neuron/Cell Type |
| Kv1.1 | ~210 µM | Shaker Channel expressing cells[6] |
| Kv1.2 | ~199 µM | Shaker Channel expressing cells[6] |
| Kv1.4 (wild type) | High (low sensitivity) | Human Brain[3] |
| Kv1.4 (L4F mutant) | Low (high sensitivity) | Human Brain[3] |
| Kv3.1/3.2 | ~38 µM | Shaker Channel expressing cells[6] |
| A-type K+ current (I(K(A))) | Inhibited by 1-5 mM | Rat Cerebellar Granule Cells[7] |
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound in Acute Hippocampal Slices
This protocol is adapted from a study investigating ectopic burst firing in hippocampal mossy fibers.[4]
1. Brain Slice Preparation: a. Prepare acute hippocampal slices (300-400 µm thick) from rodents using standard procedures.[1][8][9][10] b. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
2. Solution Preparation: a. Prepare a stock solution of this compound in aCSF at a concentration of 1-10 mM. Protect the stock solution from light. b. On the day of the experiment, dilute the stock solution to a final concentration of 100 µM in aCSF.
3. Electrophysiological Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. b. Obtain whole-cell patch-clamp recordings from the neuron of interest (e.g., CA3 pyramidal neuron) or loose-patch recordings from axon terminals.
4. This compound Application and Uncaging: a. Locally perfuse the 100 µM this compound solution onto the area of interest (e.g., stratum lucidum for mossy fiber terminals) using a puffer pipette.[4] b. Position the light source (e.g., a blue LED or a laser coupled to the microscope) to illuminate the target area. c. For uncaging, deliver a pulse of blue light (e.g., 480 nm) for a defined duration (e.g., 1 minute).[4] The duration and intensity of the light pulse should be optimized for the specific setup and experimental goals.
5. Data Acquisition and Analysis: a. Record neuronal activity (e.g., membrane potential, firing rate) before, during, and after uncaging. b. Analyze the changes in electrophysiological parameters to determine the effect of 4-AP release.
Protocol 2: Two-Photon Uncaging of this compound for Subcellular Targeting
This protocol is based on established methods for two-photon uncaging of other RuBi compounds, such as RuBi-Glutamate.[2]
1. Brain Slice Preparation and Solution Preparation: a. Follow steps 1 and 2 from Protocol 1. For two-photon experiments, a slightly higher concentration of this compound (e.g., 100-300 µM) may be beneficial.
2. Two-Photon Microscopy and Electrophysiology: a. Use a two-photon microscope equipped for uncaging and imaging. b. Obtain whole-cell patch-clamp recordings from the neuron of interest. Include a fluorescent dye (e.g., Alexa Fluor 488) in the patch pipette to visualize the cell morphology.
3. Two-Photon Uncaging: a. Tune the Ti:Sapphire laser to a wavelength suitable for two-photon excitation of this compound (e.g., ~800 nm).[2] b. Focus the laser beam to a small spot on the desired subcellular compartment (e.g., a dendritic branch or an axon initial segment). c. Deliver short pulses of laser light (e.g., 1-10 ms) at a specific power (e.g., 10-30 mW at the sample). The optimal parameters will need to be determined empirically. d. To activate a larger area or to evoke action potentials, multiple spots can be targeted in rapid succession.[2]
4. Data Acquisition and Analysis: a. Record the electrophysiological response to uncaging with high temporal resolution. b. Correlate the physiological response with the precise location of uncaging.
Visualizations
Caption: Signaling pathway of uncaged 4-AP leading to increased neuronal excitability.
Caption: General experimental workflow for using this compound in brain slices.
References
- 1. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 2. Transient Potassium Channels: Therapeutic Targets for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation gating and 4-AP sensitivity in human brain Kv1.4 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting information coding via block of 4-AP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. google.com [google.com]
Application Notes and Protocols for Inducing Epileptiform Activity In Vitro Using RuBi-4AP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing RuBi-4AP, a caged-4-aminopyridine compound, to optically induce epileptiform activity in in vitro brain slice preparations. This method offers high spatiotemporal control, enabling precise investigation of seizure initiation, propagation, and the efficacy of potential anti-epileptic drugs.
Introduction
4-Aminopyridine (4-AP) is a potent potassium channel blocker widely used to induce epileptiform activity in both in vivo and in vitro models of epilepsy. By prolonging the repolarization phase of action potentials, 4-AP enhances neuronal excitability and synaptic transmission, leading to synchronized bursting activity characteristic of seizures.[1][2]
This compound is a caged compound that sequesters 4-AP, rendering it inactive until photolysis with visible light.[3] This allows for precise temporal and spatial control over the release of 4-AP, making it possible to induce epileptiform activity in specific neuronal populations within a brain slice at a desired time. The uncaging of this compound is achieved through illumination with blue light, typically around 470-480 nm.[3]
Mechanism of Action
The induction of epileptiform activity using this compound is a two-step process:
-
Photolysis of this compound: Blue light illumination cleaves the caging group from the 4-AP molecule, releasing the active compound into the extracellular space.
-
Blockade of K+ Channels by 4-AP: The released 4-AP blocks voltage-gated potassium channels (Kv), particularly those of the Kv1 family (e.g., Kv1.1, Kv1.2, Kv1.4) and Kv4 family, which are crucial for action potential repolarization.[1][4] This blockade prolongs the duration of action potentials, leading to increased neurotransmitter release, particularly glutamate.[1][4] The enhanced excitatory neurotransmission, coupled with alterations in both glutamatergic and GABAergic signaling, results in the generation of synchronized, epileptiform discharges.[5][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing 4-AP and this compound to induce epileptiform activity in vitro.
| Parameter | Value | Brain Region | Preparation | Reference |
| This compound Concentration | 100 µM | Hippocampus (Mossy Fiber Boutons) | Acute Mouse Brain Slices | [3] |
| 4-AP Concentration | 25 - 200 µM | Hippocampus | Acute Mouse Brain Slices | [7] |
| 50 µM | Hippocampus (CA3) | Acute Rat Brain Slices | [2] | |
| 100 µM | Hippocampus and Neocortex | Acute Mouse Brain Slices | [5][8] |
Table 1: Recommended Concentrations of this compound and 4-AP for In Vitro Slice Preparations.
| Parameter | Control | After this compound Application (before uncaging) | After 1 min Blue Light Illumination (uncaged 4-AP) | 10 min after Washout | Reference |
| Axonal Spike Frequency (Hz) | 0.23 ± 0.12 | 0.39 ± 0.16 | 2.9 ± 2.1 | 0.74 ± 0.36 | [3] |
Table 2: Quantitative Analysis of this compound Induced Neuronal Firing in Hippocampal Mossy Fiber Boutons. [3]
| Parameter | Value | Brain Region | Preparation | Reference |
| Frequency of Interictal-like Events (4-AP) | 0.06 ± 0.01 Hz | Hippocampus (CA3) | Acute Mouse Brain Slices | [5] |
| Duration of Interictal-like Events (4-AP) | 1.03 ± 0.06 s | Hippocampus (CA3) | Acute Mouse Brain Slices | [5] |
| Frequency of Epileptiform Bursts (4-AP) | 0.61 ± 0.29 /s | Hippocampus (CA3) | Acute Rat Brain Slices | [2] |
| Duration of Epileptiform Bursts (4-AP) | 25 - 80 ms | Hippocampus (CA3) | Acute Rat Brain Slices | [2] |
Table 3: Characteristics of 4-AP Induced Epileptiform Activity in Hippocampal Slices.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology and Photostimulation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings and this compound uncaging experiments.[6][8][9][10][11]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guillotine or large surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based or sucrose-based slicing solution
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Recording chamber for electrophysiology setup
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold slicing solution to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
Mount the brain tissue onto the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting experiments.
Protocol 2: Induction of Epileptiform Activity with this compound and Electrophysiological Recording
This protocol details the procedure for inducing epileptiform activity in acute brain slices using this compound photostimulation and recording the resulting neuronal activity.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
Micromanipulators
-
Glass recording electrodes (for field potential or patch-clamp recordings)
-
Perfusion system
-
Light source for photostimulation (e.g., 470-480 nm LED or laser) coupled to the microscope
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Position the recording electrode in the desired brain region (e.g., CA3 pyramidal cell layer of the hippocampus for field potential recordings).
-
Obtain a stable baseline recording of spontaneous neuronal activity for at least 5-10 minutes.
-
Prepare the working solution of this compound by diluting the stock solution in aCSF to a final concentration of 100 µM.[3] Protect the solution from light.
-
Switch the perfusion to the aCSF containing this compound. Allow the slice to incubate in this solution for at least 10-15 minutes to ensure adequate penetration of the compound.
-
Position the light source over the desired area of the slice for photostimulation. A 100 µm square area has been shown to be effective.[3]
-
Deliver a pulse of blue light (470-480 nm) to uncage the 4-AP. A 1-minute illumination period can be used as a starting point.[3] The optimal light intensity and duration should be determined empirically for each setup to achieve reliable induction of epileptiform activity without causing photodamage.
-
Record the resulting neuronal activity. Expect to see the emergence of interictal-like spikes, polyspikes, and potentially ictal-like discharges.
-
To terminate the experiment, switch the perfusion back to standard aCSF to wash out the uncaged 4-AP and the remaining this compound. A washout period of at least 10-20 minutes is recommended.[3]
Visualizations
Caption: Signaling pathway of this compound induced epileptiform activity.
Caption: Experimental workflow for inducing epileptiform activity with this compound.
References
- 1. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ane.pl [ane.pl]
- 5. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionary.com [precisionary.com]
- 10. protocols.io [protocols.io]
- 11. Method for Prolonged Incubation of Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with RuBi-4AP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RuBi-4AP, a caged potassium channel blocker, for the precise spatiotemporal investigation of synaptic plasticity. The protocols outlined below are designed for researchers familiar with electrophysiology and optical uncaging techniques.
Introduction to this compound
This compound is a water-soluble compound that sequesters the potent voltage-gated potassium (K+) channel blocker, 4-aminopyridine (4-AP), in an inactive form.[1][2] The caging moiety is a ruthenium-bipyridine complex that is sensitive to light.[1][2] Upon illumination with visible (blue-green) or near-infrared (for two-photon excitation) light, the complex undergoes photolysis, releasing 4-AP with high spatiotemporal precision.[1][2][3]
The released 4-AP blocks K+ channels, leading to a broadening of the presynaptic action potential. This, in turn, increases the duration of calcium influx into the presynaptic terminal, thereby enhancing neurotransmitter release.[4][5] This targeted enhancement of synaptic transmission makes this compound a powerful tool for inducing and studying synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action and Signaling Pathway
The experimental utility of this compound is centered on its ability to trigger a cascade of events at the synapse upon photoactivation. The process begins with the precise uncaging of 4-AP and culminates in the modulation of synaptic strength.
Caption: Signaling pathway of this compound uncaging at the synapse.
Experimental Workflow
A typical experiment to induce synaptic plasticity using this compound involves several key stages, from brain slice preparation to data analysis. The workflow ensures the targeted application and activation of the compound while recording the resulting changes in synaptic efficacy.
References
- 1. This compound (CAS 851956-02-0): R&D Systems [rndsystems.com]
- 2. abmole.com [abmole.com]
- 3. Frontiers | Optical triggered seizures using a caged 4-Aminopyridine [frontiersin.org]
- 4. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo RuBi-4AP Delivery via Microinjection
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo delivery of RuBi-4AP via microinjection, a powerful technique for the precise spatiotemporal control of neuronal activity. This compound is a caged compound that releases the potassium channel blocker 4-aminopyridine (4-AP) upon illumination with visible light. This method allows for the targeted modulation of neuronal excitability in deep brain structures, offering significant advantages over systemic drug administration.
4-aminopyridine is a well-characterized compound that enhances neuronal excitability and neurotransmitter release by blocking voltage-gated potassium channels.[1][2] Its caged form, this compound, utilizes a ruthenium-based photolabile protecting group that can be efficiently cleaved with blue or green light, minimizing phototoxicity associated with UV-sensitive compounds.[3][4][5][6] This approach is particularly valuable for studying the role of specific neural circuits in behavior and disease models.
Data Presentation
Table 1: In Vivo Administration of 4-Aminopyridine (Systemic)
| Animal Model | Route of Administration | Dosage | Resulting Concentration | Key Findings |
| Rat | Intraperitoneal (i.p.) | 4-5 mg/kg | Not specified | Induced convulsive or nonconvulsive seizures.[7] |
| Canine (>22kg) | Intravenous (i.v.) | 0.5 mg/kg | Plasma: >1 µg/mL initially, <100 ng/mL after 2h. CSF: <50 ng/mL. | Behavioral recovery in spinal cord injury models is likely mediated by low (<50 ng/mL) CSF concentrations.[8] |
| Rat | Intraperitoneal (i.p.) | 0.32 mg/kg | Not specified | Strengthened physiological responses in intact motor circuits.[2] |
Table 2: Parameters for RuBi-Caged Compound Uncaging (In Vitro / Ex Vivo)
| Caged Compound | Preparation | Concentration for Uncaging | Light Source | Wavelength | Power/Duration |
| RuBi-Glutamate | Brain Slices | 30 µM (one-photon) | DPSS Laser | 473 nm | 1 ms pulses |
| RuBi-Glutamate | Brain Slices | 300 µM (two-photon) | Ti:sapphire Laser | 800 nm | ~70 ms pulses, 150-400 mW |
| RuBi-GABA | Brain Slices | 5 µM | DPSS Laser | 473 nm | 0.5-5 ms pulses |
| RuBi-GABA | In Vivo (Rat Neocortex) | 0.1-0.2 mM (topical application) | LED | Blue light | 10-20 mW for 30s |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-Aminopyridine
The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium channels (Kv channels). This blockade prolongs the repolarization phase of the action potential, leading to increased calcium influx through voltage-gated calcium channels and enhanced neurotransmitter release.
Experimental Workflow for In Vivo Microinjection and Uncaging
This workflow outlines the key steps for a typical in vivo experiment using this compound microinjection and photostimulation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinjection
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline (0.9%)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare fresh aCSF or use sterile saline. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose.
-
Weigh the desired amount of this compound to prepare a stock solution. Based on in vitro studies with similar compounds, a final concentration in the range of 50 µM to 500 µM is a reasonable starting point for in vivo applications.
-
Dissolve the this compound in a small volume of the chosen vehicle in a microcentrifuge tube. Protect the solution from light by wrapping the tube in aluminum foil.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, light-protected microcentrifuge tube.
-
Store the solution on ice and protected from light until use. It is recommended to use the solution on the same day it is prepared.
Protocol 2: Stereotactic Microinjection of this compound in Rodents
Materials:
-
Anesthetized rodent
-
Stereotaxic frame
-
Surgical drill
-
Micropipette puller
-
Glass micropipettes
-
Microinjection pump (e.g., Nanoject)
-
Optic fiber (if applicable for simultaneous or subsequent uncaging)
-
Surgical tools (scalpel, forceps, etc.)
-
Suture kit or tissue adhesive
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level. Apply eye lubricant to prevent corneal drying.
-
Surgical Site Preparation: Shave and clean the surgical area with antiseptic solution. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Use a stereotaxic atlas to determine the coordinates of the target brain region relative to bregma. Mark the location on the skull and perform a small craniotomy using a surgical drill. Carefully remove the dura mater to expose the brain surface.
-
Micropipette Loading and Insertion:
-
Pull a glass micropipette to a fine tip (10-30 µm diameter).
-
Back-fill the micropipette with the prepared this compound solution, ensuring there are no air bubbles.
-
Mount the micropipette on the stereotaxic manipulator and slowly lower it to the predetermined coordinates of the target brain region.
-
-
Microinjection:
-
Inject the this compound solution at a slow and constant rate (e.g., 50-100 nL/minute) to minimize tissue damage. The total injection volume will depend on the target structure and should be optimized (typically 100-500 nL).
-
After the injection is complete, leave the micropipette in place for 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly retract the micropipette.
-
-
Optic Fiber Implantation (for chronic preparations):
-
If chronic uncaging experiments are planned, implant an optic fiber cannula with its tip positioned just above the injection site.
-
Secure the implant to the skull with dental cement.
-
-
Closure: Suture the scalp incision or close it with tissue adhesive.
-
Post-operative Care: Administer analgesics as per approved animal care protocols. Monitor the animal closely during recovery.
Protocol 3: In Vivo Photo-uncaging of this compound
Materials:
-
Animal with implanted optic fiber (or acutely placed fiber)
-
Light source (e.g., DPSS laser, high-power LED) coupled to an optical patch cord
-
Function generator to control light pulse duration and frequency
Procedure:
-
Habituation: For behavioral experiments, habituate the animal to being connected to the optical patch cord.
-
Light Delivery:
-
Connect the optical patch cord to the implanted optic fiber cannula.
-
The optimal wavelength for uncaging RuBi compounds is in the blue-green range (around 450-473 nm).[4][6]
-
The light power and duration are critical parameters that need to be empirically determined for each experimental setup and desired effect. Start with low power and short durations to avoid tissue damage.
-
Based on in vivo uncaging of RuBi-GABA, light intensities of 10-20 mW delivered for several seconds can be effective.[9] For more precise temporal control, shorter pulses (milliseconds) at higher power may be used, analogous to in vitro studies.[3][5]
-
-
Experimental Paradigm:
-
Deliver light stimuli according to the experimental design (e.g., in response to a behavioral cue, or at regular intervals for electrophysiological recording).
-
Include control groups, such as animals injected with vehicle solution and receiving light stimulation, and animals injected with this compound but not receiving light stimulation.
-
-
Data Collection: Record neural activity (e.g., using co-implanted electrodes) and/or behavioral responses throughout the experiment.
Concluding Remarks
The combination of this compound with in vivo microinjection and photostimulation provides a robust platform for investigating the causal role of neuronal activity in specific brain circuits. The protocols provided here serve as a comprehensive guide for researchers. However, it is crucial to optimize parameters such as injection volume, drug concentration, and light delivery for each specific application and animal model to ensure reliable and reproducible results. Careful consideration of controls is essential for the unambiguous interpretation of experimental outcomes.
References
- 1. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and cerebrospinal fluid concentrations of 4-aminopyridine following intravenous injection and metered intrathecal delivery in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low uncaging efficiency with RuBi-4AP
Welcome to the technical support center for RuBi-4AP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound uncaging experiments, particularly focusing on low uncaging efficiency.
Q1: I am not observing the expected physiological effects after photostimulation. What are the common causes for low uncaging efficiency of this compound?
A1: Low uncaging efficiency can stem from several factors, ranging from the experimental setup to the handling of the compound. Here are the primary areas to troubleshoot:
-
Inadequate Light Source Parameters: The wavelength, power, and duration of the light source are critical for efficient uncaging.
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a detectable physiological response.
-
Improper Compound Storage and Handling: this compound is light-sensitive and requires proper storage to maintain its efficacy.
-
Phototoxicity: High laser power or prolonged exposure can lead to cellular damage, masking the effects of uncaged 4-AP.
-
Biological Factors: The health and responsiveness of the biological preparation can influence the observed effects.
Q2: How can I optimize my light source for efficient this compound uncaging?
A2: Optimization of your light source is a critical step. Refer to the tables below for recommended starting parameters for both one-photon and two-photon excitation.
-
Wavelength: Ensure your light source's wavelength aligns with the absorption spectrum of this compound. For one-photon excitation, this is typically in the blue-green range (around 470-480 nm). For two-photon excitation, a wavelength of approximately 800 nm is a good starting point, though optimization may be necessary.[1][2]
-
Laser Power: The laser power should be sufficient to uncage the compound without causing phototoxicity. It is recommended to start with a low power and gradually increase it while monitoring for physiological responses and signs of cellular stress.
-
Pulse Duration (for two-photon): Shorter pulse durations generally lead to higher two-photon excitation efficiency.[3][4] However, this also increases the peak power, so a balance must be struck to avoid photodamage.
-
Focusing: For two-photon uncaging, ensure the laser is precisely focused on the target area to maximize the uncaging efficiency in a localized volume.
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound can vary depending on the experimental preparation and the desired effect. Based on published studies, a starting concentration in the range of 100 µM to 10 mM can be considered. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: How should I properly store and handle this compound?
A4: this compound is light-sensitive and should be protected from light during storage and handling to prevent premature uncaging. It is recommended to store the solid compound at -20°C and to prepare solutions fresh on the day of the experiment. If storage of solutions is necessary, they should be kept in the dark at -20°C for no longer than a month.[5]
Q5: I suspect phototoxicity in my experiments. How can I identify and mitigate it?
A5: Phototoxicity can manifest as morphological changes in cells, a decline in physiological responsiveness over time, or an increase in non-specific fluorescence. To mitigate phototoxicity:
-
Use the lowest effective laser power and exposure time.
-
For two-photon microscopy, consider using a lower repetition rate for your laser to reduce the thermal load on the tissue. [6]
-
Include control experiments where the tissue is exposed to the same light stimulus in the absence of this compound to assess for light-induced damage.
-
Monitor cell health using viability dyes or by observing morphological characteristics.
Q6: How can I confirm that this compound is being successfully uncaged?
A6: The most direct way to confirm successful uncaging is to observe the expected physiological effects of 4-aminopyridine (4-AP). 4-AP is a potassium channel blocker that enhances neuronal excitability. Therefore, you should look for:
-
Increased neuronal firing rate.
-
Broadening of action potentials.
-
Membrane depolarization.
-
In some systems, the induction of epileptiform activity.
You can also use indirect methods, such as co-loading a calcium indicator to visualize changes in intracellular calcium concentration that may result from increased neuronal activity. Some advanced techniques involve using fluorescent reporter systems that change their properties upon uncaging.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound uncaging experiments based on available literature. These values should be used as a starting point for optimization in your specific experimental setup.
Table 1: One-Photon Uncaging Parameters for this compound
| Parameter | Recommended Range | Notes |
| Wavelength | 470 - 480 nm | Blue light from an LED or laser is effective. |
| Concentration | 100 µM - 10 mM | Application method (bath vs. topical) will influence the required concentration. |
| Illumination Duration | 10 s - 600 s | Shorter durations may elicit interictal spikes, while longer durations can trigger seizure-like events in vivo.[9] |
Table 2: Two-Photon Uncaging Parameters for RuBi Compounds
| Parameter | Recommended Range | Notes |
| Wavelength | ~800 nm | Optimal wavelength may need to be determined empirically for this compound.[1][2] |
| Concentration | 300 µM - 800 µM | Based on data for RuBi-Glutamate.[1][10] |
| Laser Power (at sample) | 150 - 400 mW | Power should be carefully titrated to avoid photodamage.[1] |
| Pulse Duration | ~70 ms | Shorter pulses can increase efficiency but also the risk of phototoxicity.[1][3][4] |
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound in Brain Slices (Electrophysiology)
Objective: To induce and record changes in neuronal activity in acute brain slices following one-photon uncaging of this compound.
Materials:
-
This compound (solid)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (e.g., vibratome)
-
Electrophysiology rig with patch-clamp amplifier and data acquisition system
-
Microscope with fluorescence capabilities
-
Light source (e.g., 473 nm laser or high-power LED) coupled to the microscope light path
-
Patch pipettes
Methodology:
-
Prepare this compound solution: On the day of the experiment, dissolve this compound in aCSF to the desired final concentration (e.g., 100 µM). Protect the solution from light.
-
Prepare brain slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest according to your standard laboratory protocol.
-
Establish a whole-cell recording: Obtain a whole-cell patch-clamp recording from a neuron of interest in a brain slice continuously perfused with aCSF.
-
Baseline recording: Record baseline neuronal activity (e.g., spontaneous firing, membrane potential) for a stable period (e.g., 5-10 minutes).
-
Bath apply this compound: Switch the perfusion to aCSF containing this compound. Allow the slice to equilibrate for at least 10-15 minutes.
-
Photostimulation: Deliver a pulse of light (e.g., 473 nm, 10-30 seconds) through the microscope objective, focusing on the recorded neuron or the surrounding area.
-
Record physiological changes: Record the changes in neuronal activity during and after the photostimulation. Look for an increase in firing rate, membrane depolarization, or changes in action potential waveform.
-
Washout: Switch the perfusion back to aCSF without this compound to assess the reversibility of the effect.
-
Control experiment: Repeat the photostimulation protocol on a different slice without this compound in the bath to control for any light-induced artifacts.
Protocol 2: Two-Photon Uncaging of this compound for Neuronal Stimulation
Objective: To focally stimulate a neuron or a specific subcellular compartment using two-photon uncaging of this compound.
Materials:
-
Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire)
-
This compound (solid)
-
aCSF
-
Electrophysiology setup (as in Protocol 1)
-
Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)
Methodology:
-
Prepare solutions: Prepare aCSF containing this compound (e.g., 300 µM) and fill your patch pipette with an internal solution containing a fluorescent dye.
-
Prepare brain slices: As described in Protocol 1.
-
Obtain a recording and visualize the neuron: Establish a whole-cell recording and allow the fluorescent dye to fill the neuron for morphological visualization under two-photon imaging.
-
Bath apply this compound: Perfuse the slice with aCSF containing this compound.
-
Select a target region: Using the two-photon imaging mode, identify a specific target for uncaging (e.g., a dendritic spine, a section of dendrite, or the soma).
-
Two-photon uncaging: Switch the laser to a higher power and park the beam at the target location or perform a series of short, rapid scans over the target region. Use a wavelength of ~800 nm and adjust the laser power and pulse duration to achieve the desired effect.
-
Record the response: Simultaneously record the electrophysiological response of the neuron. A successful uncaging event should elicit a subthreshold depolarization or an action potential.
-
Control for spatial precision: Move the uncaging spot a few micrometers away from the target and repeat the photostimulation. A significant reduction or absence of a response will confirm the spatial confinement of the uncaging.
-
Monitor cell health: Throughout the experiment, monitor the morphology of the neuron for any signs of photodamage (e.g., blebbing, swelling).
Visualizations
Signaling Pathway of 4-Aminopyridine (4-AP)
Mechanism of 4-AP action on neuronal excitability.
Troubleshooting Workflow for Low Uncaging Efficiency
A logical workflow for troubleshooting low this compound uncaging efficiency.
References
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Impact of Compressed Femtosecond Laser Pulse Durations on Neuronal Tissue Used for Two-Photon Excitation Through an Endoscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pulse duration on two-photon excited fluorescence and second harmonic generation in nonlinear optical microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Flexible control of pulse intensity and repetition rate for multiphoton photostimulation [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:851956-02-0 | Caged 4-aminopyridine; a non-selective KV channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
how to minimize phototoxicity during RuBi-4AP experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during RuBi-4AP experiments.
Understanding and Mitigating Phototoxicity
Phototoxicity is a critical concern in experiments involving light-sensitive compounds like this compound. It arises when the uncaging light, intended to release the 4-aminopyridine (4-AP), also induces cellular damage. This damage is primarily mediated by the generation of reactive oxygen species (ROS), which can lead to oxidative stress, damage to cellular components like lipids and DNA, and ultimately, apoptosis (cell death).[1][2]
This compound offers an advantage over many traditional caged compounds as it can be activated by visible light, which is generally less phototoxic to biological samples than ultraviolet (UV) light.[3] However, careful optimization of experimental parameters is still crucial to ensure the specific effects of 4-AP are observed without confounding phototoxic artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phototoxicity in this compound experiments?
A1: The primary cause of phototoxicity is the interaction of the uncaging light with endogenous cellular chromophores and potentially the caged compound itself, leading to the production of reactive oxygen species (ROS).[1] These highly reactive molecules can damage cellular structures, leading to stress and apoptosis.
Q2: How does the choice of wavelength affect phototoxicity?
A2: Longer wavelengths of light, such as those in the visible spectrum used for this compound, are generally less energetic and cause less scattering and phototoxicity compared to UV light.[3] For two-photon excitation, near-infrared (NIR) light is used, which also offers deeper tissue penetration and reduced phototoxicity outside the focal plane.
Q3: Can the concentration of this compound contribute to phototoxicity?
A3: While the primary concern is light-induced damage, high concentrations of any caged compound could have off-target effects or contribute to phototoxicity by increasing the likelihood of unwanted photochemical reactions. It is always recommended to use the lowest effective concentration.
Q4: Are there any known side effects of the uncaged 4-aminopyridine itself?
A4: Yes, 4-aminopyridine is a potassium channel blocker. At high concentrations, it can lead to excessive neuronal excitability, and in some cases, induce apoptosis.[4][5] It is important to distinguish between the pharmacological effects of 4-AP and phototoxicity from the uncaging process.
Q5: What are the visible signs of phototoxicity in my sample (e.g., brain slices or cell culture)?
A5: Visible signs can include cell swelling, membrane blebbing, vacuolization, and in brain slices, a change in the tissue's appearance (e.g., becoming more translucent or developing dark spots). Functional signs include a decline in neuronal health, such as a drop in resting membrane potential, increased spontaneous firing, or a failure to respond to stimuli.
Troubleshooting Guide: Minimizing Phototoxicity
| Issue | Potential Cause | Recommended Solution |
| High cell death or neuronal damage observed after uncaging. | Excessive light exposure (intensity and/or duration). | Reduce the laser power to the minimum required for effective uncaging. Decrease the duration of the light pulse. Use intermittent light exposure rather than continuous illumination. |
| This compound concentration is too high. | Perform a concentration-response curve to determine the lowest effective concentration of this compound. | |
| Inappropriate wavelength of light. | Ensure you are using the optimal wavelength for this compound uncaging (visible light for one-photon, or the recommended NIR wavelength for two-photon). | |
| Inconsistent or no response to uncaged 4-AP. | Insufficient light power or duration. | Gradually increase the laser power or pulse duration while monitoring for signs of phototoxicity. |
| Degradation of this compound. | Protect the this compound stock solution and experimental samples from ambient light. Prepare fresh solutions for each experiment. | |
| Incorrect focal plane for uncaging. | Carefully adjust the focus of the uncaging light to the target area. | |
| Observed effects are not consistent with 4-AP's known mechanism. | Phototoxic artifacts are confounding the results. | Perform control experiments, including exposing the sample to the same light stimulus without this compound and applying this compound without light exposure. |
| Off-target effects of the caged compound. | Use the lowest effective concentration of this compound. Consider using a control "caged" compound that is structurally similar but does not release an active molecule.[6] |
Quantitative Data on Experimental Parameters
Optimizing experimental parameters is key to minimizing phototoxicity. The following tables provide a summary of reported parameters for RuBi compounds and general guidelines. Note that optimal conditions should be empirically determined for each specific experimental setup.
Table 1: Recommended Starting Parameters for this compound Uncaging
| Parameter | One-Photon Excitation | Two-Photon Excitation |
| Wavelength | 470 - 500 nm (Blue-Green Light)[3] | ~800 nm |
| This compound Concentration | 10 - 100 µM | 100 - 500 µM |
| Light Intensity | Low mW range (empirically determined) | 10 - 50 mW at the sample |
| Exposure Duration | Milliseconds to seconds (minimize) | Milliseconds |
Table 2: Comparison of Phototoxicity-Related Factors for Different Uncaging Methods
| Feature | One-Photon (Visible Light) | Two-Photon (NIR Light) | One-Photon (UV Light) |
| Tissue Penetration | Moderate | Deep | Shallow |
| Scattering | Moderate | Low | High |
| Phototoxicity | Low to Moderate | Low (localized to focal point) | High |
| Spatial Resolution | Good | Excellent (sub-micron) | Moderate |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability After this compound Uncaging in Brain Slices
This protocol describes a method to quantify cell death in brain slices following a this compound uncaging experiment using fluorescent viability dyes.
Materials:
-
Brain slices prepared according to standard laboratory protocols.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound stock solution.
-
Propidium Iodide (PI) solution (for staining dead cells).
-
Fluorescein Diacetate (FDA) or Calcein-AM solution (for staining live cells).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Prepare brain slices and allow them to recover in oxygenated aCSF.
-
Incubate the slices in aCSF containing the desired concentration of this compound, protected from light.
-
Perform the uncaging experiment using the desired light parameters (wavelength, intensity, duration). Include control slices that are not exposed to light and slices exposed to light without this compound.
-
After the experiment, wash the slices with fresh aCSF.
-
Incubate the slices in aCSF containing PI and FDA (or Calcein-AM) according to the manufacturer's instructions.
-
Image the slices using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
-
Quantify the number of live and dead cells in the region of interest for each experimental condition.
-
Compare the ratio of dead to live cells across the different conditions to assess the level of phototoxicity.
Protocol 2: Electrophysiological Assessment of Neuronal Health
This protocol uses whole-cell patch-clamp electrophysiology to monitor the health of a neuron before, during, and after this compound uncaging.
Materials:
-
Brain slice preparation and recording setup for whole-cell patch-clamp.
-
aCSF with and without this compound.
-
Patch pipettes filled with internal solution.
Procedure:
-
Obtain a stable whole-cell recording from a neuron in a brain slice.
-
Monitor baseline electrophysiological properties, including resting membrane potential, input resistance, and spontaneous activity for a stable period.
-
Perfuse the slice with aCSF containing this compound, ensuring the preparation is protected from light.
-
Deliver the light stimulus for uncaging.
-
Continuously monitor the neuron's electrophysiological properties during and after the light stimulus.
-
Signs of a healthy neuron: Stable resting membrane potential, consistent input resistance, and a return to baseline firing rates after the effect of 4-AP has washed out.
-
Signs of phototoxicity: A significant and irreversible depolarization of the resting membrane potential, a drop in input resistance, and the appearance of abnormal firing patterns or complete cessation of activity.
Signaling Pathway Diagrams
4-Aminopyridine (4-AP) Signaling Pathway
The primary mechanism of action for 4-aminopyridine is the blockade of voltage-gated potassium (K+) channels.[4][5][7][8][9] This blockage inhibits the repolarization phase of the action potential, leading to a prolonged depolarization and an increase in neurotransmitter release.
Caption: Signaling pathway of uncaged 4-aminopyridine (4-AP).
Phototoxicity-Induced Apoptosis Signaling Pathway
Phototoxicity primarily leads to apoptosis through the generation of reactive oxygen species (ROS), which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. Apoptotic mechanisms in targeted neuronal cell death by chromophore-activated photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of light-induced photoreceptor apoptosis and neuroprotection for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
assessing and preventing RuBi-4AP-induced photodamage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and prevent photodamage induced by RuBi-4AP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "caged" compound where the photoactive group, a Ruthenium-bipyridine (RuBi) complex, is bound to the potassium channel blocker 4-aminopyridine (4-AP). When illuminated with visible light (typically blue light, ~470 nm), the bond between the RuBi cage and 4-AP is broken, releasing the active 4-AP with high spatial and temporal precision. This allows for the targeted modulation of neuronal activity.
Q2: What is this compound-induced photodamage?
This compound-induced photodamage refers to cellular damage or death caused by the experimental conditions of this compound uncaging. This can be a result of several factors, including the generation of reactive oxygen species (ROS) by the photo-excited RuBi complex, the toxicity of the uncaging byproducts, or excessive light exposure.[1][2][3]
Q3: What are the signs of photodamage in my experiments?
Signs of photodamage can vary depending on the experimental model and may include:
-
Acute effects: Sudden changes in cell morphology (e.g., blebbing, swelling), loss of membrane integrity, or unexpected changes in neuronal firing patterns.
-
Delayed effects: Increased cell death or apoptosis in the hours following an experiment, decreased cell viability in culture, or reduced responsiveness to subsequent stimuli.
-
In vivo: Tissue damage, inflammation, or gliosis at the site of illumination.
Q4: What are the potential mechanisms of this compound-induced photodamage?
The primary suspected mechanisms of photodamage are:
-
Type II Photoreactivity: The excited RuBi complex can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). ROS can damage cellular components like lipids, proteins, and nucleic acids.[1][2][3]
-
Toxicity of Byproducts: Upon uncaging, both free 4-AP and the ruthenium complex remnant are present. At high concentrations, 4-AP can be neurotoxic.[4][5][6][7] The ruthenium complex itself may also have cytotoxic effects, although this is less characterized in the context of uncaging experiments.[8]
-
Thermal Damage: High-intensity or prolonged light exposure can cause localized heating, leading to thermal stress and damage to cells.
Q5: How can I prevent or minimize this compound-induced photodamage?
Preventative measures include:
-
Optimizing Light Exposure: Use the minimum light power and duration necessary for effective uncaging.
-
Controlling this compound Concentration: Use the lowest effective concentration of this compound to minimize the generation of byproducts.
-
Using Antioxidants: Including antioxidants like Trolox or ascorbic acid in your experimental buffer may help to quench ROS.
-
Careful Controls: Always include control groups (e.g., light exposure without this compound, this compound without light exposure) to isolate the effects of photodamage.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| High cell death after experiment | Photodamage from excessive light or high this compound concentration. | 1. Reduce laser power and/or illumination duration. 2. Lower the concentration of this compound. 3. Perform a dose-response curve for both light and this compound to find the optimal parameters. 4. Include an antioxidant in your media. |
| Inconsistent or no response to uncaging | Insufficient light power or this compound concentration. Photodamage to the target cells. | 1. Gradually increase light power or duration while monitoring for signs of photodamage. 2. Ensure your light source is properly focused on the area of interest. 3. Check the age and storage of your this compound stock solution. 4. Assess cell health before and after the experiment using a viability assay. |
| Gradual decline in neuronal activity during the experiment | Accumulation of toxic byproducts or phototoxicity. | 1. Reduce the frequency of uncaging events. 2. Perfuse the sample with fresh buffer to wash out byproducts. 3. Check for signs of phototoxicity using a ROS indicator. |
| Unexpected widespread neuronal activation | Diffusion of uncaged 4-AP beyond the target area. High concentration of this compound. | 1. Reduce the volume of this compound application for in vivo studies. 2. Lower the concentration of this compound. 3. Use a more focused light source or two-photon excitation for higher spatial precision. |
Experimental Protocols for Assessing Photodamage
Protocol 1: Assessment of Cell Viability using Propidium Iodide (PI) and Hoechst 33342 Staining
Objective: To quantify cell death in a cell culture model following this compound uncaging.
Methodology:
-
Cell Preparation: Plate cells (e.g., primary neurons or a relevant cell line) on glass-bottom dishes suitable for microscopy.
-
Experimental Groups:
-
Control (no treatment)
-
This compound only (no light)
-
Light only (no this compound)
-
This compound + Light (experimental condition)
-
-
Uncaging:
-
Incubate the "this compound only" and "this compound + Light" groups with the desired concentration of this compound for the appropriate duration.
-
Expose the "Light only" and "this compound + Light" groups to the light stimulus used for uncaging.
-
-
Staining:
-
Following the experiment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution containing Hoechst 33342 (stains the nuclei of all cells) and Propidium Iodide (stains the nuclei of dead cells with compromised membranes) for 10-15 minutes.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and PI (red).
-
-
Analysis:
-
Count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in multiple fields of view for each condition.
-
Calculate the percentage of dead cells for each group.
-
Protocol 2: Detection of Reactive Oxygen Species (ROS) using a Fluorescent Probe
Objective: To measure the generation of ROS in real-time during this compound uncaging.
Methodology:
-
Cell Preparation: As in Protocol 1.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green or DCFDA) according to the manufacturer's instructions.
-
Experimental Setup:
-
Place the dish on a fluorescence microscope equipped for live-cell imaging and with the light source for uncaging.
-
-
Imaging and Uncaging:
-
Acquire a baseline fluorescence image.
-
Deliver the light stimulus for this compound uncaging.
-
Acquire a series of fluorescence images at set time intervals during and after the light stimulus.
-
-
Analysis:
-
Measure the change in fluorescence intensity over time in the region of interest. An increase in fluorescence indicates ROS production.
-
Compare the fluorescence change between the experimental group (this compound + Light) and control groups (Light only, this compound only).
-
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Exceeded |
| This compound Concentration | 100 µM - 1 mM | Increased background activity, potential for byproduct toxicity. |
| Light Power (470 nm) | 1-10 mW | Increased risk of photodamage and thermal stress. |
| Illumination Duration | 10-500 ms per uncaging event | Cumulative light dose can lead to phototoxicity. |
Visualizations
Caption: Workflow for assessing this compound photodamage.
Caption: ROS-mediated photodamage pathway.
References
- 1. Photochemical and Photobiological Activity of Ru(II) Homoleptic and Heteroleptic Complexes Containing Methylated Bipyridyl-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular tools to generate reactive oxygen species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal - PMC [pmc.ncbi.nlm.nih.gov]
dealing with RuBi-4AP solubility and precipitation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of RuBi-4AP, with a focus on addressing common solubility and precipitation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble caged compound that contains 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels.[1][2] The "cage" is a photolabile protecting group based on ruthenium photochemistry, which renders the 4-AP inactive until it is released by exposure to visible light.[1][2] This allows for precise spatial and temporal control over the activity of 4-AP in experimental settings.[3]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in neuroscience research to study neuronal excitability, synaptic transmission, and signal propagation. By uncaging 4-AP at specific locations and times, researchers can investigate the role of potassium channels in these processes with high precision.
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in water.[1][2] Different suppliers report slightly different maximum solubilities, so it is always best to consult the certificate of analysis for your specific batch.
Q4: How should I store this compound?
A4: this compound is light-sensitive and should be stored in the dark.[1] For long-term storage, it is recommended to keep it at -20°C under desiccating conditions.[1] Stock solutions can also be stored at -20°C for up to a month, or at -80°C for up to six months.[2]
Q5: At what wavelengths is this compound excited for uncaging?
A5: this compound is excited by visible wavelengths and also has two-photon uncaging capabilities.[1][2] This allows for flexibility in the experimental setup and can minimize photodamage to biological samples.
Troubleshooting Guide: Solubility and Precipitation
Q1: I'm trying to dissolve this compound in my experimental buffer (e.g., ACSF), and it's not dissolving completely or is precipitating out. What should I do?
A1: If you are experiencing solubility issues with this compound in a complex buffer, consider the following troubleshooting steps:
-
Prepare a concentrated stock solution in water first: this compound has a higher guaranteed solubility in pure water. Prepare a concentrated stock solution in high-purity water (e.g., Milli-Q) and then dilute it to the final working concentration in your experimental buffer.
-
Check the pH of your buffer: The solubility of compounds can be pH-dependent. While specific data for this compound is limited, significant deviations from neutral pH could potentially affect its solubility. Ensure your buffer is properly prepared and the pH is within the desired range.
-
Gentle warming: Gently warming the solution to around 37°C may aid in dissolution. However, avoid excessive heat, as it could degrade the compound.
-
Sonication: Brief sonication can help to break up aggregates and promote dissolution.
-
Filter sterilization: If you need to sterilize your this compound solution, use a 0.22 µm syringe filter. Do not autoclave, as this will likely cause degradation.
Q2: My this compound solution was clear initially but has since formed a precipitate. What could be the cause?
A2: Precipitation that occurs after initial dissolution can be due to several factors:
-
Temperature changes: A decrease in temperature can reduce the solubility of a compound, causing it to precipitate out of a saturated solution. If you have stored your solution at a lower temperature, allow it to come to room temperature and see if the precipitate redissolves.
-
Buffer interactions: Components of your experimental buffer could be interacting with this compound over time, leading to the formation of an insoluble complex. If possible, try preparing fresh solutions just before your experiment.
-
Slow precipitation of a supersaturated solution: It's possible that the initial solution was supersaturated and has slowly precipitated over time. In this case, try preparing a slightly less concentrated solution.
Q3: Can I use DMSO to dissolve this compound?
A3: While this compound is reported to be water-soluble, some caged compounds can have their solubility enhanced by the use of a small amount of an organic co-solvent like DMSO. However, it is crucial to first determine if DMSO is compatible with your experimental preparation, as it can have its own biological effects. If you do use DMSO, prepare a highly concentrated stock in DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <0.1%).
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound based on information from various suppliers.
| Property | Value | Source |
| Molecular Weight | 672.58 g/mol | Abcam[1], AbMole[2] |
| CAS Number | 851956-02-0 | Abcam[1], AbMole[2] |
| Solvent | Reported Solubility | Source |
| Water | Soluble | Abcam[1] |
| 20.18 mg/mL (at 25°C) | AbMole[2] | |
| Soluble to 30 mM | R&D Systems[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials, protected from light (e.g., amber tubes or tubes wrapped in aluminum foil)
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.73 mg of this compound (Molecular Weight = 672.58 g/mol ).
-
Dissolve: Add the appropriate volume of high-purity water to the solid this compound.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Optional Sonication: If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.
-
Storage: Store the stock solution in a light-protected container at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
-
Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration in your experimental buffer. Ensure the final solution is clear and free of precipitates before use.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action of this compound on neuronal excitability.
References
RuBi-4AP Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the Technical Support Center for RuBi-4AP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the precision and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a "caged" compound, meaning it is a photoactivatable version of 4-aminopyridine (4-AP). 4-AP is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2] The ruthenium-based "cage" renders the 4-AP inactive until it is exposed to visible light (around 450-500 nm), which then releases the 4-AP, allowing for precise spatial and temporal control of Kv channel blockade.[3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from three main sources: the caged compound itself (this compound), the uncaged, active molecule (4-aminopyridine), and the byproducts of the uncaging process, including potential phototoxicity from the ruthenium caging group.
Q3: Is the this compound cage itself biologically active?
A3: Ideally, the caged form of a compound should be inert. However, the ruthenium polypyridyl complex that forms the cage may have its own biological interactions. While many ruthenium complexes are designed to be biocompatible, some can exhibit cytotoxicity, especially upon photoactivation.[4][5] It is crucial to perform control experiments with the caged compound in the dark to assess any effects independent of 4-AP release.
Q4: What are the known off-target effects of the uncaged 4-aminopyridine (4-AP)?
A4: Beyond its primary role as a Kv channel blocker, 4-AP has been shown to have several off-target effects. These include:
-
Enhancement of synaptic transmission: 4-AP can increase the release of various neurotransmitters, including acetylcholine and noradrenaline.[6][7]
-
Increased muscle twitch tension: It can have direct effects on skeletal muscle.[8]
-
Activation of intracellular signaling pathways: 4-AP can influence pathways such as ERK1/2 and PLC-IP3, and can also modulate intracellular calcium levels.
-
Effects on other ion channels: At higher concentrations, 4-AP may interact with other ion channels.[7]
Troubleshooting Guide
Issue 1: Unexpected cellular responses in the dark (before uncaging).
-
Possible Cause: The this compound compound itself may have biological activity. The ruthenium complex could be interacting with cellular components.
-
Troubleshooting Steps:
-
Control Experiment: Perform a dose-response experiment with this compound in the dark and assess the cellular parameter of interest (e.g., membrane potential, calcium levels, cell viability).
-
Alternative Caged Compound: If significant dark activity is observed, consider using a different caged version of 4-AP if available, or meticulously document the dark effects to distinguish them from the effects of uncaged 4-AP.
-
Issue 2: Observing widespread or non-specific effects after photoactivation.
-
Possible Cause 1: Diffusion of uncaged 4-AP. The released 4-AP can diffuse from the site of uncaging and affect neighboring cells or regions.
-
Troubleshooting Steps:
-
Optimize Uncaging Parameters: Use the lowest effective light power and duration to minimize the area of uncaging. Two-photon excitation can provide better spatial confinement.
-
Scavengers: In some experimental systems, including a scavenger for 4-AP in the bathing solution (if feasible for the experimental design) can help limit its diffusion.
-
-
Possible Cause 2: Phototoxicity. The high-energy light used for uncaging, especially in the UV or blue spectrum, can be toxic to cells. The ruthenium complex itself may also contribute to phototoxicity by generating reactive oxygen species (ROS).[9]
-
Troubleshooting Steps:
-
Light Control: In a parallel experiment, illuminate a region of the sample with the same light stimulus used for uncaging but without the presence of this compound. Monitor the cells for any signs of damage or changes in the measured parameters.
-
Wavelength Optimization: If possible, use longer wavelengths for uncaging, as they are generally less phototoxic.
-
ROS Scavengers: Include antioxidants or ROS scavengers like Trolox or ascorbic acid in the experimental medium to mitigate oxidative stress.
-
Cell Viability Assay: Perform a cell viability assay (e.g., using propidium iodide) after the experiment to quantify any phototoxic effects.
-
Issue 3: Inconsistent or no response to this compound uncaging.
-
Possible Cause 1: Ineffective uncaging. The light source may not be of the appropriate wavelength or intensity to efficiently cleave the cage.
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of this compound (typically in the blue-green range).
-
Calibrate Light Power: Perform a power-response curve to determine the optimal light intensity for uncaging in your specific setup.
-
-
Possible Cause 2: Degradation of this compound. The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound protected from light and at the recommended temperature.
-
Fresh Solutions: Prepare fresh solutions of this compound for each experiment and protect them from light.
-
Quantitative Data on Off-Target Effects
Understanding the concentration at which off-target effects may occur is crucial. Below is a summary of reported IC50 values for 4-aminopyridine on various ion channels.
| Target | IC50 (µM) | Species/Cell Line | Reference |
| Kv1.1 | 170 | CHO cells | [2][10] |
| Kv1.2 | 230 | CHO cells | [2][10] |
| Kv1.4 | 399 | Not specified | [11][12] |
| Shaker K+ channels | 200-350 (voltage-dependent) | Not specified | [7] |
Note: The affinity of 4-AP for its target can be voltage-dependent, meaning the IC50 value can change with the membrane potential.[7]
Experimental Protocols
General Workflow for this compound Uncaging Experiments
This workflow provides a general framework. Specific parameters will need to be optimized for your experimental setup.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoactivatable Ruthenium Complexes Containing Minimal Straining Benzothiazolyl-1,2,3-triazole Chelators for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 9. Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
calibrating the effective concentration of released 4-AP from RuBi-4AP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating the effective concentration of 4-Aminopyridine (4-AP) released from RuBi-4AP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "caged" compound, meaning the biologically active molecule, 4-aminopyridine (4-AP), is rendered temporarily inactive by being bound to a photolabile protecting group based on a Ruthenium (Ru) complex.[1][2] When illuminated with visible light (e.g., blue light around 470 nm) or via two-photon excitation, the bond breaks, releasing 4-AP in a process called "uncaging".[3][4] The released 4-AP then acts as a voltage-gated potassium (K+) channel blocker, leading to neuronal depolarization and increased excitability.[1]
Q2: What are the key advantages of using this compound?
The primary advantage of this compound is the ability to control the release of 4-AP with high spatial and temporal precision. Unlike bath application, which affects the entire preparation, uncaging allows for targeted delivery to specific cells or even subcellular compartments. Additionally, RuBi compounds are excited by visible wavelengths, which offers deeper tissue penetration and is less phototoxic than UV light required for many other caged compounds.[3]
Q3: What is the recommended starting concentration of this compound?
The optimal concentration of this compound depends on the experimental paradigm (one-photon vs. two-photon uncaging) and the specific preparation. Based on studies with other RuBi compounds like RuBi-Glutamate, a starting point for one-photon uncaging could be in the range of 5-30 µM, while for two-photon uncaging, a higher concentration of around 300 µM may be necessary.[5] However, it is crucial to empirically determine the optimal concentration for your specific experiment.
Q4: How should I store and handle this compound?
This compound is light-sensitive and should be protected from light during storage and handling to prevent premature uncaging.[1] It is recommended to store the solid compound at -20°C under desiccating conditions.[1] When preparing stock solutions, it is advisable to work in a darkened room or use red light, and to wrap vials in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after uncaging. | 1. Insufficient light power or duration. 2. Incorrect wavelength for uncaging. 3. This compound concentration is too low. 4. Degradation of this compound due to improper storage or handling. 5. The target cells are not sensitive to 4-AP. | 1. Increase the laser power or the duration of the light pulse. Be cautious of potential photodamage. 2. Ensure your light source is within the excitation spectrum of this compound (visible, typically blue light). 3. Increase the concentration of this compound in the bath. 4. Use a fresh stock of this compound and ensure it has been stored protected from light. 5. As a positive control, bath-apply a known effective concentration of 4-AP to confirm that the cells respond as expected. |
| Inconsistent or variable responses to uncaging. | 1. Fluctuations in light source intensity. 2. Variability in the depth of focus (for two-photon uncaging). 3. Photobleaching of this compound in the light path. 4. Inhomogeneous distribution of this compound in the tissue. | 1. Ensure your light source is stable. Use a power meter to check for fluctuations. 2. Carefully control the focal plane for each uncaging event. 3. Move to a fresh area of the preparation for each uncaging event or ensure sufficient time for diffusion of fresh this compound into the uncaging volume. 4. Allow for adequate equilibration time after bath application of this compound. |
| Signs of photodamage (e.g., cell swelling, blebbing). | 1. Light power is too high. 2. Light exposure is too long. 3. Using a wavelength that is absorbed by endogenous chromophores. | 1. Reduce the laser power to the minimum required to elicit a response. 2. Use shorter light pulses. It is often better to use higher power for a shorter duration than lower power for a longer duration. 3. While this compound uses visible light, which is generally less damaging than UV, it is still possible to cause damage at high intensities. Consider using a longer wavelength for two-photon excitation if possible. |
| Observed effects are smaller than expected compared to bath application of a similar concentration of 4-AP. | 1. The effective concentration of released 4-AP is lower than anticipated. 2. The volume of uncaging is very small, and diffusion is rapid. | 1. Perform a calibration to determine the effective concentration of released 4-AP (see Experimental Protocols section). 2. For sustained effects, repeated uncaging pulses may be necessary to counteract diffusion. |
Experimental Protocols
Protocol 1: Bioassay-Based Calibration of Effective 4-AP Concentration
This protocol uses the physiological response of neurons to known concentrations of bath-applied 4-AP to create a standard curve, which is then used to estimate the effective concentration of 4-AP released from this compound.
Part A: Generating a 4-AP Dose-Response Curve
-
Prepare a series of standard solutions of 4-AP in your recording buffer at concentrations ranging from sub-micromolar to several hundred micromolar (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Obtain a stable whole-cell patch-clamp recording from a neuron in your preparation.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials. Measure a key parameter that is sensitive to 4-AP, such as action potential (AP) half-width or the amplitude of the fast afterhyperpolarization (fAHP). 4-AP is known to cause spike widening and a reduction in the fAHP.[6]
-
Sequentially bath-apply the standard 4-AP solutions, starting with the lowest concentration. After each application and a stable response is observed, repeat the current injection protocol and measure the change in the chosen parameter.
-
Wash out the 4-AP between each concentration to allow the neuron to return to baseline.
-
Plot the percentage change in the measured parameter (e.g., % increase in AP half-width) as a function of the 4-AP concentration to generate a dose-response curve.
Part B: Calibrating this compound Uncaging
-
Obtain a stable recording from a new neuron in a preparation bathed in a chosen concentration of this compound (e.g., 30 µM for one-photon, or 300 µM for two-photon).
-
Position the uncaging light source over the soma or a region of interest.
-
Start with a low light power and short duration. Elicit baseline action potentials as in Part A.
-
Deliver the uncaging light pulse(s) and immediately measure the change in the same physiological parameter (e.g., AP half-width).
-
Systematically vary the light power and/or duration and measure the corresponding change in the physiological parameter.
-
Compare the observed changes to the dose-response curve generated in Part A to estimate the effective concentration of 4-AP released for each set of uncaging parameters.
Example Dose-Response Data for 4-AP
| Bath-Applied 4-AP (µM) | Average Increase in AP Half-Width (%) |
| 1 | 5 ± 1.2 |
| 10 | 18 ± 2.5 |
| 50 | 45 ± 4.1 |
| 100 | 78 ± 5.3 |
| 200 | 95 ± 3.8 |
Example Calibration Data for this compound Uncaging
| Uncaging Light Power (mW) | Uncaging Duration (ms) | Average Increase in AP Half-Width (%) | Estimated Effective 4-AP Concentration (µM) |
| 5 | 10 | 15 | ~8 |
| 10 | 10 | 42 | ~45 |
| 15 | 10 | 75 | ~95 |
| 10 | 20 | 70 | ~85 |
Visualizations
Signaling Pathway of 4-AP Action
Caption: Mechanism of action of released 4-AP on neuronal excitability.
Experimental Workflow for Bioassay Calibration
Caption: Workflow for calibrating effective 4-AP concentration using a bioassay.
References
- 1. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]
- 2. abmole.com [abmole.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: RuBi-4AP Delivery and Diffusion in Brain Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RuBi-4AP for two-photon uncaging experiments in brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a caged compound designed for the precise spatial and temporal release of 4-Aminopyridine (4-AP) in biological tissue. The "RuBi" component is a photolabile protecting group (the "cage") that renders the 4-AP molecule inactive. Upon two-photon excitation with near-infrared light, the RuBi cage undergoes photolysis, releasing the active 4-AP molecule.[1][2] 4-AP is a potassium channel blocker that can increase neuronal excitability and enhance neurotransmitter release.[3][4][5]
Q2: What are the optimal laser parameters for uncaging this compound?
While specific optimal parameters should be determined empirically for each experimental setup, a starting point for two-photon uncaging of RuBi-caged compounds is a Ti:Sapphire laser tuned to a wavelength in the range of 720-800 nm.[1][2][6] Laser power and illumination duration will need to be carefully calibrated to achieve effective uncaging without causing phototoxicity.[1][7]
Q3: How does this compound diffuse in brain tissue?
The diffusion of this compound in brain tissue is governed by the properties of the extracellular space (ECS). The ECS constitutes approximately 20% of the total brain volume and its tortuosity, a measure of the hindrance to diffusion, is about 1.6.[8][9][10][11][12] This means the effective diffusion coefficient of a small molecule like this compound in the brain is roughly 2.6 times lower than in a free medium.[8][9][10][11][12]
Troubleshooting Guides
Problem 1: No observable effect after uncaging this compound.
This is a common issue that can arise from several factors, from the experimental setup to the biological preparation.
Possible Causes and Solutions:
-
Ineffective Uncaging:
-
Laser Power/Duration: The laser power at the sample may be too low, or the uncaging duration too short. Gradually increase the laser power or the duration of the light pulse. Be mindful of potential phototoxicity at higher powers and longer durations.[1]
-
Wavelength: Ensure your laser is tuned to the optimal two-photon excitation wavelength for the RuBi cage. While RuBi-Glutamate has been shown to be effective with 2P uncaging, the optimal wavelength for your specific this compound compound should be confirmed.[1][2]
-
Focus: The laser may not be correctly focused on the area of interest. Carefully check the focus of your laser in the tissue.
-
-
Compound Delivery Issues:
-
Concentration: The concentration of this compound in the bath or perfusion medium may be too low. Consider increasing the concentration, but be aware of potential off-target effects or toxicity of the caged compound itself.
-
Diffusion Time: Insufficient time may have been allowed for the this compound to diffuse from the bath into the brain slice. Ensure adequate pre-incubation time before starting the uncaging experiment.
-
-
Biological Insensitivity:
-
Receptor/Channel Expression: The neurons in your target region may not express the potassium channels that are sensitive to 4-AP.[3][5][13] Verify the expression of relevant channels in your tissue of interest.
-
Slice Health: The brain slice may be unhealthy, leading to a lack of neuronal response. Ensure proper slice preparation and maintenance in oxygenated artificial cerebrospinal fluid (aCSF).
-
Problem 2: Widespread, non-specific neuronal activation.
Observing neuronal activity far from the uncaging spot indicates a loss of spatial precision.
Possible Causes and Solutions:
-
Excessive Uncaging Volume:
-
Laser Power: High laser power can lead to a larger-than-intended uncaging volume. Reduce the laser power to the minimum required for a localized effect.
-
Objective Numerical Aperture (NA): A lower NA objective will result in a larger focal volume. Use a high NA objective to achieve tighter focusing and a smaller uncaging volume.[1]
-
-
Compound Diffusion:
-
Concentration: A high concentration of this compound in the bath can lead to a significant amount of uncaged 4-AP diffusing to surrounding areas. Try lowering the bath concentration.
-
Repeated Uncaging: Multiple uncaging events in the same location can lead to an accumulation of uncaged 4-AP that then diffuses away. Reduce the number or frequency of uncaging pulses.
-
Problem 3: Evidence of phototoxicity or tissue damage.
Phototoxicity is a critical concern in two-photon microscopy and uncaging experiments.[7][14]
Possible Causes and Solutions:
-
High Laser Power/Exposure:
-
Power and Duration: The most common cause of phototoxicity is excessive laser power or prolonged exposure. Reduce both to the minimum necessary for effective uncaging.[1]
-
Wavelength: Using a wavelength that is strongly absorbed by endogenous chromophores can increase phototoxicity. Ensure you are using a wavelength within the near-infrared window (700-1000 nm) to minimize absorption by cellular components.[15]
-
-
Reactive Oxygen Species (ROS) Formation:
-
Two-photon excitation can lead to the generation of ROS, which are damaging to cells. While difficult to eliminate completely, minimizing laser exposure is the primary way to reduce ROS production.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Extracellular Space (ECS) Volume Fraction | ~20% | [8][9][10][11][12] |
| ECS Tortuosity (λ) | ~1.6 | [8][9][10][11][12] |
| Reduction in Effective Diffusion Coefficient | ~2.6 (λ²) | [8][9][10][11][12] |
Experimental Protocols
Protocol: Two-Photon Uncaging of this compound in Acute Brain Slices
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before transferring to the recording chamber.
-
-
Loading with this compound:
-
Transfer a slice to the recording chamber perfused with oxygenated aCSF at a constant flow rate.
-
Add this compound to the perfusion solution to a final concentration that needs to be empirically determined (a starting point could be in the range of 100-500 µM, based on other RuBi compounds).
-
Allow the slice to incubate in the this compound containing aCSF for at least 20-30 minutes to ensure adequate diffusion into the tissue.
-
-
Two-Photon Uncaging and Electrophysiological Recording:
-
Identify a target neuron for patch-clamp recording.
-
Establish a whole-cell patch-clamp recording to monitor the neuron's electrical activity.
-
Tune the Ti:Sapphire laser to the appropriate wavelength for two-photon excitation of the RuBi cage (e.g., 740 nm).
-
Position the uncaging laser spot at the desired location near the recorded neuron (e.g., on a specific dendrite).
-
Deliver a short laser pulse (e.g., 1-10 ms) to uncage the 4-AP.
-
Record the electrophysiological response of the neuron.
-
Systematically vary the laser power, pulse duration, and uncaging location to map the effects of 4-AP release.
-
Visualizations
Experimental workflow for this compound uncaging.
Troubleshooting decision tree for no/weak response.
Simplified signaling pathway of uncaged 4-AP.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ul.qucosa.de [ul.qucosa.de]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Diffusion in brain extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diffusion in Brain Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-photon microscopy: shedding light on the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Ensuring the Stability of RuBi-4AP in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RuBi-4AP in perfusion systems. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and effective use of this photoactivated compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a "caged" compound where the active molecule, 4-aminopyridine (4-AP), is rendered inactive by being bound to a photolabile ruthenium-bipyridine (RuBi) complex.[1][2] Upon illumination with an appropriate wavelength of light (typically in the visible spectrum), the bond is cleaved, releasing 4-AP in a spatially and temporally controlled manner. 4-aminopyridine is a potassium (K+) channel blocker that can increase neuronal excitability and enhance neurotransmitter release.[3][4][5]
Q2: What are the optimal storage conditions for this compound?
Q3: At what wavelength should this compound be uncaged?
A3: RuBi-caged compounds, such as RuBi-Glutamate and RuBi-Dopa, can be excited with visible wavelengths (blue-green light) for one-photon uncaging and near-infrared light for two-photon uncaging.[6][7] The precise optimal wavelength for this compound should be determined empirically, but a good starting point for one-photon uncaging would be in the 450-500 nm range.
Q4: Can this compound be used in two-photon microscopy setups?
A4: Yes, other RuBi-caged compounds have been successfully used in two-photon uncaging experiments.[6][7][8] This technique allows for highly localized release of the active compound with subcellular precision.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in a perfusion system.
| Issue | Potential Cause | Recommended Action |
| No observable physiological effect after uncaging | 1. Inadequate light power or incorrect wavelength for uncaging. 2. Degradation of this compound in the perfusion system. 3. Concentration of this compound is too low. 4. The biological system is not sensitive to 4-AP. | 1. Verify the light source specifications and calibrate the power output. 2. Perform a stability check of the this compound solution collected from the perfusion outflow (see Experimental Protocols). 3. Increase the concentration of this compound in the perfusate. 4. Confirm the presence of 4-AP sensitive potassium channels in your preparation with a direct application of 4-AP. |
| Observed physiological effect before light stimulation | 1. Premature uncaging of this compound due to ambient light exposure. 2. Degradation of this compound in the stock solution or perfusate, leading to free 4-AP. | 1. Ensure the entire perfusion system is shielded from ambient light. 2. Prepare fresh solutions and verify the integrity of the stock solution. |
| Variability in experimental results | 1. Inconsistent light delivery to the sample. 2. Fluctuation in the concentration of this compound reaching the sample. | 1. Ensure the light source is stable and the optical path is clean and aligned. 2. Check the perfusion system for leaks, bubbles, or flow rate inconsistencies. |
Signaling Pathway of 4-Aminopyridine
The released 4-aminopyridine primarily acts by blocking voltage-gated potassium channels. This action has several downstream effects on neuronal activity.
Caption: Signaling pathway of 4-aminopyridine after photorelease from this compound.
Experimental Workflow for Troubleshooting
A systematic approach is crucial for identifying the source of instability or lack of effect in perfusion experiments.
Caption: A logical workflow for troubleshooting this compound perfusion experiments.
Experimental Protocols
Protocol 1: Validation of this compound Concentration and Stability in a Perfusion System
This protocol describes a method to determine the concentration and integrity of this compound in the perfusate as it reaches the experimental chamber.
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF) or appropriate physiological buffer
-
Perfusion pump and tubing (light-opaque)
-
Experimental chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV-Vis detector
-
Spectrophotometer
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of known concentrations of this compound in the perfusion buffer to be used as standards for HPLC and spectrophotometry.
-
Generate a standard curve by measuring the absorbance at the characteristic peak for the RuBi complex (e.g., around 450 nm) and by running the standards on the HPLC to determine the retention time and peak area.
-
-
Perfusion System Setup:
-
Set up the perfusion system as it would be for a typical experiment, ensuring all tubing is opaque to prevent premature uncaging.
-
Prepare the this compound perfusate at the desired experimental concentration.
-
-
Sample Collection:
-
Run the perfusion system for a period that mimics the duration of an actual experiment.
-
Collect samples of the perfusate from the outflow of the experimental chamber at different time points (e.g., at the beginning, middle, and end of the simulated experiment).
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the collected perfusate samples at the predetermined wavelength.
-
Compare the absorbance values to the standard curve to estimate the concentration of this compound. A significant decrease in absorbance over time may indicate degradation or adsorption to the tubing.
-
-
HPLC Analysis:
-
Inject the collected perfusate samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to intact this compound and any potential new peaks that might indicate degradation products or free 4-AP.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Data Interpretation:
-
A stable concentration of this compound in the perfusate over time, as measured by both spectrophotometry and HPLC, indicates good stability in the perfusion system.
-
The appearance of new peaks in the HPLC chromatogram may suggest degradation of the compound.
-
A decrease in the this compound peak without the appearance of major degradation peaks might suggest adsorption to the perfusion tubing.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
improving the spatial resolution of RuBi-4AP uncaging
Welcome to the technical support center for RuBi-4AP uncaging experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for high spatial resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "caged" compound that contains the potassium (K+) channel blocker 4-aminopyridine (4-AP) in an inactive form. The "cage" is a photolabile protecting group from the ruthenium-bipyridine family. When illuminated with visible (blue-green) or near-infrared (NIR) light, the cage breaks and releases the active 4-AP molecule. This allows for precise spatial and temporal control over the application of 4-AP to biological samples.[1][2][3]
Q2: Why is two-photon (2P) uncaging recommended for improving spatial resolution?
Two-photon excitation uses a focused near-infrared laser beam. The absorption of two photons is a nonlinear process that is highly localized to the focal point of the laser.[4][5] This inherent optical sectioning capability confines the uncaging event to a femtoliter-scale volume, dramatically improving the spatial resolution compared to one-photon (1P) uncaging, which releases the compound along the entire light path.[4][6]
Q3: What is the optimal wavelength for two-photon uncaging of this compound?
The optimal two-photon excitation wavelength for RuBi compounds, including RuBi-glutamate, is around 800 nm.[5][7] This wavelength is also advantageous as it is near the peak power output of many Ti:Sapphire lasers used in two-photon microscopy and offers deeper tissue penetration with reduced phototoxicity compared to UV or blue light.[4][7]
Q4: How should I store and handle this compound?
This compound is light-sensitive and should be stored at -20°C in the dark and under desiccating conditions to prevent degradation.[8] When preparing solutions, it is advisable to work under dim light conditions.
Q5: Can the this compound cage itself or the uncaged byproducts affect my experiment?
While caged compounds are designed to be inert before photolysis, it is crucial to perform control experiments.[9] The photolysis of RuBi compounds is generally considered "clean," meaning the byproducts are not biologically active. However, it is always good practice to perform a control experiment where you illuminate a region of the sample in the absence of this compound to check for any effects of the laser light alone. Additionally, applying this compound without uncaging it can be a control for any potential off-target effects of the caged compound itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after uncaging | 1. Insufficient laser power: The laser power at the sample may be too low to induce efficient two-photon absorption. | - Increase the laser power in small increments. Be mindful of potential phototoxicity (see below).- Ensure your objective is clean and properly aligned to maximize power transmission. |
| 2. Incorrect wavelength: The laser may not be tuned to the optimal two-photon excitation wavelength for this compound (~800 nm). | - Verify the laser wavelength. If using a tunable laser, test a range of wavelengths around 800 nm. | |
| 3. Low concentration of this compound: The concentration in the bath or perfusion solution may be too low. | - Increase the concentration of this compound. A common starting concentration for RuBi-glutamate in brain slices is 300 µM, which can be a reference point.[7] | |
| 4. Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Use a fresh stock of this compound and ensure it has been stored correctly (in the dark at -20°C). | |
| Widespread, non-localized effects | 1. One-photon absorption: If using a high-power laser, there might be some one-photon absorption occurring, leading to uncaging outside the focal volume. | - Use a longer wavelength for two-photon excitation where one-photon absorption is minimal.- Reduce laser power to the minimum required for a localized effect. |
| 2. Diffusion of uncaged 4-AP: The released 4-AP can diffuse from the uncaging site and affect a larger area. | - Use the lowest effective concentration of this compound.- Perform the uncaging in a continuously perfused system to wash away diffused 4-AP. | |
| Cell death or deterioration of cell health | 1. Phototoxicity: High laser power or prolonged exposure can cause cellular damage.[10][11] | - Reduce the laser power to the minimum necessary for the desired effect.- Use shorter laser pulses.- Perform control experiments to assess cell health, such as monitoring mitochondrial integrity with a fluorescent dye. |
| 2. Off-target effects of this compound: At high concentrations, some caged compounds can have biological effects even before uncaging. For example, RuBi-glutamate can partially block GABAergic transmission.[7][9] | - Use the lowest effective concentration of this compound.- Perform control experiments where this compound is applied but not uncaged to assess its baseline effects. | |
| Inconsistent results between experiments | 1. Fluctuation in laser power: The laser output may not be stable. | - Allow the laser to warm up and stabilize before starting the experiment.- Use a power meter to measure the laser power at the objective before each experiment. |
| 2. Variability in sample preparation: Differences in tissue slice thickness or cell health can affect light penetration and cellular responses. | - Standardize your sample preparation protocol.- Only use healthy cells/slices for experiments. |
Quantitative Data on Two-Photon Uncaging
The spatial resolution of two-photon uncaging is a key advantage of this technique. The following table summarizes quantitative data from studies using RuBi compounds, which can serve as a reference for experiments with this compound.
| Parameter | Value | Notes |
| Lateral (X-Y) Spatial Resolution | ~0.5 - 0.8 µm | Measured as the distance constant (λ) for the decay of the uncaging-evoked postsynaptic potential (uEPSP) amplitude with increasing distance from a dendritic spine.[8] |
| Axial (Z) Spatial Resolution | ~1.9 µm | Determined by mapping the current spots in 3D.[12] |
| Two-Photon Excitation Volume | ~0.7 fL | Calculated based on the point-spread function of the microscope objective. |
| Two-Photon Uncaging Cross-Section of this compound | 0.01 - 0.1 GM at 800 nm | This value indicates the efficiency of two-photon absorption leading to uncaging. GM stands for Göppert-Mayer units. |
Experimental Protocols
Protocol: Two-Photon Uncaging of this compound in Brain Slices
This protocol provides a step-by-step guide for performing a two-photon uncaging experiment with this compound on neurons in acute brain slices.
1. Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Prepare a stock solution of this compound in water or a suitable buffer. A typical final concentration for bath application of RuBi compounds is in the range of 100-300 µM.[7][13]
-
Protect the this compound solution from light by wrapping the container in aluminum foil.
2. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before starting the experiment.
3. Microscope and Electrophysiology Setup:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the cell morphology.
4. Calibration and Targeting:
-
Switch to the two-photon laser for imaging. An optimal wavelength for RuBi compounds is around 800 nm.[5][7]
-
Locate the patched neuron and the specific subcellular region of interest (e.g., a dendritic segment).
-
Park the laser beam at the desired uncaging location, typically a few micrometers away from the target structure to avoid direct damage.
5. This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow the this compound to equilibrate in the tissue for several minutes.
6. Uncaging and Recording:
-
Set the laser to a higher power for uncaging. The optimal power will need to be determined empirically but is typically in the range of 10-50 mW at the sample.
-
Apply a short laser pulse (e.g., 1-10 ms) to uncage the 4-AP.
-
Record the electrophysiological response of the neuron (e.g., changes in membrane potential, firing rate, or input resistance).
7. Control Experiments:
-
Spatial Control: Move the uncaging spot to a nearby location (e.g., 5-10 µm away) and confirm that no response is elicited to verify the spatial confinement of the uncaging.[2]
-
Laser-Only Control: Before applying this compound, deliver the same laser pulse to the target area and confirm that it does not produce a response.
-
Pre-Uncaging Control: Record the baseline activity of the neuron in the presence of this compound before uncaging to check for any off-target effects of the caged compound.
Visualizations
Signaling Pathway of 4-AP Action
Caption: Signaling pathway of 4-AP released via two-photon uncaging.
Experimental Workflow for this compound Uncaging
Caption: Experimental workflow for two-photon uncaging of this compound.
Logical Relationship for Troubleshooting "No Effect"
Caption: Troubleshooting flowchart for a lack of effect in this compound uncaging.
References
- 1. Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 10. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
RuBi-4AP Technical Support Center: Managing Temperature Changes During Laser Illumination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature-related issues during laser illumination of RuBi-4AP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a "caged" version of 4-aminopyridine (4-AP), a potent blocker of voltage-gated potassium (Kv) channels.[1][2][3] The "cage" is a photolabile protecting group containing Ruthenium, which prevents 4-AP from binding to its target.[1][2] This allows for precise spatial and temporal control over the release of 4-AP using light, a technique known as uncaging.[1] It is particularly useful in neuroscience research to study neuronal excitability, synaptic transmission, and signal propagation.[1]
Q2: Why is managing temperature a concern during this compound uncaging?
Laser illumination, especially at the high intensities required for two-photon uncaging, can lead to localized heating of the sample. While this compound is designed for excitation by visible and near-infrared light, the energy from the laser can be absorbed by the surrounding medium and cellular components, causing an increase in temperature.[4][5] This can have several detrimental effects, including:
-
Cellular Stress and Damage: Even minor temperature increases can induce stress responses in cells, and higher temperatures can lead to apoptosis or necrosis.
-
Altered Neuronal Activity: The function of many ion channels and enzymes is temperature-dependent. Uncontrolled temperature changes can therefore alter the very physiological processes being studied.
-
Inconsistent Uncaging Efficiency: The kinetics of the uncaging reaction itself might be temperature-sensitive, leading to variability in the amount of 4-AP released.
-
Phototoxicity: Increased temperature can exacerbate phototoxic effects, leading to the generation of reactive oxygen species that can damage cells.[6]
Q3: What are the signs of thermal damage in my experiment?
Signs of thermal damage can range from subtle to severe and may include:
-
Acute Effects:
-
Cell blebbing, swelling, or lysis observed under the microscope.
-
Sudden changes in membrane potential or firing rate that are not attributable to 4-AP.
-
Formation of bubbles at the focal point of the laser.
-
-
Delayed Effects:
-
Increased cell death in the hours following an experiment.
-
Changes in cell morphology or gene expression.
-
Difficulty in obtaining consistent electrophysiological recordings from the illuminated area.
-
Q4: What is the optimal wavelength for this compound uncaging?
This compound can be uncaged using visible light and also via two-photon excitation in the near-infrared range.[2][3] While specific optimal wavelengths can depend on the experimental setup, studies with similar RuBi compounds like RuBi-Glutamate have successfully used 473 nm for one-photon uncaging and around 800 nm for two-photon uncaging.[7]
Troubleshooting Guide
Problem 1: My cells are dying after laser illumination, even at low laser powers.
-
Possible Cause: Phototoxicity unrelated to heating. The uncaging process itself or the byproducts of the reaction could be toxic to the cells.
-
Troubleshooting Steps:
-
Control for Phototoxicity: Illuminate cells that have not been treated with this compound using the same laser parameters. If cells still die, the issue is likely phototoxicity from the laser itself.
-
Reduce Laser Exposure: Minimize the duration and intensity of laser illumination to the absolute minimum required for effective uncaging.
-
Optimize Wavelength: If possible, test different wavelengths within the excitation spectrum of this compound. Some wavelengths may be less phototoxic than others.
-
Use a Perfusion System: A continuous flow of fresh medium can help to wash away any toxic byproducts of the uncaging reaction.
-
Problem 2: I am observing inconsistent uncaging results (e.g., variable 4-AP effect).
-
Possible Cause: Local temperature fluctuations affecting uncaging efficiency or neuronal physiology.
-
Troubleshooting Steps:
-
Monitor Temperature: If possible, use a microthermocouple or a temperature-sensitive fluorescent dye to measure the temperature change at the focal point of the laser.
-
Use a Temperature-Controlled Stage: Maintain the sample at a constant and physiological temperature.
-
Allow for Thermal Equilibration: After each laser pulse, allow a sufficient amount of time for the sample to return to the baseline temperature before the next stimulation.
-
Standardize Protocols: Ensure that the laser power, pulse duration, and interval between pulses are kept consistent across all experiments.
-
Problem 3: I suspect localized heating is occurring, but I don't have a way to measure it directly.
-
Possible Cause: High laser absorption by the sample or medium.
-
Troubleshooting Steps:
-
Reduce Laser Power: This is the most direct way to reduce heating. Determine the minimum laser power required for a reliable uncaging effect.
-
Use a Higher Numerical Aperture (NA) Objective: A higher NA objective focuses the laser to a smaller spot, which can reduce the total amount of energy delivered to the sample while still achieving the required power density for uncaging.
-
Consider a Different Caged Compound: If heating remains an issue, you might consider a caged compound with a higher two-photon absorption cross-section, which would require less laser power for uncaging.[6]
-
Work at a Lower Ambient Temperature: While maintaining physiological temperature is important, starting the experiment at the lower end of the acceptable range (e.g., 32°C instead of 37°C) may provide a larger buffer against laser-induced temperature increases.
-
Experimental Protocol and Data Logging
A standardized experimental protocol and meticulous data logging are crucial for identifying and mitigating temperature-related issues.
General Experimental Protocol for this compound Uncaging
-
Cell Preparation: Prepare your cells (e.g., neuronal cultures or brain slices) according to your standard protocol.
-
This compound Loading: Incubate the cells with this compound at the desired concentration. The optimal concentration should be determined empirically but is often in the micromolar range. Protect the sample from light during incubation.[2]
-
Experimental Setup: Place the sample on a temperature-controlled microscope stage.
-
Laser Alignment: Align the laser to the target area (e.g., a specific neuron or dendritic spine).
-
Baseline Recording: Record the baseline physiological activity (e.g., membrane potential, firing rate) before uncaging.
-
Uncaging: Deliver the laser pulse(s) with the desired parameters (wavelength, power, duration).
-
Post-Uncaging Recording: Record the physiological response following uncaging.
-
Washout and Recovery: If using a perfusion system, wash out the uncaged 4-AP and allow the cells to recover.
Data Log for Temperature Management
To systematically track and troubleshoot temperature-related effects, we recommend maintaining a detailed data log for each experiment.
| Parameter | Value | Notes |
| Date | ||
| Experiment ID | ||
| Cell Type/Preparation | ||
| This compound Concentration (µM) | ||
| Incubation Time (min) | ||
| Ambient Temperature (°C) | ||
| Laser Wavelength (nm) | ||
| Laser Power at Objective (mW) | ||
| Pulse Duration (ms) | ||
| Number of Pulses | ||
| Inter-Pulse Interval (s) | ||
| Objective (Magnification/NA) | ||
| Observed Physiological Effect | ||
| Signs of Cellular Stress | (e.g., blebbing, swelling) | |
| Post-Experiment Cell Viability |
Visualizing Workflows and Troubleshooting
Experimental Workflow for this compound Uncaging
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic for Temperature-Related Issues
Caption: A decision tree for troubleshooting temperature-related experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]
- 3. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature RuBi-4AP Uncaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature uncaging of RuBi-4AP, a light-sensitive caged compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is premature uncaging a concern?
A1: this compound is a caged compound that, upon illumination with visible light, releases 4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium channels. Premature uncaging, the unintentional release of 4-AP before the intended experimental time point, can lead to spurious neuronal activity, altered signaling pathways, and ultimately, misinterpretation of experimental results. This is a critical issue in experiments requiring precise temporal and spatial control of neuronal activation.
Q2: What wavelengths of light cause this compound to uncage?
A2: this compound is sensitive to a broad range of visible light, with its primary absorption peak centered around 450 nm (blue light).[1] It also exhibits sensitivity into the green spectrum. Therefore, any light source emitting wavelengths in the blue-green range (approximately 400 nm to 550 nm) can potentially trigger premature uncaging.
Q3: My experiment involves fluorescent proteins that are excited by blue or green light. How can I prevent this compound from uncaging while imaging these proteins?
A3: This is a common challenge. The key is to select optical filters that effectively block the uncaging wavelengths of this compound while transmitting the excitation light for your fluorescent proteins and the emitted fluorescence. This typically involves using a combination of bandpass and longpass filters. A bandpass filter can be used to specifically select the excitation wavelength for your fluorescent protein, while a longpass filter can be used to block scattered excitation light and only allow the longer wavelength fluorescence emission to pass to the detector. Careful selection of filters with steep edges is crucial to minimize spectral overlap.
Q4: I am observing unexpected neuronal activity even with filters in place. What could be the issue?
A4: If you are still observing premature uncaging, consider the following troubleshooting steps:
-
Filter Integrity: Check your filters for any physical damage, such as cracks or delamination of the coating, which could compromise their performance.
-
Light Source Bleed-through: Your light source may have a broader emission spectrum than specified, with some light leaking into the uncaging range of this compound.
-
Ambient Light: Ensure that your experimental setup is adequately shielded from ambient light sources in the room, which can be sufficient to cause slow, cumulative uncaging.
-
Filter Placement: Verify that the filters are correctly positioned in the light path according to the manufacturer's instructions. Incorrect placement can lead to inefficient filtering.
-
Filter Specifications: Double-check the transmission spectra of your filters to ensure they provide sufficient blocking (a high optical density, OD) in the 400-550 nm range.
Q5: What is the difference between a longpass and a bandpass filter, and which one should I use?
A5:
-
A longpass (LP) filter transmits wavelengths longer than a specific cut-on wavelength and blocks shorter wavelengths.
-
A bandpass (BP) filter transmits a specific range of wavelengths while blocking both shorter and longer wavelengths.
The choice depends on your specific experimental needs. To prevent this compound uncaging, a longpass filter with a cut-on wavelength above 550 nm can be placed in the emission path to block any scattered excitation light from reaching the sample. A bandpass filter is ideal for selecting a narrow band of excitation light for a specific fluorophore, minimizing the chances of exciting this compound.
Data Presentation: Spectral Characteristics
To aid in the selection of appropriate light sources and filters, the following tables summarize the spectral properties of this compound and common microscopy light sources.
Table 1: Photochemical Properties of this compound
| Property | Wavelength Range | Peak Wavelength |
| One-Photon Absorption | ~400 - 550 nm | ~450 nm |
Table 2: Emission Characteristics of Common Microscopy Light Sources
| Light Source | Type | Key Emission Wavelengths (nm) | Notes |
| Mercury Arc Lamp (e.g., HBO 100W) | Arc Lamp | Strong peaks at 365, 405, 436, 546, 577 | Significant output in the uncaging range of this compound. |
| Xenon Arc Lamp | Arc Lamp | Broad, continuous spectrum from UV to IR | Relatively even output across the visible spectrum, including the uncaging range of this compound.[2][3] |
| LED Light Source (e.g., X-Cite 120LED) | Solid-State | Broadband emission from ~370 to 700 nm | The spectral output can be tailored, but often includes wavelengths that will uncage this compound.[4][5][6][7][8][9][10] |
Table 3: Recommended Optical Filter Specifications for Preventing Premature this compound Uncaging
| Filter Type | Application | Recommended Wavelength Range | Key Feature |
| Longpass Filter | Emission Path | Cut-on > 560 nm | Blocks scattered excitation light in the blue-green spectrum. |
| Bandpass Filter | Excitation Path | Centered on fluorophore excitation, outside 400-550 nm | Isolates specific excitation wavelengths, avoiding this compound absorption. |
| Bandpass Filter | Excitation Path (for imaging in the green) | e.g., 560/20 nm | For exciting fluorophores that emit in the red, while minimizing this compound activation. |
Experimental Protocols
Protocol: Validating Optical Filter Efficacy in Preventing Premature this compound Uncaging
This protocol provides a method to empirically test the effectiveness of your chosen optical filters in preventing the premature uncaging of this compound.
Materials:
-
Microscope with a suitable light source.
-
The optical filter(s) to be tested.
-
This compound.
-
A fluorescent indicator sensitive to changes in neuronal activity (e.g., a calcium indicator like GCaMP or a voltage-sensitive dye).
-
Cultured neurons or brain slice preparation.
-
Image acquisition software.
Methodology:
-
Prepare the Biological Sample: Load the neurons or brain slice with both this compound and the fluorescent indicator according to established protocols.
-
Establish a Baseline:
-
Place the sample on the microscope stage.
-
With the excitation light for the fluorescent indicator turned off, acquire a baseline recording of fluorescence for 1-2 minutes to ensure there is no spontaneous activity.
-
-
Test Filter Efficacy:
-
Insert the optical filter(s) you wish to test into the light path.
-
Turn on the excitation light source for your fluorescent indicator at the intensity you would typically use for imaging.
-
Acquire a time-lapse recording of the fluorescent indicator for an extended period (e.g., 10-15 minutes).
-
-
Positive Control (Induce Uncaging):
-
Remove the protective optical filters.
-
Expose the sample to the unfiltered light from your excitation source (or a light source known to uncage this compound, e.g., a 470 nm LED).
-
Record the resulting fluorescence changes. A significant increase in fluorescence (indicating neuronal activity) confirms that the this compound is active and can be uncaged.
-
-
Data Analysis:
-
Analyze the fluorescence recordings from the baseline and filter efficacy test.
-
A successful filter combination will show no significant increase in fluorescence over the extended imaging period, indicating that premature uncaging has been prevented.
-
Compare this to the robust fluorescence increase observed in the positive control.
-
Mandatory Visualizations
Caption: Experimental workflow for validating optical filter efficacy.
Caption: Signaling pathway of this compound uncaging and prevention.
References
- 1. ZEISS Microscopy Online Campus | Mercury Arc Lamps [zeiss-campus.magnet.fsu.edu]
- 2. Xe Arc Lamp - Xenon Lamps [newport.com]
- 3. ZEISS Microscopy Online Campus | Xenon Arc Lamps [zeiss-campus.magnet.fsu.edu]
- 4. static.horiba.com [static.horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. thorlabs.com [thorlabs.com]
- 7. mvi-inc.com [mvi-inc.com]
- 8. coastalmicroscopes.com [coastalmicroscopes.com]
- 9. excelitas.com [excelitas.com]
- 10. bostonind.com [bostonind.com]
Validation & Comparative
Validating RuBi-4AP Uncaging: A Comparative Guide for High-Precision Neuronal Activation
For researchers seeking precise spatiotemporal control over neuronal activity, photolabile "caged" compounds offer a powerful tool. This guide provides a detailed comparison of RuBi-4AP, a visible-light sensitive caged form of the potassium channel blocker 4-aminopyridine (4-AP), with the traditional method of direct 4-AP application. The validation of this compound's efficacy through electrophysiological recordings is presented, supported by experimental data and protocols.
Performance Comparison: this compound Uncaging vs. Direct 4-AP Application
The primary advantage of this compound lies in its ability to deliver 4-AP to a highly localized area with millisecond precision, a feat impossible with bath application. This allows for the targeted manipulation of specific cells or even subcellular compartments within a neural circuit.
| Feature | This compound Uncaging | Direct 4-AP Application |
| Mechanism of Activation | Photolysis via blue light (e.g., 480 nm) releases active 4-AP.[1] | Direct perfusion or addition to the bath. |
| Spatiotemporal Control | High (micrometer and millisecond scale). | Low (global application to the entire preparation). |
| Onset of Action | Rapid, immediately following illumination.[1] | Slow, dependent on diffusion rates. |
| Reversibility | Reversible upon washout of the caged compound.[1] | Reversible upon washout of the drug. |
| Target Specificity | High; only illuminated areas are affected. | Low; affects all exposed neurons and axons. |
| Off-target Effects | The caged compound itself shows minimal activity before illumination.[1] | Potential for widespread, non-specific network effects.[2] |
Quantitative Electrophysiological Data
The efficacy of this compound uncaging has been demonstrated by recording axonal discharges from single mossy fiber boutons in the hippocampus. The data below summarizes the significant and localized increase in neuronal firing upon photoactivation.
| Experimental Condition | Mean Spike Frequency (Hz) | Standard Deviation (Hz) |
| Control | 0.23 | ± 0.12 |
| 1 min after this compound application (no light) | 0.39 | ± 0.16 |
| 1 min blue light (480 nm) illumination with this compound | 2.90 | ± 2.10 |
| 10 min after washout | 0.74 | ± 0.36 |
| Data sourced from a study on mouse hippocampal mossy fibers (n=12).[1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism and application of this compound, the following diagrams illustrate the signaling pathway of 4-AP and a typical experimental workflow for uncaging experiments.
Caption: Signaling pathway of 4-Aminopyridine (4-AP).
Caption: Experimental workflow for this compound uncaging.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings.
Protocol 1: Electrophysiological Validation of this compound Uncaging
Objective: To validate the efficacy and spatial confinement of 4-AP release from this compound using patch-clamp electrophysiology.
Materials:
-
This compound (e.g., 100 µM solution)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation (e.g., hippocampus)
-
Patch-clamp rig with IR-DIC microscopy
-
Light source for photolysis (e.g., 480 nm LED or laser) coupled to the microscope light path
-
Recording electrodes and data acquisition system
Methodology:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell or cell-attached patch-clamp recording from a target neuron or axon.
-
Switch the perfusion to aCSF containing 100 µM this compound and allow it to equilibrate for at least 1-2 minutes.[1]
-
Record baseline neuronal activity (e.g., spontaneous firing rate) for a stable period.
-
Focus the photolysis light source onto the specific area of interest (e.g., a 100 µm x 100 µm square covering the recorded structure).[1]
-
Deliver a brief pulse of light (e.g., 1 minute of 480 nm illumination) to uncage the 4-AP.[1]
-
Record the electrophysiological response during and immediately after the light stimulus. An increase in spike frequency is the expected outcome.[1]
-
To confirm reversibility, switch the perfusion back to standard aCSF to wash out the this compound and monitor the return of neuronal activity to baseline levels.
Protocol 2: Direct Application of 4-AP
Objective: To induce global neuronal hyperexcitability by bath application of 4-AP.
Materials:
-
4-Aminopyridine (4-AP) solution (e.g., 10-100 µM)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation
-
Electrophysiology recording setup
Methodology:
-
Prepare and transfer a brain slice to the recording chamber as described in Protocol 1.
-
Establish a stable baseline recording of neuronal activity in standard aCSF.
-
Switch the perfusion to aCSF containing the desired final concentration of 4-AP.
-
Monitor the electrophysiological recording. A gradual increase in spontaneous firing, prolonged action potentials, and potentially seizure-like activity will be observed as the drug diffuses throughout the slice.[2][3]
-
To study reversibility, perfuse the slice with standard aCSF and record until activity returns to baseline.
Conclusion
This compound provides a significant technological advancement over the direct application of 4-AP for studying neural circuits. The ability to precisely control the location and timing of potassium channel blockade opens up new avenues for dissecting the function of specific neurons, axonal compartments, and synaptic connections within a complex network. The experimental data clearly validates its use as an effective tool for inducing localized neuronal hyperexcitability, making it a superior choice for researchers aiming for high-precision circuit analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
RuBi-4AP vs. MNI-Caged Compounds for Two-Photon Excitation: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging two-photon uncaging techniques, the choice of a photolabile protecting group, or "cage," is critical to experimental success. This guide provides a detailed comparison of two prominent classes of caged compounds: the ruthenium-bipyridine-based RuBi cages, with a focus on RuBi-4AP, and the widely used MNI (4-methoxy-7-nitroindolinyl) cages.
This objective analysis, supported by experimental data, will aid in the selection of the optimal caged compound for specific research applications, considering key performance metrics such as two-photon excitation properties, quantum yield, and potential biological side effects.
Quantitative Performance Comparison
The following table summarizes the key photophysical and pharmacological properties of RuBi and MNI-caged compounds relevant to two-photon excitation.
| Property | RuBi-caged Compounds (this compound/RuBi-Glutamate) | MNI-caged Compounds (MNI-Glutamate) |
| Optimal Two-Photon Excitation Wavelength | ~800 nm[1][2] | ~720 nm[1][3] |
| Two-Photon Action Cross-Section (δu) | 0.01 - 0.1 GM at 800 nm (for this compound, estimated)[4] ~0.14 GM at 800 nm (for RuBi-Glutamate)[5] | ~0.06 GM at 730-740 nm[3] |
| Quantum Yield (Φu) | High efficiency noted, specific value for this compound not available. | 0.065 - 0.085[5] |
| GABA-A Receptor Antagonism | Generally low to negligible at effective concentrations.[6][7] | Strong antagonist, a significant limitation.[3][5] |
| Photolysis Speed | Fast, with bond cleavage in less than 50 ns for RuBi-Glutamate.[5] | Fast release kinetics.[5] |
| Solubility | Generally good water solubility. | Highly soluble in physiological buffer.[5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental process of two-photon uncaging and a typical experimental workflow for comparing the efficacy of different caged compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A single-shot approach for measuring two-photon action cross-section of fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminopyridine Release Kinetics: RuBi-4AP and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the release kinetics of 4-aminopyridine (4-AP) from the photo-activated compound RuBi-4AP against other established delivery methods. The objective is to offer a clear, data-driven overview to inform experimental design and therapeutic development.
Introduction to 4-Aminopyridine and Its Controlled Release
4-Aminopyridine (4-AP) is a potassium channel blocker that has shown therapeutic potential in neurological disorders such as multiple sclerosis by enhancing signal conduction in demyelinated axons.[1] The efficacy and safety of 4-AP are critically dependent on precise control over its concentration at the target site. Various methods have been developed to achieve controlled release, ranging from traditional oral formulations to advanced light-activated systems. This guide focuses on comparing the release kinetics of these diverse methodologies.
Comparative Analysis of 4-AP Release Kinetics
The kinetics of 4-AP delivery vary significantly across different methods, from the nearly instantaneous release from this compound upon photoactivation to the prolonged release over hours or even weeks from sustained-release formulations and nanoparticles.
| Delivery Method | Release Trigger | Release Kinetics (Time Scale) | Key Advantages | Key Limitations |
| This compound | Visible/Two-Photon Light | Nanoseconds to Milliseconds (estimated)[2] | High spatiotemporal precision, on-demand release | Requires light delivery, potential for phototoxicity with high light intensity |
| Sustained-Release Oral (Fampridine) | Dissolution | Hours[3] | Non-invasive, established clinical use | Slow onset, systemic exposure, less precise targeting |
| PLGA-PEG Nanoparticles | Biodegradation/Diffusion | Days to Weeks[4] | Localized and prolonged delivery, biodegradable | Initial burst release, complex formulation |
| Iontophoresis/Transdermal | Electric Current | Minutes to Hours[5][6] | Non-invasive, localized delivery, controlled dosage | Limited to accessible tissues, potential for skin irritation |
Experimental Protocols
Detailed methodologies for quantifying 4-AP release from each delivery system are crucial for reproducible research.
Quantification of 4-AP Release from this compound via Photolysis and HPLC
This protocol describes the measurement of 4-AP release from this compound upon light stimulation, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (in a suitable buffer, e.g., PBS)
-
Light source (e.g., 405 nm laser or a broad-spectrum lamp with appropriate filters)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like potassium phosphate)
-
4-AP standard solutions for calibration
-
Quenching solution (if necessary to stop the photoreaction)
Procedure:
-
Prepare a solution of this compound of known concentration in a quartz cuvette.
-
Expose the solution to a calibrated light source for a defined period.
-
At specific time intervals, withdraw an aliquot of the solution.
-
Immediately inject the aliquot into the HPLC system.
-
Separate the components using a C18 column and an isocratic or gradient elution with the mobile phase.
-
Detect 4-AP and this compound using a UV detector at a wavelength where both compounds have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Quantify the concentration of released 4-AP by comparing the peak area to a standard curve generated from known concentrations of 4-AP.[7][8]
-
Calculate the percentage of 4-AP released at each time point.
In Vitro Dissolution Testing of Sustained-Release 4-AP (Fampridine) Tablets
This protocol outlines the standard USP paddle method (Apparatus 2) for assessing the dissolution profile of sustained-release 4-AP tablets.[3][9]
Materials:
-
Sustained-release 4-AP tablets
-
Dissolution testing apparatus (USP Apparatus 2)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37 °C
-
HPLC system for 4-AP quantification
Procedure:
-
Place one tablet in each vessel of the dissolution apparatus containing the pre-warmed dissolution medium.
-
Rotate the paddles at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of 4-AP using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.[10][11][12]
In Vitro Release Study of 4-AP from PLGA-PEG Nanoparticles
This protocol describes a common method for evaluating the in vitro release of 4-AP from biodegradable nanoparticles using a dialysis method.
Materials:
-
4-AP-loaded PLGA-PEG nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Release medium (e.g., PBS with a surfactant to ensure sink conditions)
-
Shaking incubator or water bath at 37 °C
-
HPLC system for 4-AP quantification
Procedure:
-
Disperse a known amount of 4-AP-loaded nanoparticles in a specific volume of release medium.
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of release medium.
-
Incubate at 37 °C with gentle agitation.
-
At selected time intervals, withdraw a sample from the external release medium.
-
Replace the sampled volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of 4-AP in the samples using HPLC.
-
Calculate the cumulative release of 4-AP over time, accounting for the dilution from media replacement.[13][14][15]
Electrochemical Detection of 4-AP Release
Electrochemical methods offer a sensitive and real-time approach to monitor 4-AP release, particularly for localized delivery systems like iontophoresis or for in situ measurements.
Materials:
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)
-
A working electrode suitable for the oxidation of 4-AP (e.g., glassy carbon or a modified electrode)
-
Electrolyte solution (e.g., PBS)
-
4-AP standard solutions for calibration
Procedure:
-
Set up the electrochemical cell with the three-electrode system in the electrolyte solution.
-
Introduce the 4-AP delivery system (e.g., the active electrode of an iontophoresis patch) into the cell.
-
Apply the release trigger (e.g., an electric current for iontophoresis).
-
Monitor the oxidation current of 4-AP at a fixed potential (amperometry) or by scanning a potential range (voltammetry, e.g., cyclic or differential pulse voltammetry).[16][17][18]
-
The measured current is proportional to the concentration of released 4-AP.
-
Quantify the release by creating a calibration curve with known concentrations of 4-AP.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of 4-AP and a generalized experimental workflow for comparing release kinetics.
Caption: Signaling pathway of 4-AP as a voltage-gated potassium channel blocker.
Caption: Generalized workflow for comparing the release kinetics of 4-AP from different delivery methods.
References
- 1. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. US8440703B2 - Methods of using sustained release aminopyridine compositions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transdermal delivery of 4-aminopyridine accelerates motor functional recovery and improves nerve morphology following sciatic nerve crush injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal delivery of 4-aminopyridine accelerates motor functional recovery and improves nerve morphology following sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of dissolution medium agitation on release profiles of sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. drug dissolution profiles: Topics by Science.gov [science.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Kv channel blocker 4-aminopyridine enhances Ag+ uptake: A scanning electrochemical microscopy study of single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical evaluation of 4-(dimethylamino)pyridine adsorption on polycrystalline gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the Specificity of RuBi-4AP on Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RuBi-4AP, a photoactivated potassium channel blocker, with other common potassium channel modulators. The objective is to offer a clear assessment of this compound's specificity, supported by experimental data and protocols, to aid in its effective application in research and drug development.
Introduction to this compound
This compound is a "caged" derivative of 4-aminopyridine (4-AP), a well-known blocker of voltage-gated potassium (Kv) channels. The caging moiety, a photolabile ruthenium-bipyridine complex, renders the 4-AP molecule inactive until it is exposed to a specific wavelength of light. This feature allows for precise spatiotemporal control over potassium channel blockade, making this compound a powerful tool for studying the role of these channels in complex biological systems. Upon photolysis, this compound releases 4-AP, which then exerts its inhibitory effect on Kv channels.
Comparative Analysis of Potassium Channel Blocker Specificity
The efficacy and utility of a channel blocker are largely determined by its specificity for the target channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-aminopyridine (the active component of this compound) and other widely used potassium channel blockers against a range of Kv channel subtypes. Lower IC50 values indicate higher potency.
| Blocker | Kv1.1 | Kv1.2 | Kv1.3 | Kv1.4 | Kv1.5 | Kv1.6 | Kv2.1 | Kv3.1 | Kv7.2/7.3 |
| 4-Aminopyridine (4-AP) | ~147 µM[1] | ~399 µM[2] | - | ~399 µM[2] | - | - | - | - | - |
| Tetraethylammonium (TEA) | < 1 mM[3] | > 100 mM[3] | - | - | 1 mM (internal)[4] | ~2-7 mM[3] | ~5 mM (external), ~0.2 mM (internal)[5] | ~0.3 mM[6] | ~300 µM (for Kv7.2)[7] |
| α-Dendrotoxin | Low nM[5][8] | Low nM[5][8] | - | - | - | Low nM[8][9] | - | - | - |
| Dendrotoxin-K | ~30 pM[10] | - | - | - | - | - | - | - | - |
| AAQ (trans-isomer) | ~2.0 µM (Shaker)[11] | - | - | - | - | - | - | - | - |
| QAQ | Blocks Kv channels | - | - | - | - | - | - | - | - |
Alternative Potassium Channel Blockers
A variety of compounds with different mechanisms of action and specificity profiles are available for comparison with this compound.
-
Tetraethylammonium (TEA): A non-selective blocker that inhibits a broad range of potassium channels with relatively low potency.[3][4][5][6] It is a quaternary ammonium compound that physically occludes the channel pore.
-
Dendrotoxins: A family of neurotoxins isolated from mamba snake venom.[5][8][9][13] These peptides are highly potent and selective blockers of certain Kv1 channel subtypes. For instance, α-dendrotoxin blocks Kv1.1, Kv1.2, and Kv1.6 in the low nanomolar range, while Dendrotoxin-K is exceptionally potent and specific for Kv1.1.[8][10]
-
Photoswitchable Blockers (AAQ and QAQ): Like this compound, these are photo-controlled molecules. Acrylamide-Azobenzene-Quaternary ammonium (AAQ) and Quaternary ammonium-Azobenzene-Quaternary ammonium (QAQ) are based on an azobenzene core that changes conformation upon illumination.[11][12] AAQ, for example, blocks Kv channels in its trans isomeric state and unblocks them in the cis state.[11] QAQ is a broader spectrum blocker, also affecting sodium and calcium channels.[12]
Experimental Protocols
The determination of a blocker's specificity and potency is typically achieved through electrophysiological techniques, most commonly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Protocol for Assessing IC50 of a Potassium Channel Blocker
This protocol outlines the general steps to determine the IC50 value of a compound on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 cells).
I. Cell Preparation:
-
Culture cells expressing the specific potassium channel subtype of interest.
-
Plate the cells onto glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external recording solution.
II. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ.
-
Fill the pipette with an internal solution containing the appropriate ions and buffers.
-
Mount the pipette onto the headstage of the patch-clamp amplifier and apply positive pressure.
-
Under visual guidance (microscope), approach a target cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
III. Whole-Cell Configuration and Data Acquisition:
-
After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -80 mV) where the channels of interest are closed.
-
Apply a series of depolarizing voltage steps to activate the potassium channels and record the resulting outward currents.
-
Establish a stable baseline recording of the potassium currents in the control external solution.
IV. Drug Application and Data Analysis:
-
Prepare a series of dilutions of the test compound (e.g., 4-AP) in the external solution.
-
Perfuse the recording chamber with increasing concentrations of the compound, allowing sufficient time for the effect to reach a steady state at each concentration.
-
Record the potassium currents at each concentration using the same voltage-clamp protocol.
-
Measure the peak or steady-state current amplitude at a specific voltage step for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the control current.
-
Plot the percentage of inhibition as a function of the logarithm of the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value, which is the concentration at which the compound produces 50% of its maximal inhibition.
Visualizations
Signaling Pathway of Potassium Channel Blockade
Caption: Signaling pathway of this compound action.
Experimental Workflow for IC50 Determination
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Recent studies on dendrotoxins and potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kv3 K+ currents contribute to spike-timing in dorsal cochlear nucleus principal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Dendrotoxins: structure-activity relationships and effects on potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photochromic Blockers of Voltage-gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of residues in dendrotoxin K responsible for its discrimination between neuronal K+ channels containing Kv1.1 and 1.2 alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Light-Mediated Neuronal Modulation: RuBi-4AP for Excitation versus Optogenetics for Silencing
For researchers, scientists, and drug development professionals seeking to precisely control neuronal activity, light-activated tools offer unparalleled spatiotemporal resolution. This guide provides an objective comparison between two prominent light-mediated techniques for neuronal modulation: RuBi-4AP for neuronal excitation and optogenetic methods for neuronal silencing.
An Important Clarification: While the initial topic of comparison was this compound versus optogenetic methods for neuronal silencing, our comprehensive review of the scientific literature reveals that this compound is a tool for inducing neuronal excitation. Its underlying mechanism, the blockade of voltage-gated potassium channels by 4-aminopyridine (4-AP), leads to membrane depolarization and increased neuronal firing.[1][2][3] In fact, it is often used to induce epileptiform activity in experimental models.[1][2][3] In contrast, a variety of optogenetic tools have been specifically developed and are widely used for highly efficient and temporally precise neuronal silencing.[4][5]
Therefore, this guide will provide a comparative analysis of this compound for photo-inducible neuronal excitation against popular optogenetic tools for photo-inducible neuronal silencing. This comparison will equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in modulating neuronal circuits.
Mechanism of Action
This compound: A Photochemical Approach to Neuronal Excitation
This compound is a "caged" compound where the active molecule, 4-aminopyridine (4-AP), is rendered inactive by being chemically bound to a photolabile ruthenium-bipyridine complex.[1] Upon illumination with blue light (typically around 470 nm), the photolabile cage is cleaved, releasing 4-AP into the targeted area.[1][2]
4-AP is a potent blocker of voltage-gated potassium (Kv) channels.[6] By inhibiting these channels, 4-AP reduces the repolarizing potassium current that normally follows an action potential, leading to a broadening of the action potential and a depolarization of the neuronal membrane. This increased excitability can lead to spontaneous burst firing of neurons.[7]
Optogenetic Methods for Neuronal Silencing
Optogenetic silencing relies on the expression of light-sensitive proteins, called opsins, in target neurons. These opsins function as light-gated ion channels or pumps. When activated by light of a specific wavelength, they hyperpolarize the neuron, making it less likely to fire an action potential. The most common optogenetic silencers include:
-
Halorhodopsin (e.g., NpHR): A light-driven chloride (Cl-) pump. Upon activation with yellow-green light (~580 nm), it actively transports chloride ions into the cell, leading to hyperpolarization.[8][9]
-
Archaerhodopsin (e.g., ArchT): A light-driven proton (H+) pump. When illuminated with green-yellow light (~560 nm), it pumps protons out of the neuron, resulting in hyperpolarization.[10] It has been shown that the resulting intracellular alkalinization also contributes to synaptic silencing.
-
Anion Channelrhodopsins (e.g., GtACR1): A light-gated chloride channel. Activation by blue-green light (~515 nm) opens a channel that allows chloride ions to flow into the cell down their electrochemical gradient, causing hyperpolarization.[11] GtACRs are known for their high light sensitivity and large photocurrents, making them very efficient silencers.[12][13]
Performance Comparison: this compound vs. Optogenetic Silencers
| Feature | This compound (for Excitation) | Optogenetic Silencers (e.g., NpHR, ArchT, GtACR1) |
| Primary Effect | Neuronal Excitation / Increased Firing | Neuronal Silencing / Inhibition of Firing |
| Temporal Precision | Onset is light-dependent (milliseconds), but offset depends on diffusion and clearance of 4-AP (seconds to minutes).[1] | Millisecond onset and offset, allowing for precise temporal control of silencing.[4] |
| Spatial Resolution | Limited by light scattering and diffusion of uncaged 4-AP. Can affect a larger area than intended. | Can be targeted to genetically defined cell populations. With focused light delivery, can approach single-cell resolution.[14] |
| Reversibility | Reversible, but recovery is slow and depends on washout of 4-AP.[1] | Rapidly and fully reversible upon light termination.[4] |
| Cell-type Specificity | Not cell-type specific. Affects all neurons in the illuminated area that express Kv channels. | Highly cell-type specific through the use of cell-type-specific promoters to drive opsin expression. |
| Invasiveness | Requires delivery of the caged compound. Can be applied topically or via perfusion.[2] | Requires genetic modification (e.g., viral vector injection or transgenic animals) to express the opsin.[8] |
| Off-target Effects | Potential for non-specific effects of 4-AP on other ion channels at higher concentrations.[15] Light itself can have off-target effects.[16][17] | Prolonged strong illumination can lead to tissue heating.[4] Alterations in intracellular ion concentrations (Cl-, H+) can have secondary effects.[4] Light can have off-target effects on non-opsin-expressing cells.[16][17] |
Quantitative Data Summary
| Parameter | This compound | NpHR | ArchT | GtACR1 |
| Wavelength (nm) | ~470 (for uncaging)[1] | ~580[9] | ~560[10] | ~515[11] |
| Temporal Resolution (Onset) | Milliseconds (light-dependent)[1] | Milliseconds[8] | Milliseconds | Milliseconds[11] |
| Temporal Resolution (Offset) | Seconds to minutes (diffusion-dependent)[1] | Milliseconds[8] | Milliseconds | Milliseconds[11] |
| Spatial Resolution | >10 µm (limited by diffusion) | <30 µm (with focused light)[14] | High resolution possible[18] | <30 µm (with focused light)[14] |
| Light Power Required | Varies with concentration and desired effect | ~18 mW/mm² for half-maximal silencing[8] | High light sensitivity | As low as 38 µW/mm² for potent silencing[12] |
| Typical Concentration / Expression | 100 µM - 15 mM[2] | N/A (Genetic Expression) | N/A (Genetic Expression) | N/A (Genetic Expression) |
Experimental Protocols
This compound for Neuronal Excitation
This protocol is adapted from methodologies used to induce epileptiform activity and neuronal firing.
-
Preparation: Prepare acute brain slices or neuronal cultures as per standard laboratory procedures.
-
This compound Application: Dissolve this compound in artificial cerebrospinal fluid (aCSF) to a final concentration of 100 µM to 15 mM.[2] Perfuse the brain slice or neuronal culture with the this compound solution, ensuring protection from ambient light.
-
Light Delivery: Use a light source (e.g., LED or laser) coupled to a microscope objective to deliver blue light (e.g., 470 nm) to the target region.[1]
-
Uncaging: Illuminate the target area with pulses of blue light. The duration and intensity of the light pulses will determine the amount of 4-AP released and the resulting level of neuronal excitation.
-
Recording: Record neuronal activity using electrophysiological techniques (e.g., patch-clamp, field potential recordings) to measure the induced excitation.
-
Washout: To reverse the effect, perfuse the preparation with aCSF lacking this compound. Recovery will be gradual as 4-AP diffuses away.
Optogenetic Silencing with GtACR1
This protocol provides a general framework for using GtACR1, a highly efficient optogenetic silencer.
-
Vector Preparation and Delivery: Clone the GtACR1 gene into a viral vector (e.g., AAV) under the control of a cell-type-specific promoter. Inject the viral vector into the brain region of interest in the experimental animal. Allow several weeks for opsin expression.
-
Optical Fiber Implantation: Surgically implant an optical fiber cannula above the targeted brain region to allow for light delivery in vivo.
-
Light Delivery: Connect the implanted fiber optic to a light source (e.g., a laser or LED) capable of delivering light at the optimal wavelength for GtACR1 (~515 nm).
-
Silencing: During the experiment, deliver light through the optical fiber to activate GtACR1 and silence the targeted neurons. Light power can be relatively low (e.g., 38–92 µW/mm²).[12]
-
Behavioral or Electrophysiological Recording: Concurrently record behavioral data or neuronal activity to assess the effect of silencing the targeted neuronal population.
-
Controls: It is crucial to include control experiments, such as animals expressing a fluorescent protein without the opsin, to account for any potential off-target effects of light delivery or viral transduction.[16][17]
Experimental Workflows
Summary and Recommendations
This compound offers a photochemical method for inducing neuronal excitation with high temporal resolution on onset, but its utility is limited by slow and unpredictable offset kinetics, lack of cell-type specificity, and a primary effect of excitation rather than silencing. It is a valuable tool for experiments where a transient, spatially targeted increase in neuronal excitability is desired without the need for genetic modification.
Optogenetic silencing methods , such as those using NpHR, ArchT, and particularly the highly efficient GtACR1, provide a powerful and versatile toolkit for neuronal inhibition. They offer millisecond temporal precision, high cell-type specificity, and rapid reversibility. While requiring an initial investment in genetic targeting, the level of control afforded by optogenetics is currently unmatched for dissecting the function of specific neural circuits.
-
For light-induced neuronal excitation without genetic manipulation, This compound is a suitable choice, bearing in mind its limitations in temporal offset and specificity.
-
For temporally precise, reversible, and cell-type-specific neuronal silencing , optogenetic tools are the clear method of choice. Among the silencers, GtACR1 and other anion channelrhodopsins currently offer some of the most potent and light-sensitive options available.
References
- 1. Frontiers | Optical triggered seizures using a caged 4-Aminopyridine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depression of spike adaptation and afterhyperpolarization by 4-aminopyridine in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved expression of halorhodopsin for light-induced silencing of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halorhodopsin - Wikipedia [en.wikipedia.org]
- 10. Archaerhodopsin - Wikipedia [en.wikipedia.org]
- 11. Gating mechanisms of a natural anion channelrhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Spatiotemporal constraints on optogenetic inactivation in cortical circuits | eLife [elifesciences.org]
- 14. Optimizing the spatial resolution of Channelrhodopsin-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target effects of optogenetics | Sainsbury Wellcome Centre [sainsburywellcome.org]
- 17. Blue light used for optogenetics may have off-target effects | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 18. diamond.ac.uk [diamond.ac.uk]
A Comparative Guide to Evaluating the Off-Target Effects of RuBi-4AP on GABAergic Transmission
For researchers utilizing caged compounds to modulate neuronal activity, understanding potential off-target effects is paramount to ensuring data integrity and accurate interpretation. This guide provides a comprehensive evaluation of RuBi-4AP, a photo-releasable potassium (K+) channel blocker, with a specific focus on its unintended interactions with the GABAergic system. We compare this compound with alternative neuronal activation methods and provide detailed experimental protocols for assessing its impact on inhibitory neurotransmission.
Mechanism of Action: On-Target vs. Off-Target Effects
This compound is a caged compound designed to release 4-aminopyridine (4-AP) upon one- or two-photon excitation with visible light[1]. The on-target effect of the released 4-AP is the blockade of voltage-gated potassium channels (Kv), which broadens action potentials and enhances neurotransmitter release, leading to increased neuronal excitability[2][3]. However, both the caged molecule (this compound) and the uncaged effector (4-AP) can exert off-target effects on GABAergic circuits.
On-Target Signaling Pathway: The intended mechanism involves the photo-release of 4-AP, which then acts on presynaptic Kv channels to increase the release of neurotransmitters, such as glutamate, from the target neuron.
Potential Off-Target Signaling Pathways: Off-target effects can arise from three primary sources: (1) The uncaged 4-AP directly modulating GABAergic interneurons, (2) The uncaged 4-AP altering postsynaptic responses to GABA, and (3) The caged this compound molecule directly antagonizing GABA-A receptors.
Comparison with Alternative Methods
The choice of a neuronal activation tool depends on the specific experimental question, requiring a trade-off between factors like spatial precision, temporal control, and target specificity. This compound is one of many available options, each with a unique profile of advantages and disadvantages regarding off-target effects.
| Method | Primary Mechanism | Target Specificity | Known Off-Target Effects on GABAergic System | Temporal/Spatial Precision |
| This compound | K+ Channel Blockade | Low (affects all neurons in the illuminated area) | Caged form: Potential GABA-A receptor antagonism[4][5]. Uncaged 4-AP: Increases firing of GABAergic interneurons[6][7]; enhances both EPSPs and IPSPs[8]. | High (with 2-photon uncaging) |
| MNI-Glutamate | Glutamate Receptor Activation | Low (affects all neurons in the illuminated area) | Strong GABA-A receptor antagonist at concentrations used for two-photon uncaging, potentially leading to epileptiform activity[4][9]. | High (with 2-photon uncaging) |
| DEAC450-Glutamate | Glutamate Receptor Activation | Low (affects all neurons in the illuminated area) | Antagonizes GABA-A receptors, though improved photochemical properties may allow for use at lower concentrations than MNI-Glutamate[5][9]. | High (with 2-photon uncaging) |
| Optogenetics (e.g., ChR2) | Cation Channel Opening | High (genetically determined cell-type specificity) | Minimal to none. Effects on the GABAergic system are circuit-mediated, not a direct pharmacological off-target effect. | High (light-dependent) |
| Nerispirdine | K+ and Na+ Channel Blockade | Low (pharmacological application) | Lacks the proconvulsant activity of 4-AP, suggesting a more balanced effect on excitation and inhibition, possibly due to Na+ channel blockade[10]. | Low (bath application) |
Quantitative Data on Off-Target Effects
| Compound/Effector | Off-Target Effect | Quantitative Measurement | Cell/System Type | Reference |
| RuBi-Glutamate | GABA-A Receptor Antagonism | IC50: 7.8 mM | N/A | [4][5] |
| RuBi-GABA | GABA-A Receptor Antagonism | IC50: 4.4 mM | N/A | [4][5] |
| MNI-Glutamate | GABA-A Receptor Antagonism | Strong antagonism at 2.5-10 mM | Cultured Slices | [9] |
| 4-Aminopyridine (4-AP) | Increased AP Half-Width | Significant increase in PV and SST interneurons | Mouse Entorhinal Cortex Slices | [6] |
| 4-Aminopyridine (4-AP) | Reduced AP Threshold | Significant reduction in PV interneurons | Mouse Entorhinal Cortex Slices | [6] |
| 4-Aminopyridine (4-AP) | Increased Firing Rate | Promptly triggers burst firing from 0.39 Hz to 2.9 Hz | Mouse Hippocampal Mossy Fiber Terminals | [11] |
Experimental Protocols for Evaluating Off-Target Effects
To rigorously assess the impact of this compound on GABAergic transmission, a combination of electrophysiological and imaging techniques is recommended.
This protocol determines if the caged this compound molecule directly antagonizes postsynaptic GABA-A receptors.
-
Preparation: Prepare acute brain slices or dissociated hippocampal neurons for whole-cell patch-clamp recording.
-
Recording Configuration:
-
Establish a whole-cell voltage-clamp recording from a neuron.
-
Use a high chloride internal solution to record GABA-A receptor-mediated currents as inward currents at a holding potential of -70 mV.
-
Pharmacologically isolate GABA-A currents by blocking glutamatergic receptors (e.g., with CNQX and APV) and GABA-B receptors (e.g., with CGP 55845).
-
-
Baseline Measurement:
-
Obtain a stable baseline recording.
-
Puff a known concentration of GABA or a GABA-A agonist (e.g., 10 µM muscimol) onto the recorded neuron's soma/dendrites and record the evoked inward current. Repeat several times to ensure a stable response.
-
-
Testing Caged this compound:
-
Bath apply this compound at the desired experimental concentration (e.g., 100 µM) while keeping the preparation in the dark to prevent uncaging.
-
After equilibration, repeat the GABA/muscimol puff application.
-
-
Data Analysis:
-
Compare the amplitude of the GABA-evoked current before and after the application of this compound. A significant reduction in current amplitude in the presence of caged this compound indicates direct antagonism of GABA-A receptors.
-
-
Control: Perform a washout of this compound to ensure the effect is reversible.
This protocol assesses how uncaged 4-AP alters the activity of presynaptic GABAergic interneurons, measured by changes in spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Preparation and Recording:
-
Use the same preparation and recording configuration as in Protocol 1. Isolate GABA-A receptor-mediated sIPSCs.
-
-
Baseline sIPSC Recording:
-
Record sIPSCs for a stable baseline period of 5-10 minutes.
-
-
Application and Uncaging:
-
Bath apply this compound (e.g., 100 µM).
-
After a brief equilibration period in the dark, continue recording sIPSCs.
-
Deliver a controlled light stimulus (e.g., blue light flash from the microscope objective) to a defined area of the slice to uncage 4-AP.
-
-
Post-Uncaging Recording:
-
Continue to record sIPSCs for 10-20 minutes following photo-stimulation.
-
-
Data Analysis:
-
Measure the frequency and amplitude of sIPSCs before, during this compound application (in the dark), and after uncaging.
-
An increase in sIPSC frequency after uncaging suggests that 4-AP enhances the firing rate of presynaptic GABAergic neurons[6][7].
-
Changes in sIPSC amplitude would suggest a postsynaptic modulation, though this is less likely to be the primary mechanism for 4-AP.
-
-
Control: Ensure that the light stimulus alone, in the absence of this compound, does not alter sIPSC properties.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of GABAergic Interneuron Subtypes in 4-Aminopyridine-Induced Seizure-Like Events in Mouse Entorhinal Cortex in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of RuBi-4AP and RuBi-GABA for Neuronal Modulation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of neuroscience, the precise control of neuronal activity is paramount for dissecting neural circuits and understanding the underpinnings of complex behaviors and neurological disorders. Caged compounds, which allow for the photoactivated release of neuroactive molecules, have emerged as indispensable tools for achieving spatiotemporal control of neuronal signaling. Among these, ruthenium-based photolabile protecting groups, or "RuBi" cages, have garnered significant attention due to their favorable photophysical properties, including excitation by visible light and high quantum yields.
This guide provides a comprehensive comparative analysis of two prominent RuBi-caged compounds: RuBi-4-Aminopyridine (RuBi-4AP) and RuBi-γ-aminobutyric acid (RuBi-GABA). While both compounds leverage the RuBi photochemistry for rapid, spatially precise uncaging, they elicit distinct and opposing effects on neuronal activity. RuBi-GABA releases the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal silencing, whereas this compound releases a potent potassium channel blocker, resulting in increased neuronal excitability.
This document will delve into their mechanisms of action, present a side-by-side comparison of their performance characteristics, provide detailed experimental protocols for their application, and visualize their respective signaling pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and RuBi-GABA based on available literature. It is important to note that while extensive quantitative data exists for RuBi-GABA, specific values for this compound's quantum yield and two-photon action cross-section are not as readily available. However, as a member of the RuBi family of caged compounds, it is expected to have a high quantum efficiency and fast photorelease kinetics.[1]
| Parameter | This compound | RuBi-GABA |
| Active Molecule | 4-Aminopyridine (4-AP) | γ-aminobutyric acid (GABA) |
| Primary Neuronal Effect | Increased Excitability / Firing | Inhibition / Silencing |
| Mechanism of Action | Blocks voltage-gated K+ channels; potentiates high-voltage activated Ca2+ channels | Activates GABAA and GABAB receptors |
| Excitation Wavelength (1P) | Visible (e.g., 473 nm, 480 nm)[2] | Visible (e.g., 473 nm)[3] |
| Excitation Wavelength (2P) | Yes (capabilities mentioned)[1] | Yes[4] |
| Quantum Yield (Φ) | High (expected for RuBi compounds) | ~0.09 - 0.20[5][6] |
| Two-Photon Action Cross-Section (δa) | Not explicitly reported | Not explicitly reported, but effective for 2P uncaging[4] |
| Photorelease Kinetics | Fast (nanosecond range, characteristic of RuBi compounds)[5] | Fast (nanosecond range)[5] |
| Spatial Resolution (Axial) | Not explicitly reported | 16.2 µm (for 0.5 ms pulse)[3] |
| Spatial Resolution (Lateral) | Not explicitly reported | ~3-5 times better than axial[3] |
| Typical Concentration | 100 µM[2] | 5 µM (for single-photon uncaging)[3] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and RuBi-GABA on neuronal modulation stem from the different signaling pathways targeted by their respective photo-released molecules.
This compound: Enhancing Neuronal Excitability
Upon photolysis, this compound releases 4-aminopyridine (4-AP), a well-characterized blocker of voltage-gated potassium (Kv) channels.[1] By inhibiting these channels, 4-AP broadens the action potential, leading to a prolonged depolarization of the presynaptic terminal. This sustained depolarization enhances the influx of calcium ions (Ca2+) through voltage-gated calcium channels, which in turn increases the probability of neurotransmitter release.[7] Additionally, recent evidence suggests that 4-AP can directly potentiate high-voltage activated Ca2+ channels, further contributing to enhanced synaptic transmission.[8] The net effect is an increase in neuronal excitability and firing rate.
RuBi-GABA: Inducing Neuronal Inhibition
RuBi-GABA, upon illumination, releases GABA, the principal inhibitory neurotransmitter in the brain.[3] GABA exerts its effects by binding to two main types of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. Activation of GABAA receptors leads to a rapid influx of chloride ions (Cl-), hyperpolarizing the neuron and making it less likely to fire an action potential.[3] GABAB receptor activation, on the other hand, initiates a G-protein coupled signaling cascade that results in the opening of potassium channels (leading to K+ efflux and hyperpolarization) and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. The combined action of these receptors leads to a potent and rapid silencing of neuronal activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound and RuBi-GABA. These protocols are intended as a starting point and may require optimization based on the specific experimental preparation and objectives.
Protocol 1: Photo-stimulation of Neuronal Activity with this compound
This protocol describes the use of this compound to induce neuronal firing in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Acute brain slices (e.g., from hippocampus or cortex)
-
Patch-clamp electrophysiology setup
-
Light source for uncaging (e.g., 473 nm or 480 nm laser) coupled to the microscope
-
Data acquisition and analysis software
Methodology:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.
-
Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF.
-
Cell Targeting: Using differential interference contrast (DIC) or infrared-DIC microscopy, identify and target a neuron for whole-cell patch-clamp recording.
-
Electrophysiological Recording: Establish a whole-cell recording in current-clamp mode to monitor the neuron's membrane potential and firing activity.
-
This compound Application: Bath-apply this compound at a final concentration of 100 µM.[2] Protect the preparation from ambient light to prevent premature uncaging.
-
Photostimulation: Position the uncaging laser spot near the soma or dendrites of the recorded neuron. Deliver brief pulses of light (e.g., 1-10 ms) to photorelease 4-AP.
-
Data Acquisition: Record the changes in membrane potential and the generation of action potentials in response to photostimulation. Vary the location and intensity of the light stimulus to map the neuron's excitability.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. RuBiGABA-2: a hydrophilic caged GABA with long wavelength sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging the Neuron: A Comparative Guide to the Two-Photon Cross-Section of RuBi-4AP and Other Photosensitive Molecules
For researchers, scientists, and drug development professionals delving into the precise spatiotemporal control of neuronal activity, the choice of a photosensitive molecule is critical. This guide provides an objective comparison of the two-photon uncaging performance of RuBi-4AP with other commonly used photosensitive molecules, supported by experimental data and detailed methodologies.
Comparative Analysis of Two-Photon Cross-Sections
The efficiency of a two-photon uncaging process is quantified by the two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). A higher δu value indicates a more efficient release of the caged molecule with less required laser power, minimizing potential photodamage to biological tissues.
The following table summarizes the reported two-photon action cross-sections for several common photosensitive molecules used in neuroscience research. For the RuBi family of compounds, the value for RuBi-Glutamate is provided as a reference point due to the lack of a specific value for this compound.
| Photosensitive Molecule | Caged Molecule | Two-Photon Action Cross-Section (δu) in GMU | Excitation Wavelength (nm) |
| RuBi-Glutamate | Glutamate | 0.14 | 800 |
| MNI-Glutamate | Glutamate | 0.06 | 720-730 |
| Bhc-Glutamate | Glutamate | 1.0 | 740 |
| DEAC450-Glutamate | Glutamate | Not specified, but high efficiency at 900 nm | 900 |
| RuBi-GABA | GABA | Data not available, but two-photon active | Not specified |
Note: 1 GMU = 10⁻⁵⁰ cm⁴s photon⁻¹
Qualitative comparisons suggest that RuBi-glutamate induced depolarizations are comparable in amplitude to those elicited by MNI-glutamate, albeit with slightly different kinetics.[3] This indicates that RuBi compounds can effectively release neurotransmitters upon two-photon excitation. The significantly higher cross-section of Bhc-Glutamate highlights the diversity in efficiency among different caging groups.
Experimental Protocols
The determination of the two-photon action cross-section typically involves a combination of fluorescence measurements and photolysis experiments. A generalized experimental workflow for characterizing a photosensitive molecule is outlined below.
Caption: A simplified workflow for measuring the two-photon action cross-section.
Detailed Methodologies:
A common method to determine the two-photon action cross-section involves the following steps:
-
Sample Preparation: A solution of the caged compound at a known concentration is prepared in a suitable buffer.
-
Two-Photon Excitation: The sample is placed on a two-photon microscope equipped with a tunable, pulsed infrared laser (e.g., a Ti:Sapphire laser).
-
Uncaging: The laser is focused on a small volume of the solution, and a series of laser pulses are delivered to induce two-photon uncaging.
-
Detection: The amount of photoreleased molecule is quantified. This can be done directly by measuring a change in fluorescence of the released molecule or a reporter, or indirectly by measuring the biological effect of the released molecule (e.g., electrophysiological recording of ion channel activity).
-
Data Analysis: The rate of photorelease is measured at different laser powers and wavelengths. The two-photon action cross-section is then calculated based on the relationship between the uncaging rate and the square of the laser intensity.
Signaling Pathway of 4-Aminopyridine (4-AP)
Upon photorelease from this compound, 4-aminopyridine acts as a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[4][5] By blocking these channels, 4-AP broadens the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal and increases the release of neurotransmitters.[4] This mechanism makes 4-AP a valuable tool for studying synaptic transmission and plasticity, as well as for restoring conduction in demyelinated axons.[4][6]
Caption: Mechanism of action of 4-AP released from this compound.
Conclusion
This compound stands as a valuable tool for the optical control of neuronal activity, offering the advantages of visible light and two-photon excitation. While a precise two-photon action cross-section remains to be definitively established, evidence from its family member, RuBi-Glutamate, suggests an efficiency that is practical for experimental applications. The choice of a photosensitive molecule will ultimately depend on the specific experimental requirements, including the desired wavelength of excitation, the required uncaging efficiency, and the biological system under investigation. This guide provides a foundational comparison to aid researchers in making an informed decision for their studies in the dynamic field of neurophotonics.
References
- 1. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. frontiersin.org [frontiersin.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Modulation: RuBi-4AP vs. Optogenetics
For researchers in neuroscience and drug development, the ability to precisely control neuronal activity is paramount. This guide provides a detailed comparison of two prominent light-based techniques for neuronal modulation: the photochemistry-based tool, RuBi-4AP, and the genetically-encoded approach of optogenetics. We will delve into their mechanisms, performance, experimental protocols, and a critical analysis of their cost-effectiveness to aid in the selection of the most suitable method for your research needs.
Introduction to the Technologies
This compound is a "caged" compound, a photoactivatable chemical tool that utilizes a ruthenium-bipyridine complex to sequester the potassium channel blocker 4-aminopyridine (4-AP). Upon illumination with visible (blue) light, the cage is cleaved, releasing 4-AP into the local environment. The liberated 4-AP then acts on voltage-gated potassium channels, leading to membrane depolarization and an increase in neuronal excitability. This method offers a chemical approach to photostimulation without the need for genetic modification.
Optogenetics , on the other hand, is a technique that involves the genetic modification of target cells to express light-sensitive proteins called opsins. These opsins, such as Channelrhodopsin-2 (ChR2) for neuronal activation or Halorhodopsin (NpHR) for inhibition, are ion channels or pumps that are directly opened or closed by specific wavelengths of light. This allows for direct, rapid, and cell-type-specific control of neuronal membrane potential.
Performance Comparison
The choice between this compound and optogenetics often hinges on the specific experimental requirements for temporal and spatial precision, as well as the desired cellular specificity.
| Feature | This compound | Optogenetics |
| Target Specificity | Low (affects all neurons in the illuminated area) | High (genetically defined cell populations) |
| Temporal Precision | Lower (milliseconds to seconds, limited by diffusion and binding kinetics) | Higher (sub-millisecond precision with certain opsins)[1][2][3][4] |
| Spatial Resolution | High (dependent on light delivery, two-photon uncaging can achieve subcellular resolution) | High (can achieve single-cell resolution with advanced light delivery)[1][2][3][4][5] |
| Modulation | Primarily excitatory (via K+ channel block) | Excitatory or inhibitory (depending on the opsin used) |
| Invasiveness | Application of the caged compound (topical or local perfusion) and light delivery | Viral vector injection and implantation of a light delivery device (e.g., optical fiber) |
| Reversibility | Slower, dependent on 4-AP washout | Rapid, on the order of milliseconds |
Cost-Effectiveness Analysis
A critical consideration for any research project is the overall cost. The following table provides an estimated breakdown of the costs associated with each technique. Please note that these are estimates and can vary significantly based on the supplier, scale of the experiment, and institutional pricing.
| Cost Component | This compound | Optogenetics |
| Chemical Compound | Price varies by supplier; however, major suppliers like Tocris have discontinued the product, which may impact availability and cost.[6][7] A related compound, RuBi-Glutamate, is priced at approximately $354 for 10mg.[8] | Not applicable |
| Genetic Constructs | Not applicable | Plasmids can be obtained from repositories like Addgene for a nominal fee. |
| Viral Vectors | Not applicable | Research-grade AAVs can range from ~$375 per 100 µL from non-profit cores[9] to several thousand dollars for custom, large-scale production from commercial or academic vector cores.[10][11][12][13][14] |
| Animal Models | Standard laboratory animals | May require transgenic animals expressing Cre recombinase for cell-type specificity, which can have higher initial costs. |
| Light Source | LED or laser system (470-480 nm) | LED or laser system with appropriate wavelengths for the chosen opsin(s). |
| Light Delivery | Microscope objective, optical fiber | Implantable optical fibers, cannulas, and patch cords. |
| Surgical Equipment | Stereotaxic apparatus for targeted application | Stereotaxic apparatus for virus injection and cannula implantation. |
Summary of Cost-Effectiveness:
-
Initial Setup: The initial equipment cost for both techniques (light source, stereotaxic frame) is comparable. However, optogenetics requires the additional significant expense of viral vectors.
-
Consumables: For this compound, the primary recurring cost is the caged compound itself. The discontinuation by some suppliers may lead to higher prices from specialized vendors. For optogenetics, the main consumable cost is the recurring need for viral vectors for each new animal cohort.
-
Long-term Projects: For long-term projects involving repeated experiments in the same animal model, the initial investment in creating a transgenic line for optogenetics might be more cost-effective than repeatedly purchasing this compound.
-
Flexibility: Optogenetics offers greater flexibility in terms of targeting different cell types and achieving both excitation and inhibition, which may justify the higher initial costs for many research questions.
Experimental Protocols
This compound: In Vivo Photostimulation
This protocol is adapted from a study inducing epileptic activity in the neocortex of mice.
Materials:
-
This compound solution (e.g., 15 mM in artificial cerebrospinal fluid - ACSF)
-
Anesthetized animal in a stereotaxic frame
-
Craniotomy performed over the target brain region
-
Light source (e.g., 470 nm blue light LED) coupled to an optical fiber
-
Micropipette for topical application
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the cortical surface of interest.
-
Topically apply a small volume (e.g., 0.1 ml) of the this compound solution onto the exposed brain surface.
-
Allow for a baseline recording period to ensure no spontaneous activity is induced by the compound alone.
-
Position the optical fiber above the application site.
-
Deliver blue light illumination (e.g., 10-600 seconds) to uncage the 4-AP and induce neuronal activity.
-
Record the resulting electrophysiological or behavioral changes.
Optogenetics: In Vivo Neuronal Activation
This protocol outlines a typical experiment for activating a specific neuronal population in a freely moving mouse.
Materials:
-
AAV vector encoding an excitatory opsin (e.g., AAV-hSyn-ChR2-eYFP)
-
Cre-driver mouse line (if cell-type specificity is required)
-
Stereotaxic surgery setup
-
Implantable optical fiber cannula
-
Fiber-optic patch cord and rotary joint
-
Laser or LED light source (e.g., 473 nm)
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV vector into the target brain region.
-
Implant an optical fiber cannula directly above the injection site.
-
Secure the implant with dental cement and suture the incision.
-
Allow for a recovery period and for opsin expression (typically 2-4 weeks).
-
Habituate the animal to being connected to the fiber-optic patch cord.
-
Connect the implanted cannula to the light source via the patch cord and rotary joint.
-
Deliver light pulses (e.g., 5 ms pulses at 20 Hz) to activate the ChR2-expressing neurons.
-
Observe and quantify the resulting behavioral or physiological responses.
Signaling Pathways and Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
Caption: Mechanism of action for this compound.
Optogenetics Experimental Workflow
Caption: A typical in vivo optogenetics experimental workflow.
Conclusion
Both this compound and optogenetics are powerful tools for controlling neuronal activity with light. The choice between them depends on a careful consideration of the experimental goals, required precision, and available resources.
This compound offers a simpler, non-genetic approach for inducing neuronal excitation. It may be a suitable choice for proof-of-principle experiments or when genetic manipulation is not feasible. However, its lower temporal precision, lack of cell-type specificity, and potential availability issues are significant drawbacks.
Optogenetics provides unparalleled specificity and temporal control, allowing for the dissection of neural circuits with a precision that is not possible with chemical methods. While the initial investment in viral vectors and potentially transgenic animals is higher, the ability to target specific cell populations and bidirectionally modulate their activity makes it the more powerful and versatile technique for in-depth circuit analysis.
For researchers aiming to understand the causal role of specific neuronal populations in complex behaviors and disease models, the precision and flexibility of optogenetics will likely outweigh its higher initial costs. For more generalized studies of neuronal excitability where cell-type specificity is not a primary concern, and if the compound is readily available, this compound could be a viable, albeit less precise, alternative.
References
- 1. hfsp.org [hfsp.org]
- 2. Temporally precise single-cell-resolution optogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Single-Cell Resolution Optogenetics Via Expression of Soma-Targeted Rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 851956-02-0 | Tocris Bioscience [tocris.com]
- 7. This compound (CAS 851956-02-0): R&D Systems [rndsystems.com]
- 8. Tocris Bioscience RuBi-Glutamate 10mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 9. help.addgene.org [help.addgene.org]
- 10. vnl.princeton.edu [vnl.princeton.edu]
- 11. Pricing - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]
- 12. AAV Custom Ordering Information | UNC Vector Core [med.unc.edu]
- 13. Viral Vectors Core Charges | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 14. pgtc.med.ufl.edu [pgtc.med.ufl.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RuBi-4AP
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of RuBi-4AP, a water-soluble caged 4-aminopyridine (4-AP) based on ruthenium photochemistry.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are conservatively based on the known hazards of its constituent components: ruthenium and 4-Aminopyridine (4-AP). 4-Aminopyridine is recognized as a highly hazardous substance, and therefore, this compound waste should be managed with a high degree of caution.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound
-
Segregation of Waste : All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization :
-
Place all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container.
-
It is critical to note that even empty containers that once held this compound must be treated as hazardous waste and disposed of accordingly[1].
-
-
Labeling : The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Ruthenium-Bipyridine-4-Aminopyridine complex)," and a clear description of the contents.
-
Storage : Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1][2].
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service. The recommended method of disposal for 4-Aminopyridine is incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
Key Disposal Prohibitions :
-
DO NOT dispose of this compound or its containers in the regular trash.
-
DO NOT pour this compound waste down the drain[2].
-
DO NOT attempt to neutralize this compound waste without specific guidance from a qualified chemist or your EHS department.
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated and secured. For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.
-
For spills of less than 1 liter : Use an inert absorbent material to contain the spill. The residue can be neutralized with a dilute solution of acetic acid[2]. All cleanup materials must be collected as hazardous waste.
-
For spills of more than 1 liter : Immediately contact your institution's EHS or emergency response team[2].
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service. | [3] |
| Spill Neutralizing Agent | Dilute solution of acetic acid. | [2] |
| Waste Classification | Hazardous Waste. | [1][2] |
| Container Disposal | Empty containers must be disposed of as hazardous waste. | [1] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling hazardous chemical waste and specific information regarding the components of this compound. The primary cited protocols are derived from safety data sheets and laboratory safety manuals for 4-Aminopyridine and general guidelines for ruthenium-containing compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal process for this compound, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.
References
Essential Safety and Operational Guide for Handling RuBi-4AP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with RuBi-4AP. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experimental outcomes. This compound is a light-sensitive compound, a caged derivative of the potent Kv channel blocker 4-aminopyridine (4-AP), which necessitates specific handling and disposal protocols.[1][2][3][4]
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to mitigate risks associated with both the ruthenium complex and the active 4-aminopyridine compound.[5] 4-Aminopyridine is highly toxic and can be fatal if swallowed or absorbed through the skin.[5][6] Ruthenium compounds, particularly in powder form, can cause irritation.[7]
Summary of Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or rubber gloves are recommended.[8] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves. |
| Body | Laboratory Coat & Apron | A lab coat should be worn to protect skin and clothing.[9] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator if handling the powder outside of a certified chemical fume hood.[7] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5] |
| Feet | Closed-Toe Shoes | Never wear open-toed shoes in the laboratory. Shoes should be made of a material that does not absorb chemicals. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound powder in a certified chemical fume hood to avoid inhalation of dust.[5]
-
Light Sensitivity: this compound is light-sensitive.[3] Protect the compound from light by storing it in a dark, light-blocking container and minimizing exposure to ambient light during handling.
-
Avoid Contamination: Use dedicated spatulas and weighing boats. Clean all surfaces thoroughly after handling.
-
Aqueous Solutions: this compound is soluble in water.[3][4] When preparing solutions, add the powder to the water slowly to avoid splashing.
Storage:
-
Temperature: Store this compound at -20°C for long-term storage.[3][4]
-
Container: Keep the compound in a tightly sealed, light-proof container.
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused powder and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed hazardous waste container.
-
Disposal Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Photo-uncaging of this compound
The following diagram outlines a typical experimental workflow for using this compound to study its effects on neuronal activity.
Caption: A flowchart of a typical experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound, Caged K+ channel blocker (CAS 851956-02-0) | Abcam [abcam.com]
- 4. This compound (CAS 851956-02-0): R&D Systems [rndsystems.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. calpaclab.com [calpaclab.com]
- 7. Ruthenium - ESPI Metals [espimetals.com]
- 8. prochemonline.com [prochemonline.com]
- 9. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
